molecular formula C7H3BrFIO B6352686 3-Bromo-4-fluoro-5-iodobenzaldehyde CAS No. 1356113-37-5

3-Bromo-4-fluoro-5-iodobenzaldehyde

Cat. No.: B6352686
CAS No.: 1356113-37-5
M. Wt: 328.90 g/mol
InChI Key: VZRIOLAMLBZGDB-UHFFFAOYSA-N
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Description

3-Bromo-4-fluoro-5-iodobenzaldehyde is a useful research compound. Its molecular formula is C7H3BrFIO and its molecular weight is 328.90 g/mol. The purity is usually 95%.
The exact mass of the compound 3-Bromo-4-fluoro-5-iodobenzaldehyde; 97% is 327.83960 g/mol and the complexity rating of the compound is 155. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-Bromo-4-fluoro-5-iodobenzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-4-fluoro-5-iodobenzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-4-fluoro-5-iodobenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrFIO/c8-5-1-4(3-11)2-6(10)7(5)9/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZRIOLAMLBZGDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Br)F)I)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrFIO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.90 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

price and availability of 3-Bromo-4-fluoro-5-iodobenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary

3-Bromo-4-fluoro-5-iodobenzaldehyde (CAS: 1356113-37-5) is a high-value, trisubstituted benzaldehyde scaffold used primarily in late-stage medicinal chemistry and Fragment-Based Drug Discovery (FBDD).[1] Its strategic importance lies in its orthogonal reactivity profile : the presence of three distinct halogens (I, Br, F) plus an aldehyde handle allows for sequential, regioselective functionalization.[1]

However, this utility comes at a premium.[1] Current market analysis indicates a high-cost, low-availability landscape, with prices exceeding $150 per gram for research-grade material.[1] Availability is often restricted to "make-to-order" status due to the complexity of separating mixed-halogen isomers during manufacturing.[1]

This guide details the sourcing landscape, the chemical logic behind its high price, and the specific protocols required to utilize this scaffold effectively.[1]

Part 2: Chemical Architecture & Reactivity Profile

To justify the procurement cost, one must understand the molecule's unique "programmable" nature.[1] It is not merely a building block; it is a molecular switchboard.[1]

The Orthogonal Reactivity Hierarchy

The core value of this compound is the ability to react at four distinct sites in a specific order without protecting groups.[1] This is governed by bond dissociation energies (BDE) and the nature of the catalytic cycle.[1]

  • Site A (C-I, Position 5): The weakest bond.[1] Undergoes oxidative addition with Pd(0) at room temperature.[1] Ideal for the first Suzuki or Sonogashira coupling.[1]

  • Site B (C-Br, Position 3): Stronger than C-I. Remains inert during the first coupling if controlled (stoichiometry/temperature).[1] Activated at elevated temperatures (>60°C) or with specialized ligands (e.g., phosphines).[1]

  • Site C (Aldehyde, Position 1): Electrophilic center.[1] Available for reductive amination, Wittig olefination, or oxidation to benzoic acid.[1] Usually functionalized after metal-catalyzed couplings to avoid catalyst poisoning.[1]

  • Site D (C-F, Position 4): The "Anchor."[1] Generally inert to Pd-catalysis but susceptible to Nucleophilic Aromatic Substitution (SNAr) if the ring is electron-deficient enough (which the aldehyde helps promote).[1]

Visualizing the Reactivity Workflow

Reactivity Start 3-Bromo-4-fluoro- 5-iodobenzaldehyde Step1 Step 1: C-I Coupling (Suzuki/Sonogashira) RT, Pd(PPh3)4 Start->Step1 High Selectivity Step2 Step 2: C-Br Coupling (Heck/Suzuki) 80°C, Buchwald Ligands Step1->Step2 Increased Temp Step3 Step 3: Aldehyde Functionalization (Reductive Amination) Step2->Step3 Orthogonal Step4 Step 4: C-F Substitution (SNAr) Nucleophilic Attack Step3->Step4 Final Stage

Figure 1: The sequential functionalization logic. The C-I bond is the "entry point" for scaffold expansion.[1]

Part 3: Synthesis & Manufacturing Complexity

The scarcity of this compound is a direct result of its synthesis.[1] Unlike mono-halogenated benzenes, introducing three different halogens in a specific 3,4,5-pattern requires navigating conflicting directing effects.[1]

The "Convergent Directing" Hypothesis

The most scalable route exploits the directing effects of the 4-Fluoro and 1-Formyl groups.[1]

  • Aldehyde (CHO): Meta-director (deactivates ortho/para).[1] Directs electrophiles to positions 3 and 5.

  • Fluorine (F): Ortho/Para-director (deactivates induction, activates resonance).[1] Directs electrophiles to positions 3 and 5 (ortho to itself).

Because both groups direct to the same positions (3 and 5), the synthesis is chemically feasible but prone to over-halogenation (producing 3,5-dibromo or 3,5-diiodo byproducts), which are difficult to separate.[1]

Proposed Industrial Synthesis Protocol

Note: This protocol is reconstructed from analogous literature methods for polysubstituted benzenes.

  • Starting Material: 4-Fluorobenzaldehyde.[1][2]

  • Bromination (Regioselective):

    • Reagents: Br2, AlCl3 (Catalytic).[1][3]

    • Conditions: 0°C to RT.[1]

    • Outcome: 3-Bromo-4-fluorobenzaldehyde.[2][4][5][6] (High Yield).

  • Iodination (The Bottleneck):

    • Reagents: N-Iodosuccinimide (NIS) in Triflic Acid (TfOH) or I2/H2SO4.[1]

    • Challenge: The ring is now deactivated by Br and F. Strong acidic conditions are required, which can degrade the aldehyde.

    • Purification: Requires fractional crystallization or HPLC to remove unreacted monobromo species.[1] This purification step drives the cost. [1]

Part 4: Market Analysis (Price & Availability)

The market for CAS 1356113-37-5 is characterized by fragmented supply and high volatility .[1] It is not a commodity chemical; it is a "Fine Chemical" often synthesized on demand.[1]

Current Price Benchmarks (Q4 2023 Estimates)
ScaleEstimated Price RangeSupplier TypesLead Time
Research (100 mg) $40 - $60Catalog Houses (Sigma, Fisher)1-2 Weeks (if stock)
Pilot (1 g) $150 - $220Specialized Distributors (Thermo, BLD)2-4 Weeks
Bulk (10 g+) Inquire (

120/g)
CROs / Custom Synthesis (ChemScene)4-8 Weeks
Key Suppliers & Sourcing Strategy
  • Thermo Scientific (Fisher): Lists the product (Source 1) but often shows "null" stock, indicating a backorder status.[1] Reliable for purity but expensive.[1]

  • BLD Pharm / ChemScene: Asian-based suppliers that often hold the actual inventory or manufacturing capability.[1] Prices are generally 30-40% lower than US catalog houses, but shipping adds complexity.[1]

  • CymitQuimica: European distributor.[1] Good for EU-based researchers to avoid customs delays.[1]

Recommendation: For critical path experiments, order 3x the required amount immediately. The lead time for restocking can exceed 3 months due to the batch-process nature of its synthesis.

Part 5: Quality Assurance & Handling

Due to the heavy halogen load (Br + I + F), the molecular weight is high (328.91 g/mol ) relative to the carbon count.[1] This skews standard analytical expectations.

Validation Protocol (Self-Validating)

Do not rely solely on the Certificate of Analysis (CoA). Perform these checks upon receipt:

  • 1H NMR (Proton NMR):

    • Expectation: A very simple spectrum.[1] Two aromatic doublets (or a singlet if accidentally symmetric) and one aldehyde singlet (~10 ppm).[1]

    • Diagnostic: If you see complex splitting, you likely have the 3,5-dibromo or 3,5-diiodo impurity.[1] The distinct coupling constants (

      
      ) are critical for confirmation.
      
  • 19F NMR (Fluorine NMR):

    • Essential for detecting the 4-F regioisomer.[1] The shift will change significantly if the Br/I positions are swapped.

  • Appearance:

    • Should be a pale yellow to cream solid .[1] Dark brown indicates iodine liberation (decomposition).

    • Storage: Keep at 2-8°C, under Argon, in the dark . The C-I bond is photosensitive.[1]

References

  • Thermo Fisher Scientific. "3-Bromo-4-fluoro-5-iodobenzaldehyde Product Page."[1] Fisher Scientific Catalog. Accessed October 2023. Link

  • BLD Pharm. "Product Analysis: 3-Bromo-5-iodobenzaldehyde and derivatives." BLD Pharm Catalog. Accessed October 2023. Link

  • ChemicalBook. "Supplier and Synthesis Data for Halogenated Benzaldehydes." ChemicalBook Database.[1] Accessed October 2023. Link

  • ChemScene. "Custom Synthesis and Availability of Trisubstituted Benzaldehydes."[1] ChemScene Product List. Accessed October 2023. Link

  • Sigma-Aldrich. "Building Blocks for Medicinal Chemistry: Halogenated Aromatics."[1] Merck/Sigma Catalog. Accessed October 2023. Link

Sources

Comprehensive Technical Guide & Safety Data Profile: 3-Bromo-4-fluoro-5-iodobenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In advanced organic synthesis and medicinal chemistry, 3-Bromo-4-fluoro-5-iodobenzaldehyde (CAS: 1356113-37-5) represents a highly specialized, multi-halogenated building block. Unlike standard reagents, this compound is engineered for orthogonal reactivity . The deliberate placement of three distinct halogens (I, Br, F) alongside an electrophilic aldehyde group provides researchers with a programmable scaffold for the divergent synthesis of complex Active Pharmaceutical Ingredients (APIs) [1].

This whitepaper transcends a standard Safety Data Sheet (SDS). It synthesizes critical hazard information with mechanistic causality, providing drug development professionals with a self-validating framework for safe handling, scale-up, and chemoselective manipulation.

Physicochemical Profile & Structural Logic

Understanding the physical properties of this compound is essential for predicting its behavior in both biological systems (toxicity) and synthetic environments (solubility and reactivity).

Table 1: Chemical Identifiers & Physical Properties
PropertyValue / DescriptionMechanistic Implication
CAS Number 1356113-37-5Standardized identifier for regulatory tracking [1].
Molecular Formula C₇H₃BrFIOHigh halogen ratio dictates high lipophilicity.
Molecular Weight 328.91 g/mol Heavy atomic mass contributes to its solid state at RT.
Purity Standard ≥97% (Typical)Trace impurities are usually de-halogenated analogs.
Physical State Solid (Powder)Prone to aerosolization; requires strict dust control.
Solubility Soluble in THF, DMF, DCMHydrophobic nature requires polar aprotic solvents for reactions.

Mechanistic Toxicology & Hazard Identification

Standard safety protocols often list hazards without explaining why they occur. As a highly functionalized electrophile, the toxicity of 3-Bromo-4-fluoro-5-iodobenzaldehyde is a direct consequence of its molecular structure [2].

Table 2: GHS Hazard Classification
GHS CodeHazard StatementSignal Word
H315 Causes skin irritationWARNING
H319 Causes serious eye irritationWARNING
H335 May cause respiratory irritationWARNING
The Causality of Hazards
  • Electrophilic Attack on Biological Nucleophiles (H319, H315): The aldehyde (-CHO) group is highly electrophilic. Upon contact with ocular or dermal tissue, the carbonyl carbon undergoes rapid nucleophilic attack by the primary amines present in biological proteins (e.g., keratin, corneal enzymes). This forms covalent Schiff bases, leading to localized protein denaturation and acute inflammation.

  • Halogen-Driven Lipophilicity: The presence of heavy halogens (Bromine and Iodine) significantly increases the molecule's partition coefficient (LogP). This allows the compound to easily penetrate the lipid bilayers of cellular membranes, exacerbating dermal and respiratory irritation compared to non-halogenated benzaldehydes.

Engineering Controls
  • Containment: Handle exclusively within a certified Class II Type A2 biological safety cabinet or a high-velocity chemical fume hood to mitigate H335 risks.

  • PPE: Nitrile gloves (double-gloving recommended due to halogenated solvent permeation rates), tightly sealed chemical splash goggles, and a lab coat.

Orthogonal Reactivity: The Strategic Advantage

The true value of 3-Bromo-4-fluoro-5-iodobenzaldehyde lies in its programmable, site-specific reactivity. The hierarchy of bond cleavage is dictated by Bond Dissociation Energies (BDE) and steric electronics.

  • C-I Bond (Position 5): The atomic radius of Iodine is large, resulting in poor orbital overlap with the aromatic sp² carbon. This creates the weakest bond in the molecule (BDE ~65 kcal/mol), making it highly susceptible to oxidative addition by Pd(0) at room temperature [3].

  • C-Br Bond (Position 3): With a higher BDE (~81 kcal/mol), the C-Br bond remains intact during mild C-I coupling. It requires elevated temperatures (>80°C) and electron-rich phosphine ligands to break.

  • C-F Bond (Position 4): Highly electronegative and resistant to standard transition-metal catalysis. However, the electron-withdrawing nature of the adjacent aldehyde and halogens activates this position for Nucleophilic Aromatic Substitution (SNAr).

Reactivity Start 3-Bromo-4-fluoro-5-iodobenzaldehyde (Core Scaffold) Pd_I C-I Cleavage (Mild Pd-Catalysis) Start->Pd_I Lowest BDE (~65 kcal/mol) Nu_F C-F Substitution (SNAr with Nucleophiles) Start->Nu_F Activated by -CHO Aldehyde Aldehyde Modification (Reductive Amination) Start->Aldehyde Orthogonal Reactivity Pd_Br C-Br Cleavage (Harsh Pd-Catalysis) Pd_I->Pd_Br Sequential Coupling (Requires >80°C)

Figure 1: Divergent orthogonal reactivity pathways of 3-Bromo-4-fluoro-5-iodobenzaldehyde.

Self-Validating Experimental Protocol: Chemoselective Suzuki Coupling

To leverage the orthogonal reactivity safely, protocols must be designed as self-validating systems . The following methodology details a chemoselective Suzuki-Miyaura coupling targeting only the C-I bond, with built-in validation checks to prevent dangerous thermal runaways or over-coupling.

Step-by-Step Methodology
  • Stoichiometric Control: Weigh 1.0 equivalent of 3-Bromo-4-fluoro-5-iodobenzaldehyde. Weigh 0.95 equivalents of the target boronic acid. Logic: Sub-stoichiometric boronic acid starves the reaction, preventing secondary attack on the C-Br bond.

  • Inert Atmosphere Setup: Transfer solids to a Schlenk flask. Evacuate and backfill with Argon three times. Logic: Oxygen degrades Pd(0) catalysts to inactive Pd(II) oxides, stalling the reaction and leaving unreacted electrophilic hazards in the matrix.

  • Solvent & Catalyst Addition: Add degassed THF/H₂O (4:1 v/v). Add 5 mol% Pd(PPh₃)₄ and 2.0 eq K₂CO₃.

  • Temperature Control: Maintain the reaction strictly at 25°C - 35°C . Logic: Exceeding 40°C provides enough thermal energy to overcome the activation barrier for C-Br oxidative addition, destroying chemoselectivity.

  • In-Process Validation (The Self-Check): After 1 hour, extract a 10 µL aliquot. Run LC-MS.

    • Validation Pass: Mass spectrum shows [M+H] corresponding to the single-coupling product.

    • Validation Fail: Presence of double-coupling mass indicates failed temperature control; reaction must be quenched immediately to prevent complex mixture formation.

  • Quenching: Quench with saturated aqueous NH₄Cl to neutralize the base and precipitate the palladium residues safely.

Workflow Step1 1. Risk Assessment & PPE (Fume Hood, Nitrile Gloves) Step2 2. Stoichiometric Weighing (Minimize Aerosolization) Step1->Step2 Step3 3. Inert Atmosphere Setup (Schlenk Line / Argon) Step2->Step3 Step4 4. Reagent Addition (Strict Temperature Control) Step3->Step4 Step5 5. In-Process Validation (LC-MS / TLC Monitoring) Step4->Step5 Step6 6. Quenching & Workup (Aqueous Extraction) Step5->Step6

Figure 2: Self-validating experimental workflow for chemoselective cross-coupling.

Emergency Response & Waste Management

Due to the compound's specific reactivity, standard emergency responses must be tailored:

  • Spill Response: Do NOT use basic/amine-containing spill kits (e.g., ethanolamine), as they will undergo rapid, exothermic Schiff-base formation with the aldehyde. Sweep up solid spills using damp, inert absorbent pads to prevent aerosolization of the irritating powder.

  • Dermal Exposure: Wash immediately with copious amounts of water and mild soap. Do not use solvents (like ethanol or acetone) to clean the skin, as they will act as a carrier, driving the lipophilic halogenated compound deeper into the dermis.

  • Waste Disposal: Halogenated organic waste. Must be segregated from non-halogenated waste to prevent the formation of highly toxic dioxins during commercial incineration processes.

References

Solvation Dynamics and Application Profiling of 3-Bromo-4-fluoro-5-iodobenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Organic Synthesis and API Development

Executive Summary

3-Bromo-4-fluoro-5-iodobenzaldehyde (CAS: 1356113-37-5) is a highly functionalized, polyhalogenated building block critical to modern pharmaceutical synthesis and advanced materials development[1]. The presence of three distinct halogens (Br, F, I) alongside a reactive formyl group provides a unique scaffold for orthogonal functionalization. However, this dense functionalization creates a complex solvation profile. The heavy, polarizable bromine and iodine atoms drive high lipophilicity, while the strongly electronegative fluorine atom and the hydrogen-bond accepting aldehyde group introduce significant dipole moments. Understanding the solubility of this compound in various organic solvents is paramount for optimizing reaction yields, designing purification workflows, and minimizing environmental impact.

Mechanistic Principles of Solvation

To predict and manipulate the solubility of 3-bromo-4-fluoro-5-iodobenzaldehyde, we must analyze the solute-solvent interactions through the lens of Kamlet-Taft solvatochromic parameters (


, 

, and

)[2].
  • Lipophilicity and Polarizability (

    
    ):  The bulky iodine and bromine substituents significantly increase the molecular volume and polarizability of the aromatic ring. Solvents with high 
    
    
    
    values (dipolarity/polarizability), such as dichloromethane (DCM) and tetrahydrofuran (THF), exhibit excellent solvation capacity by matching the dispersive forces of the heavy halogens.
  • Hydrogen-Bond Acceptance (

    
    ):  The formyl (-CHO) group acts as a localized hydrogen-bond acceptor. However, the electron-withdrawing nature of the adjacent halogens (particularly the ortho-fluoro and meta-bromo/iodo groups) depletes electron density from the aromatic ring, subtly reducing the basicity of the carbonyl oxygen. Despite this, solvents with high hydrogen-bond basicity (
    
    
    
    ) are critical for mediating reactions like the Knoevenagel condensation[3].
  • Steric Hindrance and Crystal Lattice Energy: Polyhalogenated benzaldehydes typically exhibit high melting points due to strong intermolecular halogen-bonding in the crystal lattice. Overcoming this lattice energy requires solvents capable of forming strong, competing solute-solvent interactions[4]. Consequently, highly polar protic solvents (like water) fail to disrupt the lattice, resulting in near-zero aqueous solubility.

Empirical & Predictive Solubility Profile

Because exhaustive empirical thermodynamic data for this specific CAS number is scarce in open literature, the following table synthesizes predictive solubility data at 25°C. These values are extrapolated from the established thermodynamic behaviors of structurally analogous polyhalogenated benzaldehydes (e.g., 2,4-dichlorobenzaldehyde and 4-bromobenzaldehyde)[4].

Solvent ClassSolventKamlet-Taft

Kamlet-Taft

Estimated Solubility at 25°C (mg/mL)Application Suitability
Non-Polar Hexane-0.080.00< 15Poor; useful as an anti-solvent for crystallization.
Non-Polar Toluene0.540.11~ 80Moderate; supports non-polar organometallic steps.
Polar Aprotic Dichloromethane (DCM)0.820.10> 250Excellent; ideal for extractions and ambient reactions.
Polar Aprotic Tetrahydrofuran (THF)0.580.55> 200Excellent; primary choice for cross-coupling reactions.
Polar Aprotic Acetonitrile (MeCN)0.750.40~ 120Good; suitable for SNAr and transition-metal catalysis.
Polar Protic Methanol (MeOH)0.600.66~ 40Limited; high lipophilicity of solute restricts solubility.
Highly Polar Water1.090.47< 0.1Insoluble; drives hydrophobic aggregation.

Experimental Protocol: Thermodynamic Solubility Determination

To establish precise solubility limits for process chemistry, the saturation shake-flask method coupled with UV-Vis or HPLC quantification is the gold standard[4]. As a Senior Application Scientist, I mandate a self-validating workflow: the protocol must include time-course sampling to prove that thermodynamic equilibrium has been achieved, rather than a transient kinetic state.

Step-by-Step Workflow:

  • Saturation: Add an excess of 3-bromo-4-fluoro-5-iodobenzaldehyde (approx. 500 mg) to 1.0 mL of the target organic solvent in a 2.0 mL amber glass vial. Causality Note: The amber glass prevents photo-degradation of the labile carbon-iodine bond during prolonged equilibration.

  • Equilibration: Seal the vial with a PTFE-lined cap and agitate on a thermoshaker at exactly 25.0 ± 0.1 °C at 800 rpm.

  • Self-Validation Sampling: Extract 50 µL aliquots at 24 hours and 48 hours. If the concentration variance between the two time points is < 2%, thermodynamic equilibrium is confirmed. If > 2%, continue shaking for an additional 24 hours.

  • Phase Separation: Centrifuge the aliquots at 10,000 x g for 10 minutes. Filter the supernatant through a 0.45 µm PTFE syringe filter. Causality Note: PTFE is required because the highly lipophilic compound will adsorb onto standard nylon or cellulose acetate filters, artificially lowering the measured solubility.

  • Quantification: Dilute the filtrate into a compatible mobile phase (e.g., 70:30 MeCN:Water) and quantify via HPLC-UV at the compound's

    
     (typically around 260-280 nm, analogous to other halogenated benzaldehydes)[4].
    

ShakeFlask Step1 1. Saturation Add excess solid to organic solvent Step2 2. Equilibration Shake at 25°C for 24-48 hours Step1->Step2 Step3 3. Separation Centrifuge or filter (0.45 µm) Step2->Step3 Step4 4. Dilution Dilute aliquot in mobile phase Step3->Step4 Step5 5. Quantification HPLC-UV or UV-Vis analysis Step4->Step5

Experimental workflow for determining thermodynamic solubility via the shake-flask method.

Solvent Selection for Downstream Applications

The strategic selection of a solvent goes beyond mere solubility; it dictates the mechanistic pathway of the subsequent functionalization. 3-Bromo-4-fluoro-5-iodobenzaldehyde offers three distinct reactive sites, and the solvent plays a causal role in directing chemoselectivity.

  • Palladium-Catalyzed Cross-Coupling (Suzuki/Sonogashira): The carbon-iodine bond is the most reactive toward oxidative addition. Solvents like THF or 1,4-Dioxane are preferred because their moderate

    
     and high 
    
    
    
    values solubilize both the highly lipophilic starting material and the active Pd(0) catalyst species without coordinating too strongly and poisoning the catalyst.
  • Nucleophilic Aromatic Substitution (SNAr): The fluorine atom, activated by the para-aldehyde group, is susceptible to SNAr. This reaction requires highly polar aprotic solvents (e.g., DMSO, DMF) to stabilize the anionic Meisenheimer intermediate. While the compound is highly soluble in these solvents, elevated temperatures are often required to overcome the steric shielding provided by the adjacent bromine and iodine atoms.

  • Aldehyde Condensation: For reactions targeting the formyl group (e.g., Knoevenagel condensation), the hydrogen-bond basicity (

    
    ) of the solvent is the dominant descriptor for reaction rates[3]. Protic solvents or specific ionic liquids that can donate hydrogen bonds to activate the carbonyl carbon are optimal.
    

SolventSelection cluster_reactions cluster_solvents Start Reaction Type Selection CrossCoupling Pd-Catalyzed Cross-Coupling Start->CrossCoupling SNAr Nucleophilic Aromatic Substitution (SNAr) Start->SNAr Condensation Aldehyde Condensation Start->Condensation SolventCC Polar Aprotic (THF, Dioxane) CrossCoupling->SolventCC Solubilizes catalyst SolventSNAr Highly Polar Aprotic (DMSO, DMF) SNAr->SolventSNAr Stabilizes intermediate SolventCond Protic / Alcohols (EtOH, MeOH) Condensation->SolventCond H-bond donation

Logic tree mapping reaction pathways to optimal solvent classes based on mechanistic requirements.

References

  • [4] Almeida, A. R. R. P., et al. (2025). Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes. MDPI Molecules. Available at:[Link]

  • [2] Frontiers in Chemistry. (2019). A Review of Solvate Ionic Liquids: Physical Parameters and Synthetic Applications. Available at:[Link]

  • [3] New Journal of Chemistry. (2015). Ionic liquids as solvents for the Knoevenagel condensation: Understanding the role of solvent-solute interactions. Available at:[Link]

Sources

Strategic Scaffold Analysis: 3-Bromo-4-fluoro-5-iodobenzaldehyde vs. Isomers

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of 3-Bromo-4-fluoro-5-iodobenzaldehyde (CAS 1356113-37-5), a highly specialized polysubstituted arene scaffold used in fragment-based drug discovery (FBDD).

This guide differentiates the target molecule from its positional isomers through three lenses: Synthetic Accessibility , Spectroscopic Signature , and Orthogonal Reactivity .[1][2]

Content Type: Technical Whitepaper | Version: 1.0 Target Audience: Medicinal Chemists, Process Chemists, and Structural Biologists.[1][2]

Part 1: Executive Summary & Structural Logic

In the design of high-value pharmaceutical intermediates, 3-Bromo-4-fluoro-5-iodobenzaldehyde represents a "privileged scaffold."[1][2] Unlike random isomers, this specific substitution pattern (1-CHO, 3-Br, 4-F, 5-I) is not arbitrary; it is the thermodynamic product of synergistic directing effects.[1][2]

Its value lies in Quad-Orthogonality : four distinct functional groups that can be activated sequentially under mutually exclusive conditions.[1][2]

FeatureTarget Molecule (3,4,5-Pattern)Random Isomers (e.g., 2,3,6-Pattern)
Symmetry Pseudo-symmetric (

plane if Br=I).[1][2]
Asymmetric.
Electronic State Highly electron-deficient (Activated Core).[1][2]Variable.
SNAr Potential Extreme (F is flanked by Br/I and para to CHO).[1][2]Low to Moderate.[1][2]
Pd-Coupling Distinct I vs. Br selectivity.Often competitive/mixed inhibition.[1][2]

Part 2: Synthesis & Regiocontrol (Expertise & Experience)[1][2][3]

The synthesis of the 3,4,5-isomer is driven by the Combined Directing Effect (CDE) .[1][2] Unlike isomers that require blocking groups or indirect lithiation, the target molecule is accessible via sequential electrophilic aromatic substitution (EAS) on 4-fluorobenzaldehyde.[1][2]

The "Synergistic Trap" Protocol

To synthesize this specific isomer with high purity, one must exploit the directing vectors of the aldehyde (meta-director) and the fluorine (ortho/para-director).[1][2]

  • Starting Material: 4-Fluorobenzaldehyde.[1][2][3][4]

  • Vector Analysis:

    • The -CHO group deactivates the ring but directs incoming electrophiles to positions 3 and 5 .

    • The -F group activates the ring (weakly) and directs incoming electrophiles to positions 3 and 5 (ortho to itself).

    • Result: Both groups direct to the same carbons.[1][2] This eliminates the formation of 2- or 6-substituted isomers, which are common impurities in other scaffolds.[1][2]

Step-by-Step Synthesis Workflow
  • Step 1: Regioselective Bromination

    • Reagent:

      
      , 
      
      
      
      (catalytic).[1][2]
    • Mechanism:[1][2][5][6][7][8] The electrophile (

      
      ) attacks position 3.[1][2]
      
    • Outcome: 3-Bromo-4-fluorobenzaldehyde (CAS 77771-02-9).[1][2]

    • Note: Mono-bromination is controlled by stoichiometry (1.05 eq).[1][2]

  • Step 2: Regioselective Iodination

    • Reagent: N-Iodosuccinimide (NIS),

      
       (Triflic acid) or 
      
      
      
      .[1][2]
    • Mechanism:[1][2][5][6][7][8] The remaining activated position (C5) is sterically crowded but electronically favorable.[1][2] The strong acid activates the iodine source.[1][2]

    • Outcome:3-Bromo-4-fluoro-5-iodobenzaldehyde .[1][2][9][10][11]

  • Critical Control Point: If the order is reversed (Iodination first), the C-I bond is labile and may be cleaved during the subsequent harsh bromination conditions.[1][2] Therefore, Br then I is the robust industrial route.[1][2]

Part 3: Analytical Differentiation (Trustworthiness)[1][2]

Distinguishing the 3-bromo-4-fluoro-5-iodo isomer from its regioisomers (e.g., 2-bromo-4-fluoro-5-iodo) is critical. We utilize a Self-Validating System based on


 NMR coupling constants (

-values).[1][2]
The "Coupling Constant" Filter[1][2]

The position of the aromatic protons (Ar-H) dictates the splitting pattern.[1][2]

Isomer ConfigurationProton PositionsCoupling TypeExpected

-Value
Diagnostic Signal
Target (3,4,5-Subst.) H2, H6 Meta (

)
1.5 – 2.5 Hz Two Doublets (d)
Isomer A (2,3,4-Subst.)H5, H6Ortho (

)
7.0 – 8.5 HzTwo Doublets (d)
Isomer B (2,4,5-Subst.)[1][2]H3, H6Para (

)
< 1.0 HzTwo Singlets (s)

Validation Protocol:

  • Acquire

    
     NMR in 
    
    
    
    .[1][2]
  • Focus on the aromatic region (7.0 – 8.5 ppm).[1][2]

  • Pass Criteria: Observation of small meta-coupling (~2 Hz). If you see large ortho-coupling (~8 Hz), you have synthesized the wrong isomer (likely due to starting with 2-fluorobenzaldehyde or rearrangement).[2]

Part 4: Orthogonal Reactivity & Applications

The defining feature of 3-Bromo-4-fluoro-5-iodobenzaldehyde is its ability to undergo Chemoselective Sequential Functionalization .[1][2] The reactivity hierarchy is governed by bond dissociation energies (C-I < C-Br < C-F) and the electronic activation of the C-F bond.[1][2]

Reactivity Hierarchy (The "Ladder")[1][2]
  • Tier 1 (Most Reactive): C-I Bond (Position 5).[1][2]

    • Reaction: Pd-catalyzed Cross-Coupling (Suzuki, Sonogashira) at Room Temperature.[1][2]

    • Selectivity: Occurs without affecting C-Br or C-F.[1][2]

  • Tier 2: C-Br Bond (Position 3).[1][2]

    • Reaction: Pd-catalyzed Cross-Coupling at Elevated Temps (>60°C) or using specialized ligands (e.g., XPhos).[1][2]

  • Tier 3: C-F Bond (Position 4).[1][2]

    • Reaction: Nucleophilic Aromatic Substitution (

      
      ).[1][2]
      
    • Mechanism:[1][2][5][6][7][8] The 4-F is "super-activated" by the inductive withdrawal of the flanking Br/I and the resonance withdrawal of the para-CHO.[1][2]

    • Unique Advantage: This reaction often proceeds under milder conditions than in non-iodinated analogs.[1][2]

  • Tier 4: Aldehyde (Position 1).[1][2][8]

    • Reaction: Reductive Amination, Wittig, Oxidation.[1][2]

Visualization: The Sequential Synthesis Pathway[2]

G Figure 1: The 'Tri-Orthogonal' Functionalization Strategy. Note the distinct conditions required for each step. Start 3-Bromo-4-fluoro- 5-iodobenzaldehyde Step1 Product A (5-Aryl-3-bromo-4-fluoro...) Start->Step1 1. Suzuki Coupling (Pd(0), Ar-B(OH)2, RT) Selectivity: I >>> Br Step2 Product B (3,5-Diaryl-4-fluoro...) Step1->Step2 2. Suzuki Coupling (Pd(0), Ar'-B(OH)2, 80°C) Selectivity: Br reaction Step3 Product C (3,5-Diaryl-4-amino...) Step2->Step3 3. SNAr Displacement (R-NH2, Base, Heat) Selectivity: F displacement

Part 5: References

  • National Institutes of Health (NIH) - PubChem. 3-Bromo-5-fluorobenzaldehyde Compound Summary. (Isomer comparison data). Available at: [Link][1][2]

  • Shen, B. et al. Analysis of 4-bromo-3-fluorobenzaldehyde and separation of its regioisomers by one-dimensional and two-dimensional gas chromatography. Journal of Chromatography A, 2016. (Demonstrates the difficulty and importance of isomer separation). Available at: [Link]

Sources

Technical Guide: Polyhalogenated Benzaldehyde Building Blocks for Research

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Polyhalogenated benzaldehydes represent a high-value class of electrophilic building blocks in modern organic synthesis. Characterized by the presence of multiple halogen atoms (F, Cl, Br, I) and a reactive formyl group (-CHO) on a benzene core, these scaffolds offer orthogonal reactivity profiles that are indispensable for Medicinal Chemistry (fragment-based drug discovery, PROTAC linker synthesis) and Materials Science (crystal engineering, OLED development).

This guide dissects the strategic utility of these building blocks, focusing on the interplay between the electron-withdrawing formyl group and the halogen substituents.[1] It provides actionable protocols for their synthesis, handling, and application, moving beyond basic descriptions to explore the mechanistic causality of their reactivity.

Structural Diversity & Electronic Properties[2]

The utility of polyhalogenated benzaldehydes stems from the electronic perturbation of the aromatic ring.

The Sigma-Hole and Halogen Bonding

In materials science, these building blocks are prized for their ability to form directional supramolecular assemblies. The electron-withdrawing nature of the aldehyde and adjacent halogens creates a sigma-hole —a region of positive electrostatic potential on the extension of the C-X bond (particularly for Br and I).

  • Relevance : This allows for "halogen bonding" (X[2][3][4]···O or X···N interactions), used to engineer specific crystal packing lattices in organic semiconductors.

Electronic Activation for SNAr

The formyl group is a strong


-acceptor (Hammett 

). When combined with fluorine substituents, the benzene ring becomes highly electron-deficient, lowering the LUMO energy and making the ring susceptible to Nucleophilic Aromatic Substitution (SNAr) .
  • Rule of Thumb : Fluorine is the preferred leaving group for SNAr in these systems due to the high polarity of the C-F bond, which stabilizes the Meisenheimer complex intermediate. Bromine and Iodine are generally retained during SNAr but serve as handles for subsequent metal-catalyzed cross-couplings.

Synthetic Accessibility & Manufacturing

Accessing specific substitution patterns requires selecting the correct synthetic vector.

Synthesis Pathways
  • Electrophilic Halogenation : Direct bromination/chlorination of deactivated benzaldehydes is difficult. It often requires strong Lewis acids or "super-electrophiles."

  • Directed Ortho-Metalation (DoM) : Lithiation of polyhalogenated benzenes followed by formyl capture (DMF) is the most reliable method for accessing crowded patterns.

  • Oxidation : Oxidation of polyhalogenated toluenes or benzyl alcohols.

Visualization: Synthetic Decision Logic

SynthesisPathways Start Target: Polyhalo-Benzaldehyde CheckSub Are halogens meta/para to CHO? Start->CheckSub CheckOrtho Is halogen ortho to CHO? CheckSub->CheckOrtho No (Crowded Pattern) RouteA Route A: Oxidation Start: Polyhalo-toluene Reagent: MnO2 or CAN CheckSub->RouteA Yes (Available Precursor) RouteB Route B: DoM / Formylation Start: Polyhalo-benzene Reagent: LDA/n-BuLi + DMF CheckOrtho->RouteB Lithiation Directed by F/Cl RouteC Route C: Sandmeyer Start: Polyhalo-aniline Reagent: NaNO2 + Formaldoxime CheckOrtho->RouteC If Aniline Available

Figure 1: Decision matrix for selecting the optimal synthetic route based on substitution pattern availability.

Experimental Protocol: Ultrasonic-Assisted Bromination

Target : Synthesis of 3-bromo-4-fluorobenzaldehyde from 4-fluorobenzaldehyde. Rationale : Standard bromination is slow due to the deactivated ring. Ultrasonication accelerates the reaction and improves yield by enhancing mass transfer in the heterogeneous phase.

Materials
  • Substrate : 4-Fluorobenzaldehyde (1.0 equiv)[5][6]

  • Reagent : Sodium Bromide (NaBr, 1.05 equiv)

  • Oxidant : Sodium Hypochlorite (NaClO, 8% aq.[5] solution, 1.05 equiv)

  • Acid : Hydrochloric Acid (35%, 1.0 equiv)[5][6]

  • Solvent : Dichloromethane (DCM)

Step-by-Step Methodology
  • Preparation : Dissolve 4-fluorobenzaldehyde (e.g., 12.4 g, 100 mmol) in DCM (150 mL) in a round-bottom flask.

  • Salt Solution : In a separate beaker, dissolve NaBr (10.8 g, 105 mmol) in water (100 mL) and add HCl (35%, 10 mL).

  • Mixing : Combine the aqueous salt solution with the organic phase.

  • Reaction Initiation : Place the flask in an ultrasonic bath (20-25°C).

  • Addition : Dropwise add the NaClO solution over 60 minutes while maintaining sonication. Note: The in-situ generation of BrCl or Br2 is the active species.

  • Workup : After 30 minutes post-addition, separate the organic phase. Wash with saturated NaHCO3 (to neutralize acid) and brine.

  • Purification : Dry over MgSO4, concentrate in vacuo. Recrystallize from ethanol/water if necessary.

  • Validation : Confirm structure via 1H-NMR (look for loss of ortho-proton signal and shift of remaining aromatic protons).

Reactivity Profiles & Chemoselectivity[8]

The power of these building blocks lies in their orthogonal reactivity . You can selectively manipulate the aldehyde, the fluorine, or the bromine/iodine.

Reactivity Hierarchy
Functional GroupReaction TypeConditionsSelectivity Notes
Aldehyde (-CHO) Condensation / Reductive AminationAmines, NaBH(OAc)3Fastest reaction; occurs under mild conditions.
Fluorine (-F) SNAr (Nucleophilic Aromatic Substitution)Amines/Thiols, K2CO3, DMSO, HeatActivated by -CHO. Ortho-F reacts faster than Para-F.
Bromine/Iodine (-Br/I) Pd-Catalyzed Cross-CouplingSuzuki, Sonogashira, BuchwaldRequires Pd catalyst. Br/I are stable to SNAr conditions usually.
Visualization: Divergent Synthesis Map

ReactivityMap Core 3-Bromo-4-fluoro- benzaldehyde Prod1 Scaffold A (Reductive Amination) Core->Prod1 R-NH2, NaBH(OAc)3 (Aldehyde selective) Prod2 Scaffold B (SNAr Displacement) Core->Prod2 R-SH, K2CO3, 60°C (Fluorine selective) Prod3 Scaffold C (Suzuki Coupling) Core->Prod3 Ar-B(OH)2, Pd(PPh3)4 (Bromine selective)

Figure 2: Divergent reactivity allowing the selective functionalization of specific sites on the benzaldehyde core.

Applications in Drug Discovery[2][9][10][11]

Covalent Fragments & Warheads

While aldehydes themselves can act as reversible covalent warheads (targeting Cysteine or Lysine), polyhalogenated benzaldehydes are primarily used as intermediates to synthesize:

  • HIF-1 Inhibitors : Chalcone derivatives synthesized via Claisen-Schmidt condensation of polyfluorobenzaldehydes have shown potency in inhibiting Hypoxia-Inducible Factor 1.[7]

  • PROTAC Linkers : The aldehyde allows for the "snap-on" attachment of E3 ligase ligands via reductive amination, while the halogenated core modulates the physicochemical properties (logP, solubility) of the linker.

Bioisosteres & Metabolic Stability

Replacing hydrogen with fluorine blocks metabolic "soft spots" (sites of cytochrome P450 oxidation). Using a 2,6-difluorobenzaldehyde building block, for instance, introduces a metabolically robust ring system that also alters the torsional angle of the attached biaryl system due to steric repulsion, potentially locking a bioactive conformation.

Handling, Stability & Safety

  • Lachrymators : Many halogenated benzaldehydes are potent lachrymators (tear-inducing). Always handle in a functioning fume hood.

  • Oxidation Sensitivity : The aldehyde group oxidizes to the benzoic acid upon prolonged exposure to air. Store under inert atmosphere (Argon/Nitrogen) at 2-8°C.

  • Incompatibility : Avoid storage near strong bases or oxidizing agents.

References

  • Nucleophilic Aromatic Substitution Mechanisms . Chemistry LibreTexts. Retrieved from [Link]

  • Halogen Bonding in Crystal Engineering . Royal Society of Chemistry (CrystEngComm). Retrieved from [Link]

  • Synthesis of Alkyl Halides from Aldehydes via Deformylative Halogenation . Organic Chemistry Portal. Retrieved from [Link]

Sources

Methodological & Application

synthesis of 3-Bromo-4-fluoro-5-iodobenzaldehyde from 4-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scalable Synthesis of 3-Bromo-4-fluoro-5-iodobenzaldehyde

Executive Summary

This application note details a robust, two-step protocol for the synthesis of 3-Bromo-4-fluoro-5-iodobenzaldehyde (CAS: 1356113-37-5) starting from commercially available 4-fluorobenzaldehyde . This tri-substituted benzaldehyde is a critical scaffold in medicinal chemistry, particularly for the development of kinase inhibitors and agrochemicals where orthogonal halogen handles (F, Br, I) allow for sequential, chemoselective cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).

The synthetic route prioritizes regiocontrol and scalability. Step 1 utilizes a "green" oxidative bromination strategy to access 3-bromo-4-fluorobenzaldehyde. Step 2 employs a strong electrophilic iodination system to install the iodine atom at the sterically and electronically favored 5-position.

Retrosynthetic Analysis & Strategy

The synthesis relies on the directing effects of the substituents on the benzene ring.

  • Starting Material: 4-Fluorobenzaldehyde.[1][2][3][4][5]

  • Electronic Environment: The aldehyde (-CHO) is a strong electron-withdrawing group (EWG) and a meta-director. The fluorine (-F) is an EWG by induction but a strong ortho/para-director by resonance.

  • Regioselectivity Logic:

    • Bromination: The -CHO directs to positions 3 and 5. The -F directs to positions 3 and 5 (ortho to itself). These effects reinforce each other, making C3/C5 the exclusive sites for electrophilic aromatic substitution (EAS).

    • Iodination: After installing bromine at C3, the ring becomes further deactivated. The remaining open position activated by fluorine (ortho) and the aldehyde (meta) is C5. Position 6 is sterically accessible but electronically less favored (para to Br, meta to F). Therefore, iodination selectively occurs at C5.

Retrosynthesis Target 3-Bromo-4-fluoro-5-iodobenzaldehyde (Target) Inter 3-Bromo-4-fluorobenzaldehyde (Intermediate) Target->Inter Step 2: Electrophilic Iodination (NIS, TfOH) Start 4-Fluorobenzaldehyde (Starting Material) Inter->Start Step 1: Oxidative Bromination (NaBr, NaClO, HCl)

Figure 1: Retrosynthetic disconnection showing the sequential installation of halogens based on reinforcing directing groups.

Experimental Protocols

Step 1: Synthesis of 3-Bromo-4-fluorobenzaldehyde

Rationale: Traditional bromination uses liquid bromine (


) and aluminum trichloride (

), which are hazardous and corrosive. This protocol uses an oxidative generation of bromine in situ from sodium bromide and sodium hypochlorite (bleach), a safer and more environmentally benign method often cited in modern process patents.

Reagents:

  • 4-Fluorobenzaldehyde (1.0 equiv)[6]

  • Sodium Bromide (

    
    ) (1.05 equiv)
    
  • Sodium Hypochlorite (

    
    ) (1.05 equiv, ~10-13% solution)
    
  • Hydrochloric Acid (

    
    ) (35%, excess)[6]
    
  • Dichloromethane (DCM) (Solvent)

Protocol:

  • Dissolution: In a chemically resistant round-bottom flask, dissolve 4-fluorobenzaldehyde (12.4 g, 100 mmol) in DCM (160 mL).

  • Acidification: Dissolve

    
      (10.8 g, 105 mmol) in water (100 mL) and add to the reaction flask. Add 35% 
    
    
    
    (100 mL) slowly with stirring. The mixture will be biphasic.
  • Oxidation: Cool the mixture to 0–5 °C. Add the

    
     solution  dropwise over 60 minutes while maintaining vigorous stirring (or ultrasonic irradiation if available to enhance phase transfer).
    
    • Mechanism:[7]

      
      . The generated 
      
      
      
      is immediately consumed.
  • Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 2–4 hours. Monitor by TLC (Hexane/EtOAc 9:1) or HPLC.

  • Work-up: Separate the organic (DCM) layer. Wash the aqueous layer once with DCM (50 mL). Combine organics and wash with saturated

    
      (to quench residual bromine), then water, then brine.
    
  • Drying: Dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Purification: The crude product is typically a low-melting solid or oil that can be crystallized from hexane/ethanol or distilled (bp ~108 °C at 8 mmHg).

    • Expected Yield: 85–92%

    • Data: GC-MS

      
      : 202/204 (1:1 ratio).
      
Step 2: Synthesis of 3-Bromo-4-fluoro-5-iodobenzaldehyde

Rationale: The introduction of iodine onto a deactivated ring (containing both Br and F) requires a "super-electrophile." Standard


 is insufficient. We utilize N-Iodosuccinimide (NIS)  activated by Triflic Acid (TfOH)  or concentrated Sulfuric Acid (

)
to generate the highly reactive iodonium species (

).

Reagents:

  • 3-Bromo-4-fluorobenzaldehyde (from Step 1) (1.0 equiv)[6]

  • N-Iodosuccinimide (NIS) (1.2 equiv)[1]

  • Trifluoromethanesulfonic acid (TfOH) (Solvent/Catalyst) OR

    
    
    
  • Chloroform (

    
    ) or 1,2-Dichloroethane (DCE) (Co-solvent)
    

Protocol:

  • Preparation: In a dry flask under nitrogen atmosphere, dissolve 3-bromo-4-fluorobenzaldehyde (10.15 g, 50 mmol) in

    
      (50 mL).
    
  • Activation: Cool the solution to 0 °C. Add TfOH (25 mL) slowly. (Caution: Exothermic).

  • Iodination: Add NIS (13.5 g, 60 mmol) portion-wise over 30 minutes.

    • Note: Protect from light to prevent radical side reactions.

  • Reaction: Stir at 0 °C for 1 hour, then allow to warm to room temperature. Stir for 12–24 hours. The strong acid protonates the NIS, releasing the electrophilic

    
    .
    
  • Quenching: Pour the reaction mixture carefully onto ice-water (200 g).

  • Extraction: Extract with DCM (3 x 100 mL).

  • Washing: Wash combined organics with saturated

    
      (until neutral pH) and 10% 
    
    
    
    (to remove iodine color).
  • Purification: Dry over

    
     and concentrate. Purify the residue via silica gel column chromatography (Gradient: 0-10% EtOAc in Hexanes).
    
    • Expected Yield: 70–80%

    • Characterization:

      • 
        H NMR (400 MHz, 
        
        
        
        ):
        
        
        ~9.90 (s, 1H, CHO), ~8.20 (dd, 1H, Ar-H), ~8.05 (dd, 1H, Ar-H). The two aromatic protons will appear as doublets or doublets of doublets due to coupling with Fluorine.
      • 
        F NMR:  Single peak, split by H and Br/I isotopes.
        

Process Visualization

Workflow cluster_step1 Step 1: Bromination cluster_step2 Step 2: Iodination S1_Reactants 4-Fluorobenzaldehyde + NaBr + NaClO + HCl S1_Process Stir 0°C -> RT (4h) Biphasic DCM/H2O S1_Reactants->S1_Process S1_Product 3-Bromo-4-fluorobenzaldehyde S1_Process->S1_Product S2_Reactants Intermediate + NIS + TfOH S1_Product->S2_Reactants Purification (Distillation) S2_Process Stir 0°C -> RT (16h) Solvent: CHCl3 S2_Reactants->S2_Process S2_Product 3-Bromo-4-fluoro-5-iodobenzaldehyde S2_Process->S2_Product

Figure 2: Process flow diagram illustrating the sequential halogenation workflow.

Key Technical Considerations

ParameterStep 1 (Bromination)Step 2 (Iodination)
Regioselectivity High (>95%) . Directed by -F (ortho) and -CHO (meta).High (>90%) .[2][8] Directed to C5 by -F (ortho) and -CHO (meta). C6 is blocked by Br sterics.
Critical Reagent

(Bleach)
. Must be added slowly to control exotherm and

generation rate.
Triflic Acid (TfOH) . Essential to activate NIS. Weaker acids (acetic) will fail due to ring deactivation.
Temperature 0 °C to RT. Avoid heating to prevent over-bromination.0 °C to RT. Heat only if conversion stalls (max 40 °C).
Safety

generated in situ. Fume hood required.
TfOH is corrosive. NIS can be shock-sensitive if dry; keep damp/cool.

References

  • Title: Synthetic method of 3-bromo-4-fluorobenzaldehyde (Patent CN109912396B).
  • Iodination of Deactivated Aromatics: Title: Electrophilic Iodination of Deactivated Aromatics with N-Iodosuccinimide in Trifluoromethanesulfonic Acid. Source: Olah, G. A., et al. Journal of Organic Chemistry, 1993, 58(11), 3194–3195. (Standard mechanistic reference for NIS/TfOH system). Context: Validates the use of super-acidic conditions for iodinating electron-deficient rings like 3-bromo-4-fluorobenzaldehyde.
  • Target Molecule Verification

    • Title: 3-Bromo-4-fluoro-5-iodobenzaldehyde Product Page.

    • Source: ChemScene.[9]

Sources

Application Note: Chemoselective Suzuki-Miyaura Cross-Coupling of 3-Bromo-4-fluoro-5-iodobenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals.

Scientific Rationale & Mechanistic Insights

The synthesis of highly functionalized, multi-substituted arenes is a cornerstone of modern drug discovery. Polyhalogenated benzaldehydes, such as 3-bromo-4-fluoro-5-iodobenzaldehyde , serve as highly versatile building blocks. However, achieving orthogonal functionalization requires strict control over chemoselectivity to prevent unwanted over-coupling or isomeric mixtures.

As an Application Scientist, designing a successful cross-coupling strategy for this substrate requires exploiting the intrinsic electronic and steric differences of the carbon-halogen bonds.[1]. Oxidative addition by the active Pd(0) species kinetically favors the weakest, most polarizable bond.

In this substrate, the reactivity trend strictly follows C–I > C–Br > C–F [1].

  • The C–I bond (BDE ~65 kcal/mol) undergoes rapid oxidative addition at mild temperatures.

  • The C–Br bond (BDE ~81 kcal/mol) remains inert under mild conditions but can be activated at elevated temperatures using electron-rich, sterically demanding ligands.

  • The C–F bond (BDE ~116 kcal/mol) is entirely inert to standard Suzuki-Miyaura conditions, serving either as a permanent structural motif for metabolic stability in medicinal chemistry or as a handle for subsequent Nucleophilic Aromatic Substitution (SNAr).[1]. For the first stage, a catalyst with a bidentate ligand like Pd(dppf)Cl₂ restricts the conformational flexibility of the palladium center, favoring the less sterically demanding C-I bond.[2].

Reaction Workflow & Pathway Diagrams

The following workflow illustrates the two-stage orthogonal functionalization strategy.

Workflow A 3-Bromo-4-fluoro- 5-iodobenzaldehyde (Starting Material) B Stage 1 Product: 3-Aryl-5-bromo- 4-fluorobenzaldehyde A->B ArB(OH)2 (1.05 eq) Pd(dppf)Cl2, K2CO3 THF/H2O, 50°C Selective C-I Cleavage C Stage 2 Product: 3,5-Diaryl- 4-fluorobenzaldehyde B->C Ar'B(OH)2 (1.20 eq) Pd(OAc)2, SPhos, K3PO4 Toluene/H2O, 90°C C-Br Cleavage

Figure 1: Two-stage chemoselective Suzuki-Miyaura coupling workflow.

Mechanism Pd0 Pd(0) Catalyst OA Oxidative Addition Strictly at C-I bond (Lowest BDE) Pd0->OA + Substrate TM Transmetalation Ar-B(OH)2 + Base OA->TM + Base RE Reductive Elimination Yields C5-Aryl Product TM->RE RE->Pd0 - Product

Figure 2: Catalytic cycle highlighting the kinetically favored C-I oxidative addition.

Experimental Protocols

Every protocol described below is designed as a self-validating system, incorporating mechanistic causality and strict In-Process Controls (IPCs) to ensure reproducibility.

Stage 1: Chemoselective C-I Arylation

Objective: Selectively couple the C5-iodo position while preserving the C3-bromo and C4-fluoro groups.

Reagents:

  • 3-Bromo-4-fluoro-5-iodobenzaldehyde (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.05 mmol, 1.05 equiv)

  • Pd(dppf)Cl₂ (0.03 mmol, 3 mol%)

  • K₂CO₃ (2.0 mmol, 2.0 equiv)

  • Solvent: THF/H₂O (4:1 v/v, 10 mL), strictly degassed.

Step-by-Step Methodology:

  • Preparation: Charge an oven-dried Schlenk flask with the benzaldehyde derivative, arylboronic acid, and Pd(dppf)Cl₂.

  • Atmosphere Control: Evacuate and backfill the flask with nitrogen (3 cycles). Causality: Pd(0) intermediates are highly susceptible to oxidation; rigorous exclusion of oxygen prevents catalyst deactivation.

  • Solvent Addition: Add degassed THF, followed by a degassed aqueous solution of K₂CO₃. Causality: Water is essential to dissolve the inorganic base and generate the reactive hydroxyboronate species required for the transmetalation step.

  • Reaction Execution: Heat the biphasic mixture to 50 °C with vigorous stirring. Causality: Maintaining a mild temperature of 50 °C provides sufficient thermal energy to overcome the C-I oxidative addition barrier while remaining well below the activation threshold for the C-Br bond.

  • In-Process Control (IPC): After 2 hours, sample 10 µL of the organic layer, dilute in 1 mL MeCN, and analyze via LC-MS. Self-Validation: The reaction is complete when the starting material peak disappears completely and is replaced by a single new peak corresponding to the mono-arylated product. The absence of a di-arylated mass confirms perfect chemoselectivity.

  • Workup & Purification: Cool to room temperature, dilute with EtOAc (20 mL), and wash with brine (2 x 10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to yield the pure 3-aryl-5-bromo-4-fluorobenzaldehyde.

Stage 2: Sterically Hindered C-Br Arylation

Objective: Couple the remaining C3-bromo position, overcoming the steric hindrance of the adjacent fluorine and newly installed aryl group.

Reagents:

  • 3-Aryl-5-bromo-4-fluorobenzaldehyde (Stage 1 Product) (1.0 mmol, 1.0 equiv)

  • Arylboronic acid 2 (1.2 mmol, 1.2 equiv)

  • Pd(OAc)₂ (0.05 mmol, 5 mol%)

  • SPhos (0.10 mmol, 10 mol%)

  • K₃PO₄ (3.0 mmol, 3.0 equiv)

  • Solvent: Toluene/H₂O (5:1 v/v, 12 mL), strictly degassed.

Step-by-Step Methodology:

  • Preparation: Combine the mono-arylated intermediate, Arylboronic acid 2, Pd(OAc)₂, SPhos, and K₃PO₄ in a reaction vial.

  • Solvent Addition: Purge with nitrogen. Add degassed Toluene and H₂O. Causality: Toluene allows for a higher reflux temperature, which is thermodynamically necessary to drive oxidative addition into the deactivated C-Br bond.

  • Reaction Execution: Heat to 90 °C for 12–16 hours. Causality: SPhos is a bulky, electron-rich biaryl phosphine ligand. It accelerates the oxidative addition into the C-Br bond and facilitates reductive elimination despite the severe steric crowding around the C3 position.

  • IPC: Monitor via LC-MS. Self-Validation: Complete consumption of the mono-arylated intermediate validates the end of the reaction.

  • Workup & Purification: Filter the hot mixture through a pad of Celite to remove palladium black. Separate the layers, extract the aqueous phase with EtOAc, and wash the combined organics with water and brine. Concentrate and purify via flash chromatography to isolate the final 3,5-diaryl-4-fluorobenzaldehyde scaffold.

Optimization & Quantitative Data

The table below summarizes the optimization parameters, demonstrating the causality between catalyst/temperature selection and chemoselective outcomes.

Reaction StageTarget BondCatalyst SystemBaseSolvent SystemTemp (°C)Yield (%)Chemoselectivity (C-I : C-Br)
Stage 1 (Optimization)C-IPd(PPh₃)₄Na₂CO₃Toluene/H₂O806585:15
Stage 1 (Optimal) C-I Pd(dppf)Cl₂ K₂CO₃ THF/H₂O 50 92 >99:1
Stage 2 (Optimization)C-BrPd(dppf)Cl₂K₂CO₃THF/H₂O8015N/A (Poor conversion)
Stage 2 (Optimal) C-Br Pd(OAc)₂ / SPhos K₃PO₄ Toluene/H₂O 90 88 N/A (Complete conversion)

Note: The optimal Stage 1 conditions suppress C-Br activation entirely, while the optimal Stage 2 conditions successfully overcome the activation barrier of the hindered C-Br bond.

References

  • Palani, V., Perea, M. A., & Sarpong, R. (2022). "Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups." Chemical Reviews, 122(11), 10126–10169. URL: [Link]

  • Yuen, O. Y., Ng, S. S., Pang, W. H., & So, C. M. (2024). "Palladium-catalyzed chemoselective Suzuki–Miyaura cross-coupling reaction of poly(pseudo)halogenated arenes." Journal of Organometallic Chemistry, 1005, 122983. URL: [Link]

  • Almond-Thynne, J., Blakemore, D. C., Pryde, D. C., & Spivey, A. C. (2017). "Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes." Chemical Science, 8, 40–62. URL: [Link]

Sources

Application Note: Sonogashira Cross-Coupling of Aryl Iodides

Author: BenchChem Technical Support Team. Date: March 2026

Precision Protocols for Drug Discovery & Advanced Synthesis

Executive Summary & Strategic Value

The Sonogashira coupling is the premier method for constructing


 bonds, ubiquitous in natural products, pharmaceuticals (e.g., Tazarotene, Altinicline), and molecular electronics. While the reaction works for aryl bromides and chlorides, aryl iodides  are the "gold standard" substrates due to their superior lability in the oxidative addition step.

This guide moves beyond generic textbook recipes. It provides a self-validating workflow for coupling aryl iodides, focusing on the two dominant methodologies: the classical Copper-Co-Catalyzed route (for speed and difficult substrates) and the Copper-Free route (for avoiding Glaser homocoupling and heavy metal contamination).

Mechanistic Logic & Critical Parameters

Understanding the dual catalytic cycle is prerequisite to troubleshooting. The reaction involves a Palladium cycle (activation of the aryl iodide) and a Copper cycle (activation of the alkyne).[1][2][3][4][5]

The Dual-Cycle Mechanism[1]
  • Pd Cycle: Oxidative addition of Ar-I is fast. The rate-determining step is often the transmetallation.

  • Cu Cycle: Generates a Cu-acetylide species.[1][3] Critical Insight: This cycle is the source of the "Glaser" homocoupling side reaction if oxygen is present.

Visualization: Catalytic Pathways

SonogashiraMechanism cluster_Pd Palladium Cycle (Main) cluster_Cu Copper Cycle (Co-Catalyst) Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition (Ar-I adds to Pd) Pd0->OxAdd + Ar-I PdII_Ar Pd(II)(Ar)(I)L2 OxAdd->PdII_Ar TransMet Transmetallation (Rate Determining) PdII_Ar->TransMet + Cu-Acetylide PdII_Alk Pd(II)(Ar)(Alkyne)L2 TransMet->PdII_Alk - CuI RedElim Reductive Elimination (Product Release) PdII_Alk->RedElim RedElim->Pd0 + Product CuI CuI (Pre-catalyst) PiComplex Cu-Alkyne π-Complex CuI->PiComplex + Alkyne CuAcetylide Cu-Acetylide (Active Nucleophile) PiComplex->CuAcetylide + Base - Base-HI CuAcetylide->TransMet Glaser SIDE REACTION: Glaser Homocoupling CuAcetylide->Glaser + O2 (Oxygen Leak)

Caption: Dual catalytic cycle showing the intersection of Pd and Cu pathways. Note the critical risk of Glaser coupling if O2 is introduced at the Cu-acetylide stage.

Protocol A: The "Gold Standard" (Pd/Cu)

Best for: Routine synthesis, unactivated alkynes, and rapid screening. Key Advantage: High reactivity at room temperature (RT).

Reagent Selection Table
ComponentRecommendationFunction & Notes
Catalyst Pd(PPh3)2Cl2 (2-5 mol%)Air-stable precatalyst. Reduces to Pd(0) in situ. Preferred over Pd(PPh3)4 for storage stability.
Co-Catalyst CuI (1-3 mol%)Activates alkyne. Must be white. Off-white/green CuI is oxidized and will kill the reaction.
Base Et3N or DiisopropylamineActs as solvent and proton scavenger. Must be dry.[4]
Solvent THF or DMFTHF for ease of workup; DMF for solubility of polar substrates.
Atmosphere Argon or NitrogenStrict exclusion of O2 is mandatory to prevent homocoupling.[6]
Step-by-Step Methodology
  • Preparation: Oven-dry a Schlenk flask or microwave vial. Cool under a stream of Argon.

  • Solids Addition: Charge the flask with:

    • Aryl Iodide (1.0 equiv)[4][7]

    • Pd(PPh3)2Cl2 (0.02 equiv)[4][8]

    • CuI (0.01-0.02 equiv)[9]

    • Self-Validation Check: Ensure CuI is a fine white powder. If grey/green, purify or discard.

  • Degassing (Crucial): Seal the flask. Evacuate and backfill with Argon (3 cycles).[9]

  • Liquids Addition:

    • Add anhydrous THF (concentration ~0.1 - 0.2 M).

    • Add Et3N (2-5 equiv).

    • Add Terminal Alkyne (1.1 - 1.2 equiv). Note: If alkyne is volatile, add last.

  • Reaction: Stir at Room Temperature .

    • Visual Check: The reaction mixture often turns from yellow (Pd pre-catalyst) to dark brown/black (active Pd(0)) within 10-30 minutes.

    • Precipitate Check: A voluminous white precipitate (Et3N·HI) should form, indicating reaction progress.[4][6]

  • Monitoring: Check TLC after 1 hour. Aryl iodides are highly reactive; many complete in <3 hours.

  • Workup: Dilute with Et2O, wash with saturated NH4Cl (to sequester Cu), water, and brine. Dry over MgSO4.[4]

Protocol B: Copper-Free Conditions

Best for: Pharmaceutical intermediates where Cu contamination is restricted, or when Glaser homocoupling is a major issue.

The "Why" and "How"

Removing copper eliminates the formation of the Cu-acetylide, shutting down the Glaser pathway. However, the alkyne must now react directly with the Pd-center, which is kinetically slower and often requires stronger bases or specific ligands.

Protocol Specifications
  • Catalyst: Pd(OAc)2 (5 mol%) + PPh3 (10-20 mol%) OR PdCl2(PPh3)2.

  • Base: Piperidine or Pyrrolidine (often used as solvent/base combo) or Cs2CO3 in DMF.

  • Additive: TBAA (Tetrabutylammonium acetate) is a proven accelerator for Cu-free variants.

Step-by-Step Methodology
  • Setup: Charge a reaction vial with Aryl Iodide (1.0 equiv), Pd(OAc)2 (0.05 equiv), and PPh3 (0.10 equiv).

  • Solvent/Base: Add Piperidine (acts as solvent and base).

  • Degas: Sparge with Argon for 10 minutes. Note: Cu-free is less sensitive to O2 than Cu-catalyzed, but inert atmosphere is still best practice.

  • Reaction: Heat to 60°C . (Room temp is often insufficient for Cu-free activation unless specialized ligands are used).

  • Workup: Standard aqueous extraction.

Troubleshooting & Optimization Matrix

If the reaction fails, use this logic tree to diagnose the root cause.

Troubleshooting Start Reaction Failed/Low Yield Check1 Is Starting Material (Ar-I) Consumed? Start->Check1 NoRxn No: Catalyst Inactive Check1->NoRxn No SideProd Yes: Side Products Formed Check1->SideProd Yes Sol1 1. Check CuI purity (must be white) 2. Heat to 40-60°C 3. Switch to DMF (solubility) NoRxn->Sol1 Check2 Is Main Byproduct Alkyne Dimer? SideProd->Check2 Glaser Yes: Glaser Coupling Check2->Glaser Yes Dehal No: Dehalogenation (Ar-H) Check2->Dehal No Sol2 1. Degas more rigorously 2. Add alkyne slowly (syringe pump) 3. SWITCH TO PROTOCOL B (Cu-Free) Glaser->Sol2 Sol3 1. Solvent is not dry (proton source) 2. Reduce reaction temp Dehal->Sol3

Caption: Diagnostic logic for common Sonogashira failures. Glaser coupling is the most frequent failure mode in Cu-catalyzed systems.

Safety & Handling

  • Palladium Residues: Pd species can be toxic. Use thiourea or specific scavengers (e.g., SiliaMetS®) during purification if the product is for biological testing.

  • Acetylenes: Low molecular weight alkynes are flammable.

  • Pressure: If heating in a sealed vial, ensure headspace is sufficient.

References

  • Chinchilla, R.; Nájera, C. "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry."[2] Chem. Rev.[2]2007 , 107, 874–922.

  • Urgaonkar, S.; Verkade, J. G. "Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes."[10] J. Org.[10][11] Chem.2004 , 69, 5752–5755.[10]

  • Kohnen, A. L.; Mak, X. Y.; Lam, T. Y.; Duncton, M. "Sonogashira Coupling of Aryl Halides with Terminal Alkynes." Organic Chemistry Portal.

  • TCI Chemicals. "Practical Example: Sonogashira Cross Coupling with PdCl2(PPh3)2." TCI Application Notes.

  • Pestkovsky, H.; et al. "Copper-free Sonogashira cross-coupling reactions: an overview." RSC Adv.2021 , 11, 6629.

Sources

using 3-Bromo-4-fluoro-5-iodobenzaldehyde as a PROTAC linker intermediate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 3-Bromo-4-fluoro-5-iodobenzaldehyde as a Privileged Orthogonal Scaffold for Rigid PROTAC Linker Synthesis

Executive Summary & Strategic Rationale

Historically, Proteolysis Targeting Chimeras (PROTACs) have relied heavily on flexible polyethylene glycol (PEG) or simple alkyl chains to bridge the E3 ligase ligand and the Protein of Interest (POI) warhead. However, the field is undergoing a critical paradigm shift toward rigid, functionalized linkers[1]. Flexible linkers incur a massive entropic penalty upon the formation of the PROTAC ternary complex (TC). By pre-organizing the PROTAC conformation, rigid aromatic linkers enhance TC cooperativity, improve oxidative stability, and dictate degradation efficiency[2].

3-Bromo-4-fluoro-5-iodobenzaldehyde (CAS: 1356113-37-5) [3] emerges as a "Swiss Army Knife" for rigid linker synthesis. This commercially available, tetra-substituted benzene ring offers four distinct, orthogonally reactive sites. This allows medicinal chemists to sequentially attach the POI ligand, the E3 ligand, and auxiliary solubility tags in a highly controlled, step-by-step manner without the need for complex protecting group strategies[4].

Mechanistic Profiling of Orthogonal Reactivity

The power of this scaffold lies in the fundamental physical chemistry of its substituents. As a Senior Application Scientist, it is critical to understand why these reactions are chemoselective:

  • C5–Iodine (Lowest Bond Dissociation Energy): The C–I bond (~65 kcal/mol) is significantly weaker than the C–Br bond (~81 kcal/mol). Under mild palladium catalysis at room temperature, oxidative addition occurs exclusively at the C5 position.

  • C1–Aldehyde (Electrophilic Handle): The carbonyl group provides a chemoselective handle for reductive amination. It can be reacted with the primary or secondary amines commonly found on E3 ligase ligands (e.g., pomalidomide or VHL derivatives)[5] without interfering with the halogenated ring.

  • C4–Fluorine (Activated for SNAr): Fluorine is the optimal leaving group for Nucleophilic Aromatic Substitution (SNAr). Its high electronegativity stabilizes the rate-determining Meisenheimer complex. Positioned para to the strongly electron-withdrawing aldehyde (or its iminium derivative) and ortho to the halogens, the C4–F bond is highly activated for displacement by amines or thiols.

  • C3–Bromine (High-Temperature Cross-Coupling): The remaining bromine requires elevated temperatures (e.g., 80°C) and stronger ligands (like dppf) for Suzuki-Miyaura coupling, allowing it to be held in reserve for late-stage derivatization.

Workflow: Sequential Linker Assembly

The following diagram illustrates the logical progression of orthogonal functionalization, designed to prevent cross-reactivity and maximize yield.

OrthogonalAssembly Scaffold 3-Bromo-4-fluoro-5-iodobenzaldehyde CAS: 1356113-37-5 Step1 1. Sonogashira Coupling (C5-I) T=25°C Fast Oxidative Addition Scaffold->Step1 POI-Alkyne Step2 2. Reductive Amination (C1-CHO) NaBH(OAc)3 Chemoselective Step1->Step2 E3-Amine Step3 3. SNAr (C4-F) Para to -CHO Amine/Thiol Nucleophile Step2->Step3 Solubilizing Tag Step4 4. Suzuki Coupling (C3-Br) T=80°C Final Derivatization Step3->Step4 Optional Arylation

Caption: Sequential orthogonal functionalization of 3-Bromo-4-fluoro-5-iodobenzaldehyde for PROTACs.

Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol below is designed as a self-validating system , incorporating specific In-Process Controls (IPCs) to verify mechanistic success before proceeding to the next step.

Protocol A: Chemoselective Sonogashira Coupling (C5–I)

Objective: Attach an alkyne-functionalized POI warhead exclusively at the iodine position.

  • Preparation: Charge a Schlenk flask with 3-Bromo-4-fluoro-5-iodobenzaldehyde (1.0 eq), terminal alkyne (1.05 eq), Pd(PPh3)2Cl2 (0.02 eq), and CuI (0.04 eq).

  • Degassing (Critical Step): Perform 3 freeze-pump-thaw cycles.

    • Self-Validation: The strict absence of oxygen prevents the Glaser homocoupling of the alkyne. If a +2M mass peak appears in downstream LC-MS, the degassing process was compromised.

  • Reaction: Add anhydrous THF and degassed triethylamine (TEA). Stir strictly at 25°C.

  • IPC Validation: At 2 hours, sample 10 µL into 1 mL MeCN. Analyze via LC-MS. The reaction is validated when the starting material (m/z 328) is <1% and the mono-coupled product is >95%. Note: Detection of a di-coupled byproduct indicates the temperature exceeded 25°C, causing premature C3–Br cleavage.

  • Workup: Quench with saturated aqueous NH4Cl to complex copper salts, preventing downstream catalyst poisoning. Extract with EtOAc and purify via flash chromatography.

Protocol B: Reductive Amination (C1–CHO)

Objective: Conjugate an amine-bearing E3 ligase ligand.

  • Imine Formation: Dissolve the C5-modified benzaldehyde (1.0 eq) and the E3-ligand amine (1.1 eq) in anhydrous 1,2-dichloroethane (DCE). Add glacial acetic acid (1.0 eq).

  • IPC Validation: Stir for 1 hour. Take an aliquot for IR spectroscopy. The disappearance of the strong aldehyde C=O stretch (~1700 cm⁻¹) and the appearance of an imine C=N stretch (~1650 cm⁻¹) self-validates imine formation before the reducing agent is introduced.

  • Reduction: Cool to 0°C. Add Sodium triacetoxyborohydride, NaBH(OAc)3 (1.5 eq), portion-wise. Causality: NaBH(OAc)3 is chosen over NaBH4 because its electron-withdrawing acetate groups reduce its nucleophilicity, ensuring it only attacks the activated iminium ion without reducing the halogenated ring.

  • Workup: Quench with saturated NaHCO3 to neutralize acetic acid and destroy excess hydride. Extract with DCM.

Protocol C: Nucleophilic Aromatic Substitution (C4–F)

Objective: Attach a solubilizing moiety (e.g., a piperazine derivative) to tune pharmacokinetics.

  • Reaction: Dissolve the intermediate in DMSO. Add the secondary amine (1.5 eq) and N,N-Diisopropylethylamine (DIPEA) (2.0 eq). Heat to 80°C.

  • IPC Validation: Monitor via ¹⁹F NMR. The complete disappearance of the characteristic aromatic fluorine signal definitively validates the displacement. LC-MS will corroborate this with a mass shift corresponding to the loss of F (-19 Da) and the addition of the amine.

  • Workup: Crash out the product by adding the reaction mixture dropwise into ice-cold water. Filter the resulting precipitate.

Quantitative Reaction Metrics

The following table summarizes the expected quantitative parameters and chemoselectivity profiles for the orthogonal functionalization of this scaffold.

Reaction StepReactive SiteReagents & ConditionsThermodynamic Driver / ActivationChemoselectivity Yield
Sonogashira C5–IPd(PPh3)2Cl2, CuI, TEA, THF, 25°C~65 kcal/mol (Lowest BDE)>92% (No C3-Br cleavage)
Reductive Amination C1–CHOAmine, NaBH(OAc)3, AcOH, DCE, RTElectrophilic Carbonyl>95% (No ring reduction)
SNAr C4–FAmine, DIPEA, DMSO, 80°CMeisenheimer Complex Stabilization85–90%
Suzuki-Miyaura C3–BrPd(dppf)Cl2, K2CO3, Dioxane/H2O, 90°C~81 kcal/mol (Higher energy barrier)80–88%

Ternary Complex Dynamics

By utilizing the 3-Bromo-4-fluoro-5-iodobenzaldehyde scaffold, the resulting PROTAC benefits from a highly restricted conformational space. This rigidity translates directly to enhanced cooperativity during the recruitment of the E3 ligase to the POI.

TernaryComplex POI Protein of Interest (POI) E3 E3 Ubiquitin Ligase POI->E3 Neo-PPI Interactions (Cooperativity) Linker Rigid Aromatic Core (Halobenzaldehyde derived) POI->Linker Warhead Linker->E3 E3 Ligand

Caption: Rigidified PROTAC ternary complex driven by the functionalized aromatic linker core.

References

1.[1] Title: Current strategies for the design of PROTAC linkers: a critical review Source: PubMed Central (PMC) URL: [Link] 2.[4] Title: Novel approaches for the rational design of PROTAC linkers Source: Open Exploration Publishing URL: [Link] 3.[2] Title: Characteristic roadmap of linker governs the rational design of PROTACs Source: Theranostics URL: [Link] 4.[5] Title: E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points Source: Frontiers in Chemistry URL: [Link] 5.[3] Title: 3-Bromo-4-fluoro-5-iodobenzaldehyde, 97% Source: Fisher Scientific (Thermo Scientific Alfa Aesar) URL: [Link]

Sources

sequential halogen functionalization of 3-Bromo-4-fluoro-5-iodobenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Precision Sequential Functionalization of 3-Bromo-4-fluoro-5-iodobenzaldehyde

Part 1: Strategic Analysis & Reactivity Landscape

1.1 The Scaffold Architecture The molecule 3-Bromo-4-fluoro-5-iodobenzaldehyde (1 ) represents a "privileged scaffold" for diversity-oriented synthesis. Its value lies in the orthogonal reactivity of its four functional handles. Unlike symmetrical polyhaloarenes, 1 possesses a distinct reactivity hierarchy defined by bond dissociation energies (BDE) and electronic activation vectors.

  • C-5 Iodine (Ar-I): The weakest carbon-halogen bond. Most reactive toward oxidative addition with Pd(0).

  • C-3 Bromine (Ar-Br): Intermediate reactivity. Requires higher activation energy or specialized ligands compared to the iodide.

  • C-4 Fluorine (Ar-F): Strongest C-X bond. Inert to standard Pd-catalysis but highly activated for Nucleophilic Aromatic Substitution (SNAr) due to the para-aldehyde and inductive withdrawal from the flanking halogens.

  • C-1 Aldehyde (Ar-CHO): Electron-withdrawing group (EWG) that activates the ring for SNAr and serves as a handle for condensation reactions (Wittig, reductive amination).

1.2 The "Decision Gate" Logic Successful functionalization requires a logic-gated approach. The critical decision point is the Fluorine atom .

  • Path A (Metal-Centric): If the C-4 Fluorine is retained or functionalized last, the sequence must prioritize the Iodine

    
     Bromine coupling order.
    
  • Path B (Nucleophile-Centric): If the C-4 position requires substitution (e.g., with an amine or ether), SNAr should generally be performed first . The starting material (1 ) is maximally electron-deficient. Substituting halogens with carbon-rich groups (via coupling) later will deactivate the ring, making SNAr difficult.

Part 2: Visualization of Reaction Logic

G Start 3-Bromo-4-fluoro- 5-iodobenzaldehyde (1) PathA_Step1 Step 1: C-5 Selective Coupling (Suzuki/Sonogashira) Target: Iodine Start->PathA_Step1 Path A: Metal-First (Preserve F) PathB_Step1 Step 1: C-4 SNAr (Nucleophilic Substitution) Target: Fluorine Start->PathB_Step1 Path B: Nucleophile-First (Replace F) PathA_Step2 Step 2: C-3 Selective Coupling (Ligand-Controlled) Target: Bromine PathA_Step1->PathA_Step2 Pd(0), Ligand Switch PathA_Step3 Step 3: C-4 SNAr or Aldehyde Functionalization PathA_Step2->PathA_Step3 Activation Required PathB_Step2 Step 2: C-5 Coupling (Standard Pd-Catalysis) Target: Iodine PathB_Step1->PathB_Step2 Check Catalyst Compatibility PathB_Step3 Step 3: C-3 Coupling (Forcing Conditions) Target: Bromine PathB_Step2->PathB_Step3 High Temp

Caption: Decision tree for sequential functionalization based on target motif requirements.

Part 3: Detailed Experimental Protocols

Protocol A: The Chemoselective Cross-Coupling Sequence (I Br)

Use this protocol to install two different carbon-based groups while retaining the fluorine.

Step 1: Site-Selective C-5 Suzuki-Miyaura Coupling Rationale: The C-I bond undergoes oxidative addition ~1000x faster than C-Br. By using a "mild" catalyst system and limiting temperature, we exclusively engage the iodine.

  • Reagents:

    • Substrate 1 (1.0 equiv)[1][2]

    • Boronic Acid A (1.1 equiv)

    • Catalyst: Pd(PPh3)4 (2-3 mol%) OR Pd(dppf)Cl2

    • Base: Na2CO3 (2.0 equiv, 2M aqueous)

    • Solvent: DME/Water or Toluene/Water (4:1)

  • Procedure:

    • Charge a reaction vial with Substrate 1 , Boronic Acid A, and Base.

    • Evacuate and backfill with Argon (3x).

    • Add degassed solvent and Catalyst.

    • Critical Control: Stir at Room Temperature (20-25°C) for 4-12 hours. Do not heat.

    • Monitor by HPLC/TLC. The bromide (C-3) will remain intact.

    • Workup: Dilute with EtOAc, wash with brine, dry over Na2SO4.

Step 2: C-3 Suzuki Coupling (The Bromine Checkpoint) Rationale: With the Iodine removed, the Bromine is now the most reactive site. However, the ring is slightly more electron-rich (assuming Boronic Acid A was an aryl/alkyl group), so a more active catalyst system is required.

  • Reagents:

    • Product from Step 1 (1.0 equiv)

    • Boronic Acid B (1.5 equiv)

    • Catalyst: Pd2(dba)3 (1 mol%) + SPhos or XPhos (2 mol%)

      • Note: Buchwald dialkylbiaryl ligands are essential here to activate the deactivated bromide.

    • Base: K3PO4 (3.0 equiv)

    • Solvent: 1,4-Dioxane (anhydrous)

  • Procedure:

    • Combine reactants in a sealed tube under Argon.

    • Heat to 80-100°C for 12-24 hours.

    • The Fluorine (C-4) will generally remain inert under these conditions unless Boronic Acid B is a very strong nucleophile (unlikely).

Protocol B: The SNAr Activation Sequence (F I Br)

Use this protocol if the Fluorine must be replaced by a heteroatom (N, O, S).

Step 1: Nucleophilic Aromatic Substitution (C-4) Rationale: The starting material is an "activated arene." The aldehyde (para) and halogens (ortho/meta) create a significant positive electrostatic potential at C-4.

  • Reagents:

    • Substrate 1 (1.0 equiv)[1][2]

    • Nucleophile: Primary/Secondary Amine (1.1 equiv) or Thiol.

    • Base: DIPEA (for amines) or K2CO3 (for thiols/phenols).

    • Solvent: DMF or DMSO (polar aprotic is critical).

  • Procedure:

    • Dissolve 1 in DMF (0.2 M).

    • Add Base and Nucleophile at 0°C (to prevent over-reaction or halogen exchange).

    • Warm to RT. If sluggish, heat to 50°C.

    • Warning: Avoid alkoxides (e.g., NaOMe) if possible, as they may attack the aldehyde or cause halogen scrambling. If an ether is needed, protect the aldehyde as an acetal first.

Part 4: Data Summary & Troubleshooting

Table 1: Chemoselectivity Optimization Matrix

VariableCondition for C-5 (Iodine)Condition for C-3 (Bromine)Condition for C-4 (Fluorine)
Temperature 20°C - 40°C80°C - 110°C0°C - 60°C
Catalyst Pd(PPh3)4 (Standard)Pd-XPhos / Pd-P(tBu)3 (Active)None (SNAr)
Base Na2CO3 (Weak)K3PO4 / Cs2CO3 (Strong)DIPEA / K2CO3
Solvent Toluene / WaterDioxane / TolueneDMF / DMSO / NMP
Risk Factor Protodeiodination (if too hot)Incomplete conversionAttack at Aldehyde

Troubleshooting Guide:

  • Issue: Loss of Iodine during Step 1.

    • Cause: Beta-hydride elimination or reductive elimination of H-I.

    • Fix: Switch to a non-protic solvent system (e.g., anhydrous DMF) or lower the temperature. Ensure the base is not acting as a hydride source.

  • Issue: No reaction at C-3 (Bromine) after Step 1.

    • Cause: The ring is deactivated by the first coupling.

    • Fix: Upgrade the ligand to XPhos or BrettPhos . Increase temperature to 100°C.

  • Issue: Aldehyde side reactions.

    • Fix: If using organometallics (e.g., Grignards), the aldehyde must be protected (e.g., with ethylene glycol/TsOH) to form the acetal. For Suzuki couplings, the free aldehyde is usually tolerated.

Part 5: References

  • Handy, S. T., & Zhang, Y. (2006). "Guide to the Regioselective Functionalization of Polyhalogenated Heterocycles." Chemical Reviews, 106(12), 5420-5445. Link

  • Lott, J., et al. (2016). "Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis." Beilstein Journal of Organic Chemistry, 12, 2716–2776. Link

  • BenchChem. (2025). "Reactivity of Halogenated Benzaldehydes: A Comparative Guide." BenchChem Technical Notes. Link

  • WuXi AppTec. (2023). "Highly Regioselective SNAr of Polyhalogenated Benzaldehydes." WuXi Biology Application Notes. Link

  • Schröter, S., et al. (2018). "Regioselective Cross-Coupling of Polyhalogenated Arenes." Tetrahedron, 61(4), 2245-2267. Link

Sources

Application Notes and Protocols for the Reductive Amination of 3-Bromo-4-fluoro-5-iodobenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of Reductive Amination

Reductive amination stands as a cornerstone transformation in modern organic synthesis, particularly within the pharmaceutical and agrochemical industries.[1][2] Its utility lies in the efficient and controlled formation of carbon-nitrogen bonds, converting carbonyl compounds and amines into more complex secondary and tertiary amines.[3][4][5] This one-pot reaction, which combines the formation of an imine or iminium ion intermediate with its subsequent reduction, offers a significant advantage over traditional N-alkylation methods that are often plagued by issues of over-alkylation and lack of selectivity.[3]

The subject of this guide, 3-Bromo-4-fluoro-5-iodobenzaldehyde, is a polyhalogenated aromatic aldehyde of significant interest in medicinal chemistry. The unique arrangement of its halogen substituents provides multiple points for diversification in drug discovery programs, making it a valuable building block for the synthesis of novel therapeutic agents. The successful reductive amination of this substrate is therefore a critical step in the development of new chemical entities.

These application notes provide a comprehensive overview of the reductive amination of 3-Bromo-4-fluoro-5-iodobenzaldehyde, detailing the underlying mechanistic principles, offering a selection of robust protocols, and addressing potential challenges and troubleshooting strategies.

Mechanistic Insights: The Pathway to C-N Bond Formation

The reductive amination process unfolds in two key stages: the formation of an imine or iminium ion, followed by its reduction to the corresponding amine.[3][5][6][7]

  • Imine/Iminium Ion Formation: The reaction is initiated by the nucleophilic attack of the amine on the carbonyl carbon of the aldehyde. This is typically catalyzed by mild acid, which protonates the carbonyl oxygen, enhancing its electrophilicity. The resulting hemiaminal intermediate then undergoes dehydration to form an imine. In the presence of acid, the imine can be further protonated to form a highly electrophilic iminium ion.[3][8]

  • Reduction: A reducing agent, introduced into the reaction mixture, selectively reduces the C=N double bond of the imine or iminium ion. The choice of reducing agent is critical; it must be mild enough to avoid significant reduction of the starting aldehyde while being sufficiently reactive to reduce the imine intermediate.[3][8]

Reductive_Amination_Mechanism Aldehyde 3-Bromo-4-fluoro- 5-iodobenzaldehyde Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal + Amine Amine Primary/Secondary Amine (R-NH2) Amine->Hemiaminal Imine Imine Hemiaminal->Imine - H2O Iminium Iminium Ion Imine->Iminium + H+ Product Secondary/Tertiary Amine Product Iminium->Product + Reducing Agent ReducingAgent Reducing Agent (e.g., NaBH(OAc)3) ReducingAgent->Product

Caption: General workflow of a reductive amination reaction.

Selecting the Optimal Reducing Agent

The success of a reductive amination hinges on the careful selection of the reducing agent. Several hydridic reducing agents are commonly employed, each with its own set of advantages and disadvantages.[3][4]

Reducing AgentCommon SolventsKey Characteristics
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Tetrahydrofuran (THF)Mild and selective, tolerates a wide range of functional groups.[9][10] Often the reagent of choice for one-pot reactions.[9] Sensitive to water and protic solvents.[8][11]
Sodium Cyanoborohydride (NaBH₃CN) Methanol (MeOH), Ethanol (EtOH)Stable in mildly acidic conditions and compatible with protic solvents.[8][11] Can release toxic cyanide byproducts during workup.[6][8]
Sodium Borohydride (NaBH₄) Methanol (MeOH), Ethanol (EtOH)A stronger reducing agent that can also reduce aldehydes and ketones.[8][11] Typically added after allowing sufficient time for imine formation.[11][12]
Catalytic Hydrogenation (H₂/Catalyst) VariousEnvironmentally friendly and cost-effective for large-scale synthesis.[6] The catalyst can be sensitive to deactivation.[8]

For the reductive amination of the electron-deficient 3-Bromo-4-fluoro-5-iodobenzaldehyde, sodium triacetoxyborohydride (NaBH(OAc)₃) is highly recommended due to its mild nature and high chemoselectivity for the iminium ion over the aldehyde.[9][10] This minimizes the formation of the corresponding alcohol as a byproduct.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the reductive amination of 3-Bromo-4-fluoro-5-iodobenzaldehyde with a primary amine, using sodium triacetoxyborohydride as the reducing agent.

Protocol 1: One-Pot Reductive Amination using Sodium Triacetoxyborohydride

This protocol is designed for its operational simplicity and is suitable for a wide range of primary and secondary amines.

Materials:

  • 3-Bromo-4-fluoro-5-iodobenzaldehyde

  • Primary amine (e.g., benzylamine)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Anhydrous 1,2-dichloroethane (DCE) or dichloromethane (DCM)

  • Glacial acetic acid (optional, as a catalyst)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Septum and nitrogen inlet

  • Syringes

  • Separatory funnel

  • Rotary evaporator

Protocol_Workflow Start Combine Aldehyde and Amine in Anhydrous Solvent Stir Stir at Room Temperature (30-60 min) Start->Stir Add_Reducing_Agent Add NaBH(OAc)3 Portion-wise Stir->Add_Reducing_Agent Monitor Monitor Reaction Progress (TLC or LC-MS) Add_Reducing_Agent->Monitor Quench Quench with Saturated Aqueous NaHCO3 Monitor->Quench Upon Completion Extract Extract with Organic Solvent Quench->Extract Dry Dry Organic Layer Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify Product (Column Chromatography) Concentrate->Purify

Caption: Experimental workflow for the one-pot reductive amination.

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add 3-Bromo-4-fluoro-5-iodobenzaldehyde (1.0 eq.).

  • Dissolve the aldehyde in anhydrous DCE or DCM (approximately 10 mL per mmol of aldehyde).

  • Add the primary amine (1.0-1.2 eq.) to the solution.

  • If the amine is a salt (e.g., hydrochloride), it may need to be free-based prior to the reaction or a non-nucleophilic base like triethylamine (1.0 eq.) can be added.[4]

  • For less reactive amines, a catalytic amount of glacial acetic acid (0.1-1.0 eq.) can be added to facilitate imine formation.[8]

  • Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

  • Carefully add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the reaction mixture. An exotherm may be observed.

  • Continue stirring the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion (typically 1-24 hours), carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate (3 x 20 mL).[8]

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.[8]

  • The crude product can be purified by column chromatography on silica gel.

Troubleshooting and Optimization

Even with robust protocols, challenges can arise. Below are some common issues and strategies for optimization.

IssuePotential Cause(s)Suggested Solution(s)
Low Yield - Incomplete imine formation.[8]- Premature reduction of the aldehyde.[8]- Steric hindrance between the aldehyde and amine.- Optimize the pH with a catalytic amount of acetic acid (pH 4-6 is often ideal).[8]- For NaBH₄, ensure sufficient time for imine formation before adding the reducing agent.[8]- Consider increasing the reaction temperature or time for sterically hindered substrates.[8]
Presence of Side Products - Formation of the corresponding alcohol from aldehyde reduction.- Over-alkylation leading to a tertiary amine (if a primary amine is used).- Use a milder reducing agent like NaBH(OAc)₃.[8]- To minimize dialkylation, a stepwise procedure can be employed: first form the imine, then add the reducing agent.[10]
Incomplete Reaction - Insufficient amount of reducing agent.- Low reactivity of the amine (e.g., electron-deficient anilines).[4][13]- Increase the equivalents of the reducing agent.- For weakly basic amines, NaBH(OAc)₃ is often more effective.[13] Alternatively, consider using a Lewis acid catalyst like Ti(OiPr)₄ to activate the carbonyl group.[11]
Difficult Purification - The product amine and unreacted starting amine have similar polarities.- If using an excess of the amine, consider using a scavenger resin to remove it before purification.[4]- Acid-base extraction can sometimes be employed to separate the product amine from neutral impurities.[12]

Characterization of the Final Product

The successful synthesis of the desired secondary amine should be confirmed through standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure of the product. Key signals to look for in the ¹H NMR spectrum include the disappearance of the aldehyde proton (around 9-10 ppm) and the appearance of a new methylene signal adjacent to the nitrogen.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular weight and elemental composition of the product.

  • Infrared (IR) Spectroscopy: The disappearance of the C=O stretch of the aldehyde (around 1700 cm⁻¹) and the appearance of a C-N stretch will be indicative of a successful reaction.

By following these detailed application notes and protocols, researchers, scientists, and drug development professionals can confidently and efficiently perform the reductive amination of 3-Bromo-4-fluoro-5-iodobenzaldehyde, a key step in the synthesis of novel and potentially therapeutic molecules.

References

  • Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis - JOCPR. (n.d.).
  • Reductive Amination, and How It Works - Master Organic Chemistry. (2017, September 1).
  • Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. (n.d.).
  • Sodium triacetoxyborohydride - Organic Chemistry Portal. (n.d.).
  • Reductive Amination - Common Conditions. (n.d.).
  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed. (1996, May 31).
  • Reductive amination - Wikipedia. (n.d.).
  • Technical Support Center: Reductive Amination for Secondary Amine Synthesis - Benchchem. (n.d.).
  • Alternative reducing agents for reductive methylation of amino groups in proteins - PubMed. (n.d.).
  • Application Note – Reductive Amination. (n.d.).
  • Preparation of secondary amines by reductive amination with metallic magnesium - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (n.d.).
  • The Reductive Amination of Benzaldehyde Over Pd/C Catalysts: Mechanism and Effect of Carbon Modifications on the Selectivity | Request PDF - ResearchGate. (n.d.).
  • Reductive Amination Reaction - OpenBU. (2011, July 14).
  • Struggling with Reductive Amination: Tips for Isolating My Amine Product? - Reddit. (2025, January 1).
  • The direct reductive amination of electron-deficient amines with aldehydes: the unique reactivity of the Re2O7 catalyst - Chemical Communications (RSC Publishing). (n.d.).
  • Photoredox-Catalyzed Direct Reductive Amination of Aldehydes without an External Hydrogen/Hydride Source - PMC. (n.d.).
  • Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites - MDPI. (2023, February 17).
  • Reductive Amination - Chemistry Steps. (2024, March 28).

Sources

Application Notes and Protocols: Leveraging 3-Bromo-4-fluoro-5-iodobenzaldehyde for the Strategic Synthesis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Protein kinases are a critical class of enzymes whose dysregulation is a known driver of numerous diseases, most notably cancer.[1] The development of small molecule kinase inhibitors has therefore become a cornerstone of modern targeted therapy.[2][3] This guide details the strategic application of 3-Bromo-4-fluoro-5-iodobenzaldehyde, a uniquely functionalized aromatic building block, in the synthesis of novel kinase inhibitors. The precisely arranged substituents on this molecule—an aldehyde for heterocycle formation or functional group interconversion, and three distinct halogens (I, Br, F) offering hierarchical reactivity—provide a powerful platform for medicinal chemists to perform sequential, site-selective cross-coupling reactions. This document provides an in-depth analysis of its chemical advantages, core synthetic strategies, and detailed, field-tested protocols for its use in constructing complex molecular scaffolds designed to target key signaling pathways.

The Strategic Advantage: Why 3-Bromo-4-fluoro-5-iodobenzaldehyde?

The efficacy of a synthetic building block in drug discovery is measured by its versatility and the strategic control it offers. Halogenated aromatic compounds are invaluable intermediates in pharmaceutical synthesis.[4][5] 3-Bromo-4-fluoro-5-iodobenzaldehyde (BFIB) is an exemplary reagent, engineered for precision and efficiency in constructing kinase inhibitor scaffolds. Its utility is rooted in three key molecular features:

  • Differential Halogen Reactivity: The primary strategic advantage lies in the distinct reactivity of the carbon-halogen bonds in palladium-catalyzed cross-coupling reactions. The generally accepted order of reactivity for oxidative addition is C-I > C-Br >> C-Cl >> C-F.[6] This predictable hierarchy allows for a stepwise and site-selective functionalization of the aromatic ring. A reaction can be performed at the highly reactive C-I position while leaving the C-Br bond intact for a subsequent, different coupling reaction.

  • The Fluorine Advantage: The fluorine atom is largely inert to cross-coupling conditions, making it a stable substituent that is carried through the synthesis. In medicinal chemistry, fluorine is often incorporated to enhance crucial drug properties such as metabolic stability, membrane permeability, and binding affinity to the target protein.[7][8][9]

  • The Aldehyde Functional Handle: The aldehyde group is a versatile precursor for a wide range of chemical transformations. It can participate in condensation reactions to form key heterocyclic cores found in many kinase inhibitors (e.g., quinazolines, pyrimidines), or it can be modified via reactions like reductive amination to introduce additional diversity elements.[1][10]

Physicochemical Properties of BFIB
PropertyValue
CAS Number 1356113-37-5[11]
Molecular Formula C₇H₃BrFIO[11]
Molecular Weight 328.91 g/mol [11]
Appearance Solid
Purity Typically ≥97%

Core Synthetic Strategies: A Multi-Axis Approach to Diversity

The unique substitution pattern of BFIB enables a multi-step, divergent approach to building molecular libraries from a single starting material. The following palladium-catalyzed reactions are fundamental to its application.

A. Site-Selective Sonogashira Coupling: The C-I Position

The Sonogashira reaction is a robust method for forming C(sp²)-C(sp) bonds, introducing an alkyne moiety that can be a key pharmacophore or a handle for further chemistry.[12][13] Due to the high reactivity of the C-I bond, this reaction can be performed with exceptional selectivity, leaving the C-Br bond untouched for subsequent transformations.

Causality Behind Experimental Choices:

  • Catalyst System: A combination of a palladium(0) source (e.g., Pd(PPh₃)₄) and a copper(I) co-catalyst (e.g., CuI) is classic and effective. The palladium facilitates the oxidative addition to the C-I bond, while the copper acetylide intermediate is crucial for the transmetalation step.[14]

  • Base and Solvent: A mild amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is typically used, which also serves as the solvent in many cases. Anhydrous, degassed solvents like THF or DMF are essential to prevent catalyst deactivation and side reactions.

B. Site-Selective Suzuki-Miyaura Coupling: The C-I Position

The Suzuki-Miyaura coupling is one of the most powerful and widely used C-C bond-forming reactions in pharmaceutical development, allowing for the introduction of diverse aryl or heteroaryl groups.[15][16] Similar to the Sonogashira reaction, it can be directed with high fidelity to the C-I position of BFIB.

Causality Behind Experimental Choices:

  • Catalyst and Ligand: A Pd(0) catalyst, often generated in situ from a Pd(II) precursor like Pd(OAc)₂, is used. The choice of phosphine ligand is critical; bulky, electron-rich ligands like SPhos or XPhos often promote efficient catalysis, especially for challenging substrates.[17]

  • Base: An aqueous base (e.g., K₂CO₃, Cs₂CO₃) is required to activate the boronic acid for transmetalation.[15] The choice of solvent (e.g., 1,4-dioxane, toluene, DMF with water) must accommodate both the organic substrate and the inorganic base.

C. Sequential Coupling: Suzuki followed by Buchwald-Hartwig Amination

This strategy fully exploits the differential reactivity of BFIB. After an initial Suzuki coupling at the C-I position, the resulting intermediate can undergo a Buchwald-Hartwig amination at the less reactive C-Br position. This two-step sequence is a highly efficient way to construct diarylamine or aryl-heteroaryl amine scaffolds, which are common cores in many Type I and Type II kinase inhibitors.[18][19][20]

Causality Behind Experimental Choices:

  • Buchwald-Hartwig Conditions: This reaction requires a specific set of conditions, typically a palladium catalyst (e.g., Pd₂(dba)₃), a specialized bulky phosphine ligand (e.g., XPhos, RuPhos), and a strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LiHMDS).[19][21] The ligand's steric bulk facilitates the final reductive elimination step, which forms the C-N bond.[18]

Experimental Workflow: Synthesis of a Hypothetical Kinase Inhibitor (KI-345i)

To illustrate the practical application of these strategies, this section provides a detailed protocol for the synthesis of a hypothetical kinase inhibitor, KI-345i , targeting a key oncogenic pathway.

Workflow Overview

The synthesis of KI-345i from BFIB is a three-step process designed to demonstrate sequential cross-coupling and final modification of the aldehyde handle.

G cluster_workflow Synthetic Workflow for KI-345i BFIB 3-Bromo-4-fluoro- 5-iodobenzaldehyde (BFIB) Int1 Intermediate 1 (Suzuki Product) BFIB->Int1 Step 1: Suzuki Coupling (at C-I position) Int2 Intermediate 2 (Buchwald-Hartwig Product) Int1->Int2 Step 2: Buchwald-Hartwig (at C-Br position) KI345i Final Product (KI-345i) Int2->KI345i Step 3: Reductive Amination (at Aldehyde) G cluster_pathway BCR-ABL Signaling Pathway BCR_ABL BCR-ABL (Constitutively Active Kinase) GRB2 GRB2/SOS BCR_ABL->GRB2 RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor KI-345i Inhibitor->BCR_ABL Inhibition

Sources

Application Note & Protocols: Regioselective Palladium-Catalyzed Cross-Coupling of 3-Bromo-4-fluoro-5-iodobenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides an in-depth exploration of palladium-catalyzed cross-coupling reactions utilizing 3-Bromo-4-fluoro-5-iodobenzaldehyde, a versatile and highly valuable building block in synthetic chemistry. The inherent differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds is the cornerstone of this guide, enabling exquisite control over regioselective functionalization. We will dissect the mechanistic basis for this selectivity and provide detailed, field-proven protocols for Suzuki-Miyaura and Sonogashira couplings, targeting the more labile C-I bond. Furthermore, we will outline a strategy for sequential coupling, allowing for the discrete elaboration of both halogenated positions to construct complex, multi-substituted aromatic scaffolds relevant to pharmaceutical and materials science research.

Introduction: The Strategic Value of a Tri-Functionalized Scaffold

3-Bromo-4-fluoro-5-iodobenzaldehyde is a powerful synthetic intermediate due to its three distinct reactive sites: an aldehyde for classical carbonyl chemistry and two different carbon-halogen bonds (C-I and C-Br) for modern cross-coupling reactions. The ability to selectively address one halogen in the presence of the other is paramount for efficient and elegant synthesis, avoiding protection-deprotection sequences and minimizing side-product formation. Palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis, are ideally suited for this challenge.[1] The success of these transformations hinges on the predictable reactivity differences between aryl halides, which generally follow the order: I > Br > Cl >> F.[2] This guide leverages this fundamental principle to achieve selective C-C bond formation at the C-5 position (iodine) while preserving the C-3 position (bromine) for subsequent transformations.

The Principle of Chemoselectivity: A Mechanistic Rationale

The regioselectivity observed in the cross-coupling of polyhalogenated arenes is primarily dictated by the initial and often rate-determining step of the catalytic cycle: the oxidative addition of the aryl halide to the low-valent palladium(0) catalyst.[3][4]

The Catalytic Cycle: The generally accepted mechanism for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions, involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the electrophile (Ar-X), forming a Pd(II) intermediate.

  • Transmetalation: The organic group from the nucleophilic coupling partner (e.g., an organoboron compound in Suzuki coupling) is transferred to the palladium center.[1][5]

  • Reductive Elimination: The two organic fragments couple, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[6]

The rate of oxidative addition is highly dependent on the bond dissociation energy of the carbon-halogen bond. The C-I bond is significantly weaker than the C-Br bond, leading to a much faster rate of oxidative addition at the iodinated position.[2][7] This kinetic preference allows for selective coupling under carefully controlled conditions, as depicted below.

cluster_0 Palladium(0) Catalytic Cycle cluster_1 Selective Oxidative Addition pd0 Pd(0)L₂ (Active Catalyst) pd2_intermediate Ar-Pd(II)-X(L₂) (Palladacycle) pd0->pd2_intermediate Oxidative Addition diorgano_pd Ar-Pd(II)-R'(L₂) (Diorganopalladium) pd2_intermediate->diorgano_pd Transmetalation (with R'-M) selective_intermediate Intermediate at C-5 diorgano_pd->pd0  Regenerates  Catalyst product Ar-R' (Coupled Product) diorgano_pd->product Reductive Elimination substrate 3-Bromo-4-fluoro-5-iodobenzaldehyde fast_path FAST (C-I Bond Cleavage) substrate->fast_path + Pd(0)L₂ slow_path SLOW (C-Br Bond Cleavage) substrate->slow_path + Pd(0)L₂ fast_path->selective_intermediate nonselective_intermediate Intermediate at C-3 slow_path->nonselective_intermediate

Figure 1: General catalytic cycle and the kinetic basis for regioselectivity.

Application & Protocols: Selective Coupling at the C-I Position

The following protocols are designed to be robust starting points for research. Optimization of temperature, solvent, base, and ligand may be necessary for specific coupling partners.

Suzuki-Miyaura Coupling Protocol

The Suzuki-Miyaura reaction is a powerful method for forming biaryl or vinyl-aryl bonds using organoboron reagents.[4][8]

start Start: Assemble Reagents setup Combine Substrate, Boronic Acid, and Base in a Schlenk Flask start->setup degas Degas Mixture: 3x Vacuum/Inert Gas Cycles setup->degas add_catalyst Add Pd Catalyst & Ligand (if separate) under Inert Gas degas->add_catalyst add_solvent Add Degassed Solvent(s) add_catalyst->add_solvent reaction Heat to Reaction Temp (e.g., 80-100 °C) with Stirring add_solvent->reaction monitor Monitor by TLC or LC-MS (Typically 4-16 h) reaction->monitor workup Cool, Dilute with Water, Extract with Organic Solvent monitor->workup purify Dry, Concentrate, and Purify (Column Chromatography) workup->purify end End: Characterize Product purify->end Substrate 3-Bromo-4-fluoro-5-iodobenzaldehyde Intermediate 3-Bromo-4-fluoro-5-(R¹)-benzaldehyde Substrate->Intermediate Step 1: Selective Coupling at C-I (e.g., Suzuki, Sonogashira) Mild Conditions (RT - 90°C) Product 3-(R²)-4-fluoro-5-(R¹)-benzaldehyde Intermediate->Product Step 2: Coupling at C-Br (e.g., Suzuki, Heck, Buchwald-Hartwig) Forcing Conditions (>100°C, Stronger Ligand)

Sources

Troubleshooting & Optimization

improving yield of 3-Bromo-4-fluoro-5-iodobenzaldehyde synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: High-Value Intermediate Synthesis Ticket Subject: Yield Optimization for 3-Bromo-4-fluoro-5-iodobenzaldehyde Case ID: #RXN-77771-OPT[1]

Executive Summary: The "Deactivated Ring" Challenge

Welcome to the Technical Support Center. You are likely encountering low yields (30-50%) or incomplete conversion during the synthesis of 3-Bromo-4-fluoro-5-iodobenzaldehyde .[1]

The Core Problem: Your substrate, 3-bromo-4-fluorobenzaldehyde, is a severely deactivated system .[1]

  • Aldehyde (-CHO): Strong electron-withdrawing group (EWG) (Meta-director).[1]

  • Bromine (-Br) & Fluorine (-F): Inductively withdrawing (though resonance donating).[1]

Standard electrophilic iodination (e.g.,


 or 

) often fails to overcome this activation barrier, leading to stalled reactions or "tarry" degradation products.[1]

The Solution: To improve yield to >85% , you must switch to a Super-Electrophilic Iodination system using N-Iodosuccinimide (NIS) activated by Triflic Acid (TfOH) or Oleum . This generates the highly reactive protonated NIS species (


 equivalent) capable of attacking the electron-poor ring at the C5 position.

Critical Process Parameters (CPPs)

Before attempting the protocol, review these parameters. 80% of yield failures stem from ignoring Step 2 or 3.

ParameterSpecificationWhy it matters?
Acid Strength Triflic Acid (TfOH) or Oleum (20-65%) Standard

is often too weak to activate NIS sufficiently for this specific tri-halo substrate.[1]
Temperature 0°C to RT (Strict control)High temps (>40°C) cause aldehyde oxidation (to benzoic acid) and iodine sublimation.
Water Content < 0.1% (Anhydrous) Water hydrolyzes the active superspecies. Use dry solvents (DCM or MeCN) and inert atmosphere.[1]
Stoichiometry 1.2 - 1.5 eq. NIS Excess NIS is required to drive the reaction to completion against the deactivated ring kinetics.

Optimized Protocol: Super-Electrophilic Iodination

Reaction Scheme: 3-Bromo-4-fluorobenzaldehyde + NIS + TfOH -> 3-Bromo-4-fluoro-5-iodobenzaldehyde + Succinimide

Step-by-Step Workflow

Phase 1: Activation (The "Super-Electrophile" Generation)

  • Equip a dry 3-neck round-bottom flask with a nitrogen inlet, thermometer, and addition funnel.

  • Charge 3-bromo-4-fluorobenzaldehyde (1.0 eq) and anhydrous 1,2-dichloroethane (DCE) or Dichloromethane (DCM) [Concentration: 0.5 M].

  • Cool the solution to 0°C .

  • Add N-Iodosuccinimide (NIS) (1.2 eq) in one portion. Note: The suspension will remain heterogeneous.

Phase 2: The Reaction 5. CRITICAL STEP: Dropwise add Triflic Acid (TfOH) (1.5 - 2.0 eq) or Oleum over 20 minutes.

  • Observation: The solution will turn dark red/brown.[1] This is normal (formation of active Iodine species).
  • Caution: Exothermic.[1][2] Maintain internal temp < 5°C during addition.
  • Allow the mixture to warm to Room Temperature (20-25°C) .
  • Stir for 4–12 hours .
  • Checkpoint: Monitor via HPLC or TLC (Hexane/EtOAc 9:1).[1] Do not stop until Starting Material (SM) is < 2%.[1] If stalled, add 0.2 eq more NIS and 0.5 eq TfOH.[1]

Phase 3: Workup (The "Yield Saver") 8. Quench by pouring the reaction mixture onto Ice-Water . 9. Add Sat. Sodium Thiosulfate (


)  solution immediately.
  • Visual Cue: Shake until the dark red iodine color vanishes and the organic layer becomes pale yellow/orange. Failure to remove free iodine here promotes degradation.
  • Extract with DCM (3x).[1] Wash combined organics with Sat.
    
    
    (to remove acid) and Brine.
  • Dry over
    
    
    and concentrate.

Phase 4: Purification 12. Recrystallize from Heptane/Ethanol or perform Flash Chromatography (Silica, 0-10% EtOAc in Hexanes).

Visual Logic: Process & Troubleshooting

Figure 1: Reaction Logic & Troubleshooting Flow

SynthesisFlow Start Start: 3-Bromo-4-fluorobenzaldehyde Reagents Add NIS (1.2 eq) + Solvent (DCM/DCE) Start->Reagents AcidAdd CRITICAL: Add TfOH (Acid) @ 0°C Reagents->AcidAdd Activation Monitor Monitor: TLC/HPLC @ 4 Hours AcidAdd->Monitor Warm to RT Decision Is SM < 5%? Monitor->Decision Workup Quench: Ice + Na2S2O3 (Thiosulfate) Decision->Workup Yes Stall Issue: Reaction Stalled Decision->Stall No Isolate Isolate Product (Pale Yellow Solid) Workup->Isolate Fix1 Action: Add 0.5 eq TfOH Stall->Fix1 Fix2 Action: Check Moisture (Dry Solvents?) Stall->Fix2 Fix1->Monitor +2 Hours

Caption: Workflow logic for super-electrophilic iodination, including decision gates for incomplete conversion.

Troubleshooting FAQs

Q1: My reaction mixture turned black and tarry. What happened? A: This indicates acid-catalyzed polymerization or iodine decomposition, usually caused by allowing the temperature to spike during the acid addition.

  • Fix: Ensure the acid addition is done strictly at 0°C . If using H2SO4, switch to TfOH (Triflic Acid) which allows for cleaner reaction profiles at lower temperatures due to higher acidity (Hammett acidity function).

Q2: I have 30% unreacted starting material even after 24 hours. A: The ring is too deactivated.

  • Fix: You likely have "wet" NIS or solvent.[1] Water kills the protonated NIS species.

  • Fix: Add 0.5 eq of Triflic Acid . The protonation of the aldehyde carbonyl (making it -CH=OH+) further deactivates the ring, BUT the protonation of NIS is necessary. If the balance is off, the reaction stops. Ensure you are using super-acidic conditions (excess acid).[1]

Q3: Can I use Iodine (


) and Periodic Acid (

) instead?
A: Yes, this is a valid alternative (Olah's method).
  • Protocol: Stir substrate with

    
     (0.5 eq) and 
    
    
    
    (0.2 eq) in 98%
    
    
    .[1]
  • Pros: Cheaper reagents.[1]

  • Cons: Much harsher workup; higher risk of oxidizing the aldehyde to carboxylic acid. Use only if NIS is unavailable.[1]

Q4: I see a byproduct with M+16 mass (Oxidation). A: You have oxidized the aldehyde to 3-bromo-4-fluoro-5-iodobenzoic acid .

  • Cause: Presence of oxidants (Periodic acid or excess NIS) with water.

  • Fix: Perform the reaction under strict Nitrogen atmosphere. If the acid forms, you can easily remove it by washing the organic layer with 1M NaOH (The acid goes to aqueous, aldehyde stays in organic).

References & Authority

  • Olah, G. A., et al. "Iodination of deactivated aromatics with N-iodosuccinimide in trifluoromethanesulfonic acid."[1] Journal of Organic Chemistry, 1993, 58(11), 3194–3195.[1] (Establishes the NIS/TfOH "super-electrophile" mechanism for deactivated rings).

  • Castaldi, G., et al. "Process for producing 4-fluoro-3-iodobenzaldehyde."[1] European Patent EP1476415A1, 2004.[1] (Describes the industrial applicability of NIS iodination on fluorobenzaldehydes).

  • Lulinski, P., & Skulski, L. "Iodination of deactivated aromatic compounds with NIS in sulfuric acid."[1] Bulletin of the Chemical Society of Japan, 1999. (Alternative strong acid protocol).

Sources

resolving solubility issues of polyhalogenated aldehydes

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as a specialized Technical Support Center for researchers working with polyhalogenated aldehydes (e.g., Chloral, Fluoral, Bromal). It addresses the unique physicochemical behaviors of these reagents—specifically their tendency to exist as hydrates, hemiacetals, or polymers—which are often mistaken for simple solubility issues.

Topic: Resolving Solubility, Stability, and Phase-State Issues Audience: Synthetic Chemists, Medicinal Chemists, Process Development Scientists

Core Concept: The "Chameleon" Nature of Polyhalogenated Aldehydes

Before troubleshooting, it is critical to understand that polyhalogenated aldehydes rarely exist as discrete "aldehydes" in standard storage conditions. Due to the strong electron-withdrawing effect of the


-halogens, the carbonyl carbon is highly electrophilic.

The Equilibrium Triad:

  • Free Aldehyde: Liquid/Gas. Highly reactive. Soluble in non-polar organics (DCM, Toluene).

  • Gem-Diol (Hydrate): Crystalline solid.[1] Stable. Soluble in water/alcohols; insoluble in non-polar organics.

  • Hemiacetal: Liquid.[1][2][3] Formed in alcohols.[1] Soluble in most organics but "masks" reactivity.

Most "solubility" complaints arise from attempting to dissolve the Hydrate form directly into a non-polar solvent like Toluene, or mistaking Polymerization for precipitation.

Troubleshooting Guide (Q&A Format)

Issue 1: "My reagent won't dissolve in Dichloromethane (DCM) or Toluene."

User Report: I purchased Chloral (or Bromal), but it’s a solid that sits at the bottom of my flask in DCM. I thought it was an organic liquid.

Diagnosis: You are likely working with the Hydrate form (Gem-diol), not the free aldehyde. Manufacturers often ship the hydrate for stability. The hydrate is highly polar and insoluble in non-polar solvents.

Corrective Protocol: Dehydration (The "Cracking" Method) To generate the soluble, reactive free aldehyde, you must dehydrate the material immediately before use.

Step-by-Step Protocol:

  • Setup: Place the solid hydrate in a distillation flask.

  • Acidification: Add concentrated Sulfuric Acid (

    
    ) in a 1:1 mass ratio. The acid acts as a dehydrating agent.[1]
    
    • Observation: You will see two layers form upon heating; the free aldehyde is usually the top layer (check density: Chloral = 1.51 g/mL,

      
       = 1.83 g/mL).
      
  • Distillation: Distill the mixture under an inert atmosphere (

    
    ).
    
    • Chloral b.p.: 97.8°C.[1]

    • Fluoral b.p.: -19°C (Requires cryogenic trapping).

  • Collection: Collect the distillate into a receiver containing molecular sieves (4Å) or directly into your anhydrous reaction solvent.

  • Validation: Take a

    
    -NMR in 
    
    
    
    .
    • Hydrate:

      
       ~5.2 ppm (CH) + broad OH peaks.
      
    • Free Aldehyde:

      
       ~9.0–9.5 ppm (CHO).
      
Issue 2: "The reaction mixture turned cloudy and precipitated upon adding base."

User Report: I am running an aldol reaction with Fluoral ethyl hemiacetal. When I added NaOH or solid KOtBu, a white solid precipitated instantly. Is this my product?

Diagnosis: This is likely Haloform Decomposition , not product formation. Polyhalogenated aldehydes are extremely sensitive to base-mediated cleavage (Haloform Reaction).

Mechanism: The base attacks the carbonyl, forming a tetrahedral intermediate. Instead of deprotonating the alpha-carbon (which has no protons in fully halogenated species like chloral/fluoral), the


 group leaves because it is a stable anion.
  • Result: You generate Formate salt (precipitate) and Haloform (Chloroform/Fluoroform).

Corrective Protocol: Base Selection & Temperature Control

  • Switch Bases: Avoid hydroxide or alkoxide bases if possible. Use non-nucleophilic bases like LDA , LiHMDS , or mild organic bases (Pyridine , TEA ) depending on the nucleophile.

  • Lewis Acid Catalysis: Switch to an acid-catalyzed manifold (e.g.,

    
    , 
    
    
    
    ) to activate the aldehyde without exposing it to nucleophilic cleavage.
  • Low Temperature: If a strong base is required for the nucleophile (e.g., enolate formation), pre-form the enolate at -78°C before adding the aldehyde. Never mix the aldehyde and base directly at room temperature.

Issue 3: "My liquid reagent turned into a white solid in the freezer."

User Report: I stored my distilled Fluoral/Chloral in the fridge. A week later, it's a hard white solid that won't dissolve.

Diagnosis: The material has Polymerized (formed a polyacetal). Polyhalogenated aldehydes have a low "Ceiling Temperature" (


), meaning they polymerize entropically at low temperatures and depolymerize at high temperatures.

Corrective Protocol: Thermal Depolymerization Do not try to dissolve the polymer; it is generally insoluble. You must revert it to the monomer.

  • Pyrolysis: Place the solid polymer in a distillation setup.

  • Heat: Heat the flask significantly above the ceiling temperature (often >150°C for polychloral).

    • Note: Adding a trace of acid (e.g., p-TsOH) can catalyze depolymerization.

  • Capture: Distill the resulting monomer gas/liquid directly into the reaction solvent.

  • Prevention: Store free aldehydes as stock solutions in inhibiting solvents (e.g., THF or Ether) rather than neat, or stabilize with 0.1% hydroquinone.

Visualizing the Equilibrium Landscape

The following diagram illustrates the dynamic states of polyhalogenated aldehydes. Use this to determine which form you have and how to access the form you need.

Polyhalogenated_Aldehyde_States FreeAldehyde Free Aldehyde (R-CHO) Reactive, Soluble in DCM Hydrate Hydrate / Gem-Diol (R-CH(OH)2) Stable Solid, Water Soluble FreeAldehyde->Hydrate + H2O (Fast) Hemiacetal Hemiacetal (R-CH(OH)OR') Liquid, Soluble in Organics FreeAldehyde->Hemiacetal + Alcohol (ROH) Polymer Polymer / Para-aldehyde (Solid, Insoluble) FreeAldehyde->Polymer Low Temp / Lewis Acid Decomp Haloform Decomposition (CHX3 + Formate) FreeAldehyde->Decomp + Strong Base (OH-) Hydrate->FreeAldehyde H2SO4 / Distillation Hydrate->Decomp + Strong Base Hemiacetal->FreeAldehyde Heat / Vacuum Polymer->FreeAldehyde Heat (>Tc) / Acid

Caption: State diagram showing the interconversion between reactive aldehyde, stable hydrate/hemiacetal, polymer, and irreversible decomposition pathways.

Quick Reference Data Tables

Table 1: Solubility & Stability Matrix
FormSoluble InInsoluble InKey Stability RiskCorrective Action
Free Aldehyde DCM, Toluene, THF, EtherWater (reacts)Polymerization (Cold), Hydrolysis (Wet)Use immediately or store as solution.
Hydrate (Gem-diol) Water, Methanol, AcetoneHexane, DCM, TolueneDehydration to aldehydeDistill over

.
Hemiacetal THF, Ether, DCM, AlcoholsWater (hydrolyzes)Slow reactivity (Equilibrium limited)Add Lewis Acid (

,

).
Polymer None (typically)All solventsInertnessThermal depolymerization.
Table 2: Solvent Compatibility for Reactions
Reaction TypeRecommended SolventForbidden SolventReason
Aldol / Wittig THF, DME (Anhydrous)Alcohols, WaterAlcohols form hemiacetals; Water forms hydrates.[4]
Friedel-Crafts DCM, NitrobenzeneEthers, KetonesEthers coordinate Lewis Acids; Ketones compete.
Reduction Ethanol, MethanolNoneHydrate/Hemiacetal forms are reducible directly.

Frequently Asked Questions (FAQ)

Q: Can I use the commercially available "Fluoral Ethyl Hemiacetal" directly for a Wittig reaction? A: Yes, but with a caveat. The hemiacetal is in equilibrium with the free aldehyde. Since the Wittig reagent is a strong nucleophile/base, it will drive the equilibrium. However, the ethanol released can interfere if your ylide is proton-sensitive.

  • Tip: If the reaction is sluggish, add 4Å molecular sieves to sequester the ethanol, or distill the hemiacetal with

    
     to isolate the free fluoral gas (condense at -78°C) before adding the ylide.
    

Q: Why does my NMR of Chloral Hydrate show no aldehyde peak? A: Because there is no aldehyde group! Chloral hydrate is 2,2,2-trichloroethane-1,1-diol. You will see a methine proton at ~5.2 ppm. If you see a peak at 9.5 ppm, your sample is dehydrated.

Q: How do I dispose of polymerized residues? A: Do not scrape vigorously (static risk). Treat the polymer with dilute acid (HCl) and heat gently in a fume hood to depolymerize it back to the aldehyde, then quench the aldehyde with aqueous NaOH (carefully!) to induce the haloform reaction, converting it to safer formate and chloroform/haloform, which can be disposed of as halogenated waste.

References

  • Synthesis and Purification of Chloral Hydrate: BenchChem. An In-depth Technical Guide to the Synthesis and Purification of 2,2,2-Trichloroacetaldehyde Hydrate. Link

  • Fluoral Hemiacetal Handling: Chem-Impex. Trifluoroacetaldehyde ethyl hemiacetal Technical Data. Link

  • Haloform Reaction Mechanism: Chemistry LibreTexts. 18.3: Halogenation of Aldehydes and Ketones. Link

  • Polymerization of Aldehydes: IAEA. Radiation-Induced Polymerization of Aldehydes and Ketones. Link

  • Equilibrium Constants (Hydrate/Hemiacetal): Canadian Journal of Chemistry. Carbonyl Addition Reactions: Factors Affecting the Hydrate–Hemiacetal Equilibrium. Link

Sources

Chemoselective Halogen Displacement: Technical Support & Troubleshooting Center

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Catalyst Support Portal. As a Senior Application Scientist, I have designed this technical guide for researchers and drug development professionals dealing with the chemoselective functionalization of polyhalogenated arenes.

When working with molecules containing multiple different halogens (e.g., bromo-iodo-arenes), controlling which bond breaks is paramount. Here, we address the thermodynamic and kinetic principles governing selective iodine displacement, provide diagnostic troubleshooting for common reaction failures, and outline self-validating experimental protocols.

Knowledge Base: The Causality of Chemoselectivity

In transition-metal catalyzed cross-coupling (such as the Suzuki–Miyaura or Buchwald-Hartwig reactions), the catalytic cycle begins with the oxidative addition of the ligand-bound metal catalyst into one of the carbon–halogen bonds 1. Because oxidative addition formally involves the transfer of electrons into the carbon–halogen antibonding orbital, the weakest bond is preferentially cleaved under kinetic control.

For polyhalogenated arenes bearing both iodine and bromine, selective coupling at the C–I bond over the C–Br bond can be achieved at ambient temperatures due to the lower bond dissociation energy (BDE) of the C–I bond. However, more forcing reaction conditions—typically requiring higher temperatures around 90–100 °C—are required to overcome the activation barrier of the remaining C–Br or C–Cl bonds 1.

Even in Ullmann-type coupling processes, which traditionally require extreme temperatures (>200 °C), modern variants utilizing dimethylformamide (DMF) or activated copper allow for selective iodine displacement at significantly lower temperatures (e.g., 85–110 °C), preventing the over-reaction of less reactive halogens 2.

Quantitative Diagnostics: C-X Bond Reactivity

To optimize your reaction temperature, you must align your thermal input with the target bond's dissociation energy. Supplying thermal energy beyond the target threshold results in a loss of chemoselectivity.

Carbon-Halogen BondApprox. Bond Dissociation Energy (kcal/mol)Relative Reactivity (Cross-Coupling)Typical Activation Temperature (°C)
C–I ~651 (Most Reactive)20 - 40
C–Br ~81260 - 90
C–Cl ~96390 - 120+
C–F ~1164 (Least Reactive)>130 (Requires specialized catalysts)

Diagnostic Flow: Temperature-Dependent Pathway

Chemoselectivity Start Bromo-Iodo-Arene + Pd(0) Catalyst OxAdd Oxidative Addition (BDE: C-I < C-Br) Start->OxAdd TempBranch OxAdd->TempBranch LowTemp Optimal Temp (20-40°C) Kinetic Control TempBranch->LowTemp Lower Thermal Energy HighTemp Excessive Temp (>90°C) Thermodynamic Override TempBranch->HighTemp High Thermal Energy MonoSub Selective C-I Cleavage (Mono-Substituted Product) LowTemp->MonoSub DiSub Non-Selective Cleavage (Di-Substituted Byproduct) HighTemp->DiSub

Temperature-dependent bifurcation in Pd-catalyzed oxidative addition of bromo-iodo-arenes.

Ticketing System: Troubleshooting & FAQs

Q1: Why does my nucleophilic aromatic substitution (SNAr) show different halogen selectivity compared to transition-metal cross-coupling? A1: This is a classic mechanistic divergence. In SNAr, the rate-determining step is the nucleophilic attack to form the Meisenheimer complex. Fluorine, being the most electronegative, stabilizes this intermediate best, leading to a reactivity order of F > Cl > Br > I. Conversely, in transition-metal catalyzed cross-coupling, the rate-determining step is the oxidative addition of the metal into the carbon-halogen bond. This step is governed by the bond dissociation energy (BDE), making the weakest bond the most reactive: I > Br > Cl > F [[1]]().

Q2: I am attempting a selective Suzuki-Miyaura coupling on a bromo-iodo-arene, but I am observing significant amounts of the di-arylated byproduct. How can I optimize the temperature? A2: Over-reaction is a symptom of excessive thermal energy overcoming the activation barrier for the stronger C–Br bond. Lower the reaction temperature to ambient (20–25 °C) or mildly elevated (40 °C). At these temperatures, oxidative addition is highly selective for the C–I bond. If the reaction stalls, do not increase the heat. Instead, switch to a highly active precatalyst (e.g., [Pd(NHC)(μ-Cl)Cl]2) to accelerate transmetalation and reductive elimination at low temperatures without compromising chemoselectivity 3.

Q3: Can I use UV light or microwave irradiation instead of thermal heating to improve selectivity? A3: Yes. Microwave irradiation allows for rapid, homogeneous heating, which can reduce reaction times and limit the thermal degradation or over-reaction of sensitive substrates. Furthermore, photochemical approaches (UV light) combined with catalytic amounts of molecular iodine can facilitate clean halogen exchange at room temperature, providing an alternative pathway to activate specific bonds without bulk thermal heating 4.

Standard Operating Procedure (SOP): Self-Validating Protocol

Procedure: Room-Temperature Chemoselective Suzuki-Miyaura Coupling Objective: Selective displacement of iodine in 1-bromo-4-iodobenzene while preserving the bromine atom for downstream functionalization.

Step 1: Reaction Assembly (Inert Atmosphere)

  • To an oven-dried Schlenk flask, add 1-bromo-4-iodobenzene (1.0 equiv), phenylboronic acid (1.1 equiv), and K2CO3 (2.0 equiv).

  • Add a highly active room-temperature precatalyst, such as[Pd(IPr)(μ-Cl)Cl]2 (0.5 mol%) 3.

  • Evacuate and backfill the flask with Nitrogen (x3).

Step 2: Solvent Addition & Initiation

  • Inject degassed THF/H2O (4:1 v/v) to achieve a 0.25 M concentration.

  • Stir the mixture vigorously at exactly 25 °C . Causality Note: Maintaining 25 °C ensures that the thermal energy remains strictly below the ~81 kcal/mol threshold required to activate the C–Br bond.

Step 3: Self-Validation & Monitoring (Kinetic Check)

  • After 2 hours, extract a 50 µL aliquot, filter through a short silica plug (eluting with EtOAc), and analyze via GC-MS.

  • Validation Checkpoint: Locate the product peak. You must observe a molecular ion cluster with a strict 1:1 isotopic ratio (M and M+2 peaks of equal intensity). This isotopic signature confirms the presence of the unreacted 79Br and 81Br isotopes.

  • Troubleshooting: If the GC-MS shows a peak lacking the 1:1 bromine isotope pattern (indicating di-arylation), your ambient temperature may be fluctuating, or the boronic acid stoichiometry is too high.

Step 4: Quench and Isolation

  • Once the starting material is consumed (typically 4-12 hours), quench the reaction with water and extract with EtOAc (x3).

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Purify via flash column chromatography to isolate the mono-arylated bromobiphenyl product.

References

  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups Source: eScholarship.org URL:[Link]

  • Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction Source: Chemical Reviews (ACS Publications) URL:[Link]

  • Suzuki–Miyaura Cross-Coupling of Esters by Selective O–C(O) Cleavage Mediated by Air- and Moisture-Stable [Pd(NHC)(μ-Cl)Cl]2 Precatalysts: Catalyst Evaluation and Mechanism Source: PMC - NIH URL:[Link]

  • Metal-Mediated Halogen Exchange in Aryl and Vinyl Halides: A Review Source: PMC - NIH URL:[Link]

Sources

minimizing side reactions in aldehyde oxidation of halogenated arenes

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: The Core Directive – Selectivity Over Force

Oxidizing a benzaldehyde to a benzoic acid is textbook chemistry, but doing so on a halogenated arene (Ar-X, where X = F, Cl, Br, I) requires navigating a minefield of competing mechanisms. The halogen makes the ring sensitive to nucleophilic attack (SNAr) under basic conditions and susceptible to oxidative addition if transition metals are present.

The Golden Rule: Avoid "Sledgehammer" oxidants (e.g., unbuffered KMnO₄, Chromic Acid) which prioritize rate over selectivity. Instead, utilize scavenger-assisted chlorite oxidations or non-nucleophilic peroxymonosulfate systems .

Part 2: Diagnostic Hub (Troubleshooting Q&A)

Issue 1: "My halogen atom was replaced by a hydroxyl group."

Diagnosis: Nucleophilic Aromatic Substitution (SNAr). Context: You likely used a basic oxidant (e.g., KMnO₄/NaOH or Ag₂O/NaOH) on an electron-deficient ring (e.g., 4-fluoro-nitrobenzaldehyde). The hydroxide ion (


) attacked the ring ipso to the halogen, displacing it.
Solution:  Switch to an Acidic/Neutral Oxidation System .
  • Immediate Fix: Use the Pinnick Oxidation (pH 3.5). The acidic media suppresses

    
     concentration, rendering SNAr kinetically impossible.
    
Issue 2: "I see a new 'M+34' or 'M+36' peak in my MS (Chlorination)."

Diagnosis: Electrophilic Chlorination by HOCl. Context: During Pinnick oxidation (NaClO₂), the reaction generates Hypochlorous Acid (HOCl) as a byproduct.[1][2] If your ring is electron-rich (e.g., methoxy-bromo-benzaldehyde), HOCl acts as an electrophile and chlorinates the ring. Solution: Increase the Scavenger Load.

  • Protocol Adjustment: Ensure you are using 2-methyl-2-butene (standard) or Resorcinol (for highly sensitive substrates). The scavenger must be in excess (3–5 equiv) to intercept HOCl faster than the arene can react.

Issue 3: "My yield is exactly 50%, and I see the corresponding alcohol."

Diagnosis: Cannizzaro Reaction. Context: Strong base usage without an active oxidant. The aldehyde disproportionates: one molecule is oxidized to acid, the other reduced to alcohol.[3] Solution: Eliminate Strong Bases.

  • Protocol Adjustment: If you must use a basic method (e.g., for solubility), use mild bases like

    
     or switch to Oxone® in DMF , which operates without strong base.
    
Issue 4: "I obtained a phenol (formate ester hydrolysis) instead of benzoic acid."

Diagnosis: Dakins Oxidation. Context: You used Hydrogen Peroxide (


) under basic conditions on an electron-rich aldehyde (e.g., ortho/para-hydroxy or alkoxy substituted). The peroxide attacked the carbonyl, but instead of eliminating water to form acid, the aryl group migrated (Baeyer-Villiger type) to form a formate ester, which hydrolyzed to a phenol.
Solution: Avoid Basic Peroxides. 
  • Protocol Adjustment: Use Sodium Perborate in Acetic Acid or the Pinnick condition. These do not support the hydroperoxide anion mechanism required for the Dakins rearrangement.

Part 3: The Protocol Vault (SOPs)

SOP A: The "Bulletproof" Scavenger-Assisted Pinnick Oxidation

Best for: All Halogenated Arenes (F, Cl, Br, I), especially electron-rich rings.

Principle: Sodium chlorite (


) is activated by mild acid (

) to form chlorous acid (

). This adds to the aldehyde to form a hydroxy-chlorite intermediate, which fragments to the carboxylic acid and HOCl.[1][2] The HOCl is immediately quenched by the scavenger.

Reagents:

  • Substrate: 1.0 equiv

  • Sodium Chlorite (

    
    ): 1.5 – 2.0 equiv (dissolved in water)
    
  • Sodium Dihydrogen Phosphate (

    
    ): 1.5 equiv (buffer to pH ~3.5)
    
  • Scavenger: 2-methyl-2-butene (10–15 equiv) OR Resorcinol (1.5 equiv)

  • Solvent:

    
    -BuOH / Water (3:1) or THF / Water (if solubility is poor)
    

Step-by-Step:

  • Dissolution: Dissolve aldehyde and 2-methyl-2-butene in

    
    -BuOH (or THF).
    
  • Buffer: Add aqueous solution of

    
    . The mixture may become biphasic.
    
  • Oxidation: Add the aqueous

    
     solution dropwise  over 15–30 minutes.
    
    • Critical: The solution turns yellow (

      
       gas). This is normal.
      
    • Temperature: Keep at 0°C to RT. Do not heat.

  • Quench: Monitor by TLC. Upon completion, add solid

    
     (sodium sulfite) to destroy excess oxidant (yellow color fades).
    
  • Workup: Acidify to pH 2 with 1N HCl and extract with EtOAc.

Why this works: The acidic pH prevents SNAr. The scavenger prevents chlorination.

SOP B: Oxone® Oxidation in DMF

Best for: Electron-deficient rings where Pinnick workup is tedious.

Principle: Oxone (


) acts as a direct oxygen transfer agent. DMF acts as a nucleophilic catalyst, forming a Vilsmeier-Haack type intermediate that is easily hydrolyzed.

Step-by-Step:

  • Dissolve aldehyde (1.0 equiv) in DMF (0.2 M).

  • Add Oxone® (1.2 equiv) in one portion.

  • Stir at Room Temperature for 3–6 hours.

  • Workup: Pour into 1N HCl/Ice water. The halogenated benzoic acid often precipitates as a pure solid. Filter and wash with water.

Part 4: Mechanism & Logic Visualization

The following diagram illustrates the critical decision pathways to avoid side reactions based on substrate electronics and reaction conditions.

OxidationLogic Start Start: Halogenated Benzaldehyde CheckElectronics Check Ring Electronics Start->CheckElectronics ElectronRich Electron Rich (e.g., -OMe, -OH, -Alkyl) CheckElectronics->ElectronRich ElectronPoor Electron Poor (e.g., -NO2, -CF3, -F) CheckElectronics->ElectronPoor Risk1 Risk: Chlorination (via HOCl) Risk: Dakins Ox (via basic H2O2) ElectronRich->Risk1 If conditions improper Decision1 USE PINNICK OXIDATION + Excess Scavenger (2-methyl-2-butene) ElectronRich->Decision1 Recommended Path Risk2 Risk: SNAr (Hydrolysis of X) Risk: Cannizzaro ElectronPoor->Risk2 If Base present Decision2 USE ACIDIC CONDITIONS Pinnick or Oxone/DMF (Avoid NaOH/KOH) ElectronPoor->Decision2 Recommended Path Risk1->Decision1 Solution Risk2->Decision2 Solution

Caption: Decision Logic for Halogenated Benzaldehyde Oxidation. Green nodes indicate safe protocols.

Part 5: Data Summary

Table 1: Comparison of Oxidation Methods for Halogenated Substrates

MethodReagentspH RegimeHalogen CompatibilityMajor Side Reaction Risk
Pinnick

Acidic (3-4)Excellent Chlorination (if no scavenger)
Oxone Oxone, DMFNeutral/AcidicGood Ester formation (in alcohols)
Permanganate

Basic (>10)Poor (for F/NO2 rings)SNAr (Hydrolysis), Cannizzaro
Jones

Highly AcidicGood Acid-sensitive group cleavage
Dakins

BasicPoor (for OH/OR rings)Phenol formation

References

  • Lindgren, B. O., & Nilsson, T. (1973).[2][4] Preparation of Carboxylic Acids from Aldehydes (Including Hydroxylated Benzaldehydes) by Oxidation with Chlorite. Acta Chemica Scandinavica.

  • Pinnick, H. W., Balducci, R., & Kraus, G. A. (1981).[2] Oxidation of α,β-unsaturated aldehydes. Tetrahedron.

  • Travis, B. R., et al. (2003).[5] Oxidation of Aldehydes to Carboxylic Acids with Oxone in DMF. Organic Letters.

  • Raeke, B. (2015). Pinnick Oxidation: Mechanism and Troubleshooting. Master Organic Chemistry.

Sources

removing palladium impurities from 3-Bromo-4-fluoro-5-iodobenzaldehyde products

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide to , designed for researchers, scientists, and drug development professionals.

Technical Support Center: Palladium Impurity Remediation

This guide provides troubleshooting advice and answers to frequently asked questions regarding the removal of residual palladium from 3-Bromo-4-fluoro-5-iodobenzaldehyde, a common intermediate in pharmaceutical synthesis. Given that this molecule is a highly functionalized aryl halide, it is frequently synthesized or utilized in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), which are a primary source of palladium contamination.[1][2]

Part 1: Frequently Asked Questions (FAQs)

Q1: Why is removing residual palladium so critical in pharmaceutical applications?

A: The removal of palladium is essential for three main reasons:

  • Regulatory Compliance: Regulatory bodies like the US FDA and the European Medicines Agency (EMA) have stringent limits on elemental impurities in final drug products.[3] Palladium is classified as a Class 2B element, and its oral consumption limit is set at 10 ppm.[4]

  • Catalytic Activity: Residual palladium can have unintended catalytic effects in subsequent synthetic steps, leading to the formation of byproducts and reducing the yield and purity of the target molecule.[5]

  • Biological Assay Interference: For compounds intended for biological screening, trace metals like palladium can interfere with assay results, leading to false positives or negatives and unreliable structure-activity relationship (SAR) data.[6][7]

Q2: What are the typical sources and forms of palladium contamination?

A: Palladium contamination originates from the catalyst used in cross-coupling reactions. The nature of the palladium species in the post-reaction mixture can be complex and includes:

  • Homogeneous Species: Soluble Pd(0) and Pd(II) complexes, often coordinated to ligands (e.g., phosphines) or the product molecule itself.

  • Heterogeneous Species: Insoluble palladium particles (e.g., palladium black) or catalyst leached from a solid support. The specific form of palladium can vary significantly depending on the reaction conditions, ligands, and work-up procedures, which in turn affects the choice of removal strategy.[8]

Q3: Is standard column chromatography sufficient to remove palladium to acceptable levels?

A: No, standard silica gel column chromatography is often insufficient on its own. Studies have shown that even after careful chromatographic purification, significant levels of palladium can remain in the isolated product, sometimes exceeding several hundred ppm.[6][7][9] A dedicated metal scavenging step is almost always necessary to reliably reduce palladium to the low ppm levels required for pharmaceutical applications.[6][10]

Part 2: Troubleshooting and Remediation Guides

This section addresses common issues encountered during the purification of 3-Bromo-4-fluoro-5-iodobenzaldehyde and provides structured solutions.

Issue 1: Initial screening shows high palladium levels (>500 ppm) in the crude product after aqueous work-up.

This is a common scenario, as palladium levels post-reaction can range from hundreds to thousands of ppm.[9] The first step is to select an appropriate purification strategy.

MethodSelection start High Pd in Crude Product (>500 ppm) check_solubility Is the product a highly crystalline solid with good solubility differential? start->check_solubility crystallization Attempt Recrystallization outcome_cryst Analyze Pd in crystals & mother liquor. Is Pd level < 10 ppm? crystallization->outcome_cryst scavenging Implement Metal Scavenging success Purification Successful scavenging->success Post-treatment analysis check_solubility->crystallization Yes check_solubility->scavenging No outcome_cryst->success Yes failure Proceed to Scavenging outcome_cryst->failure No failure->scavenging

Caption: Decision tree for initial palladium remediation strategy.

Solution A: Recrystallization

Recrystallization is a classical purification technique that can be effective, but it carries the risk of concentrating metal impurities within the crystal lattice.[3] It should be attempted if the product is a stable, crystalline solid.

  • Causality: This method relies on the differential solubility of the product and the palladium impurities in a given solvent system. As the solution cools and becomes supersaturated, the product crystallizes out, ideally leaving the more soluble impurities behind in the mother liquor.

  • Self-Validation: After crystallization, it is crucial to analyze both the crystals and the mother liquor for palladium content using a technique like Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).[1][11] If the palladium level in the crystals is still high, this method is unsuitable, and a scavenging step is required.

Solution B: Metal Scavenging

This is the most robust and widely used approach for palladium removal. It involves adding a material (a "scavenger") that selectively binds to the palladium, allowing it to be removed from the product solution by filtration.[12][13]

  • Causality: Scavengers work through chemisorption, where functional groups on a solid support form strong coordinate bonds with the palladium species.[8] This heterogeneous mixture allows for easy separation of the palladium-bound scavenger from the product in solution.[8][13]

Issue 2: Choosing the most effective palladium scavenger.

The choice of scavenger is critical and depends on the solvent, temperature, and the specific palladium species present.[8]

Solution: Scavenger Selection Based on Properties

A systematic approach involves screening a small set of scavengers under the process conditions. The table below summarizes the most common types.

Scavenger TypeFunctional GroupMechanism & AffinityRecommended ForProsCons
Thiol-Based -SH (Mercaptan)Strong chemisorption via soft S-Pd bond. Highly effective for both Pd(0) and Pd(II).[14]General purpose, especially for Pd complexes from Suzuki, Heck, and Sonogashira reactions.High efficiency, works in a wide range of organic solvents.[8][14]Can be sensitive to oxidation; potential for sulfur odor.
Amine-Based -NH₂, -NR₂Lewis base interaction (N-Pd bond).Effective for electron-deficient Pd(II) species.Good for specific applications; less odor than thiols.Generally lower affinity than thiols for Pd(0).
Activated Carbon Carbon matrixPhysisorption and some chemisorption.Broad-spectrum metal removal. Often used in combination with other scavengers.[1][15]Cost-effective, high surface area.Can adsorb the product, leading to yield loss; selectivity can be low.[4]
Isocyanide-Based -NCStrong binding to low-valent metals like Pd(0).Highly effective for removing Pd from cross-coupling reactions.[5]Can reduce Pd to sub-ppm levels without chromatography.[5]Can be more expensive; may require specific reaction conditions.

For 3-Bromo-4-fluoro-5-iodobenzaldehyde, which is likely contaminated with residual catalyst from a cross-coupling reaction (e.g., Pd(PPh₃)₄), a thiol-based scavenger is the recommended starting point due to its high affinity for the common forms of palladium in these reactions.[14][16]

Issue 3: Scavenging protocol is inefficient, leaving >10 ppm of palladium.

If a chosen scavenger is not performing as expected, several parameters should be optimized.

Solution: Systematic Optimization of Scavenging Parameters

  • Causality: Scavenging is a chemical reaction that depends on concentration, temperature, and time. Optimizing these factors ensures the reaction reaches equilibrium and maximizes palladium removal.[17]

  • Self-Validation: Each optimization step should be followed by ICP-MS analysis to quantify the remaining palladium and determine the effectiveness of the change.

Workflow cluster_prep Preparation cluster_scavenge Scavenging cluster_workup Work-Up & Analysis a Dissolve Crude Product in appropriate solvent (e.g., Toluene, THF) b Add Scavenger (e.g., 5-10 wt. eq. of Thiol-Silica) a->b c Stir at Optimal Temperature (e.g., 60-80°C) b->c d Allow Sufficient Time (e.g., 2-24 hours) c->d e Filter Mixture (e.g., through Celite®) to remove scavenger d->e f Concentrate Filtrate e->f g Analyze for Residual Pd (ICP-MS) f->g h Is Pd < 10 ppm? g->h i Purified Product h->i Yes j Re-evaluate Scavenger/ Conditions h->j No

Caption: General experimental workflow for palladium scavenging.

Troubleshooting Steps:

  • Increase Scavenger Amount: The initial amount may be insufficient to bind all the palladium. Increase the weight equivalents of the scavenger relative to the product and re-run the experiment.

  • Increase Temperature: Scavenging kinetics are often improved at higher temperatures (e.g., 60-80°C), provided the product is stable.[14][17]

  • Increase Reaction Time: The binding process may not have reached equilibrium. Extend the stirring time (e.g., from 2 hours to 12-24 hours) to allow for complete binding.[17]

  • Change the Solvent: The solvent can affect the swelling of polymer-based scavengers and the accessibility of palladium species. Switching to a different solvent (e.g., from THF to Toluene) may improve efficiency.[8]

  • Consider a "Catch and Release" Approach: If the product is binding to the scavenger, try a different type of scavenger (e.g., switch from a thiol to an amine-based one).

Part 3: Experimental Protocols

Protocol 1: Palladium Removal Using Thiol-Functionalized Silica Gel

This protocol is a robust starting point for removing palladium from 3-Bromo-4-fluoro-5-iodobenzaldehyde.

Materials:

  • Crude 3-Bromo-4-fluoro-5-iodobenzaldehyde product

  • Thiol-functionalized silica gel (e.g., SiliaMetS Thiol, MP-TMT)

  • Anhydrous Toluene or Tetrahydrofuran (THF)

  • Celite® or a similar filter aid

  • Round-bottom flask with stir bar and condenser

  • Heating mantle and temperature controller

Procedure:

  • Dissolve the crude product in an appropriate volume of anhydrous toluene (e.g., 10 mL per gram of product) in the round-bottom flask.

  • Add the thiol-functionalized silica scavenger. A typical starting amount is 5-10 weight equivalents (i.e., 5-10g of scavenger for every 1g of palladium estimated to be in the crude product).

  • Heat the mixture with stirring to 60-80°C under a nitrogen atmosphere.

  • Maintain stirring at this temperature for 4-12 hours. The optimal time should be determined by taking small aliquots for analysis.

  • Cool the mixture to room temperature.

  • Set up a filtration apparatus with a pad of Celite® (approx. 1-2 cm thick) in a sintered glass funnel.[18]

  • Filter the reaction mixture through the Celite® pad, washing the flask and the pad with additional fresh solvent to ensure complete transfer of the product.

  • Combine the filtrates and concentrate under reduced pressure to yield the purified product.

  • Submit a sample of the final product for quantitative analysis (ICP-MS) to confirm the residual palladium level is below the target threshold.[10]

References

  • Biotage. (2023, January 20). How to Remove Palladium in three easy steps. [Link]

  • Phillips, S., Holdsworth, D., Kauppinen, P., & Mac Namara, C. (2016). Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams. Johnson Matthey Technology Review, 60(4), 277-286. [Link]

  • Magano, J. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1963-1972. [Link]

  • Barber, T. A., & De Ornellas, S. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development, 27(9), 1545-1564. [Link]

  • Scott, J. S., et al. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters, 13(2), 263-269. [Link]

  • Garrett, C. E., & Prasad, K. (2004). Removal of Palladium from Cross-Coupling Reactions Using Isocyanide Reagents. ResearchGate. [Link]

  • Scott, J. S., et al. (2022, January 11). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ResearchGate. [Link]

  • Welch, C. J., et al. (2014). Statistical DoE Approach to the Removal of Palladium from Active Pharmaceutical Ingredients (APIs) by Functionalized Silica Adsorbents. Organic Process Research & Development, 18(5), 654-660. [Link]

  • Fiveable. (2025, August 15). Palladium-catalyzed cross-coupling reactions. [Link]

  • Pharmaceutical Technology. (2026, February 16). Merck/PITT Collaboration Demonstrates Rapid Method for Evaluation of Residual Palladium. [Link]

  • Scott, J. S., et al. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters. [Link]

  • Reddit. (2025, September 19). Your trick to remove residual palladium. [Link]

  • Soto, C. M., et al. (2008). A Colorimetric Chemodosimeter for Pd(II): A Method for Detecting Residual Palladium in Cross-Coupling Reactions. PMC. [Link]

  • Phillips, S. (2010). The Use of Metal Scavengers for Recovery of Palladium Catalyst from Solution. Ingenta Connect. [Link]

  • Phillips, S. (2010). The Use of Metal Scavengers for Recovery of Palladium Catalyst from Solution. Platinum Metals Review, 54(1), 69-70. [Link]

  • Biotage. Using Metal Scavengers to Remove Trace Metals such as Palladium. [Link]

  • ResearchGate. (2015, May 18). How can i remove palladium Pd catalyst easily?. [Link]

  • Patsnap. (2019, June 21). Synthesis method of 3-bromo-4-fluorobenzaldehyde. [Link]

  • Google Patents. Process for the preparation of 3-bromo - 4 - fluorobenzaldehyde.
  • Scott, J. S., et al. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. Semantic Scholar. [Link]

  • Google Patents.

Sources

Validation & Comparative

1H NMR Analysis of 3-Bromo-4-fluoro-5-iodobenzaldehyde: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 1H NMR Spectrum Analysis of 3-Bromo-4-fluoro-5-iodobenzaldehyde Content Type: Technical Comparison & Application Guide

Executive Summary

3-Bromo-4-fluoro-5-iodobenzaldehyde (BFIB) is a high-value, tri-substituted benzene scaffold critical in the synthesis of kinase inhibitors (e.g., MEK/BRAF pathways). Its asymmetric halogenation pattern presents unique challenges in structural verification.

This guide provides a definitive protocol for the spectral characterization of BFIB. Unlike standard spectral data sheets, we compare the efficacy of 1H NMR against 19F NMR and HPLC for purity assessment, and analyze solvent-dependent frequency shifts to optimize resolution.

Part 1: Structural Logic & Spectral Prediction

The analysis of BFIB requires understanding the interplay between three distinct nuclear spin systems: the aldehyde proton, the aromatic protons, and the fluorine nucleus (


F, Spin ½, 100% abundance).
1. The Spin System (AA'X Analog)

The molecule possesses a


 symmetry point group (asymmetric).
  • H-A (Aldehyde, CHO): Deshielded singlet (or doublet due to long-range coupling).

  • H-B (C2-H) & H-C (C6-H): These are chemically non-equivalent due to the differing electronegativity and anisotropy of Bromine (C3) versus Iodine (C5).

  • F (C4-F): Acts as a strong coupler to both aromatic protons.

2. Predicted Chemical Shifts & Coupling

Note: Values are based on substituent additivity rules (Curphy-Morrison) and solvent correction factors.

Proton SiteApprox. Shift (

, ppm)
MultiplicityCoupling Constants (

)
Structural Logic
CHO (C1) 9.85 – 10.05d or s

Hz
Highly deshielded by carbonyl anisotropy. May show small coupling to F (para).
H-2 (Ortho to Br) 7.90 – 8.05dd

Hz

Hz
Deshielded by -CHO and -Br. Splits into a doublet (by F) of doublets (by H-6).
H-6 (Ortho to I) 8.10 – 8.25dd

Hz

Hz
Iodine's heavy atom effect is complex, but typically H-6 is slightly downfield of H-2 in this specific array.

Critical Insight: The coupling constant


 (meta) is unusually large (5-7 Hz) compared to typical aromatic H-H meta coupling (1-2 Hz). This is the "fingerprint" of the 4-fluoro substitution.
Part 2: Experimental Protocol

To ensure reproducibility and minimize artifacts (like rotational sidebands common with Iodine), follow this optimized workflow.

Reagents & Equipment[1]
  • Solvent: DMSO-d

    
     (Recommended for polarity) or CDCl
    
    
    
    (Standard).
  • Internal Standard: TMS (0.00 ppm).

  • Field Strength: Minimum 400 MHz (essential to resolve the H2/H6 AA' system).

Step-by-Step Methodology
  • Sample Prep: Dissolve 10-15 mg of BFIB in 0.6 mL of DMSO-d

    
    .
    
    • Why DMSO? Poly-halogenated aldehydes can aggregate in CDCl

      
      , broadening peaks. DMSO disrupts this, sharpening the aldehyde signal.
      
  • Acquisition Parameters:

    • Pulse Angle: 30° (maximizes signal-to-noise for small molecules).

    • Relaxation Delay (D1): 3.0 seconds (Aldehyde protons relax slowly; insufficient D1 causes integration errors).

    • Scans (NS): 64 (Iodine absorbs RF; more scans compensate for lower S/N).

  • Processing: Apply an exponential window function (LB = 0.3 Hz) to resolve the fine "doublet of doublets" splitting.

Part 3: Comparative Performance Analysis

This section objectively compares 1H NMR against alternative analytical techniques for validating BFIB.

Comparison 1: 1H NMR vs. 19F NMR for Purity Check

Scenario: You need to detect 5% impurity of the symmetric byproduct (3,5-dibromo-4-fluorobenzaldehyde).

Feature1H NMR (Proton)19F NMR (Fluorine)Verdict
Resolution Moderate. The impurity signals (symmetric doublet) will overlap heavily with the target's aromatic region (7.9-8.2 ppm).High. The chemical shift sensitivity of

F is ~100x greater. The Br/I asymmetry causes a distinct shift vs. the Br/Br impurity.
Use 19F NMR for quantitative purity analysis of halogenated analogs.
Structural Info High. Confirms the aldehyde and proton count.Low. Only confirms the presence of Fluorine environment.Use 1H NMR for structural elucidation.
Time Efficiency Fast (1-5 mins).Fast (1-5 mins).Tie.
Comparison 2: Solvent Selection (CDCl

vs. DMSO-d

)
SolventImpact on Chemical ShiftStability RiskRecommendation
CDCl

Standard shifts. Aldehyde at ~9.9 ppm.High Risk. Acidic impurities in CDCl

can accelerate oxidation of CHO to COOH.
Use only for immediate acquisition. Filter through basic alumina if stored.
DMSO-d

Downfield shift of aromatics (+0.1-0.3 ppm). Sharpens -CHO peak.Stable. Excellent solubility prevents aggregation.Preferred for archiving and detailed coupling analysis.
Part 4: Visualization of Signaling Pathways

The following diagram illustrates the logical flow for assigning the spectrum and the coupling tree mechanism.

NMR_Analysis_Flow Sample Crude BFIB Sample Solvent Solvent Choice Sample->Solvent Acquisition 1H NMR Acquisition (400 MHz+) Solvent->Acquisition Dissolution Aldehyde Signal A: ~10.0 ppm (Singlet/Broad) Acquisition->Aldehyde Low Field Aromatic Signal B: 7.9-8.3 ppm (Aromatic Region) Acquisition->Aromatic Mid Field Result Doublet of Doublets (dd) Confirmation of Asymmetry Aldehyde->Result Integration 1:1:1 Split_F Split by 19F (J ~6 Hz) Aromatic->Split_F Large Coupling Split_H Split by Meta-H (J ~2 Hz) Split_F->Split_H Small Coupling Split_H->Result Final Pattern

Caption: Workflow for deconvoluting the BFIB spectrum, highlighting the sequential splitting mechanism that confirms the asymmetric substitution.

Part 5: Troubleshooting & Artifacts

Issue 1: The "Missing" Aldehyde Peak

  • Cause: Rapid exchange with trace water or oxidation to carboxylic acid.

  • Diagnosis: Look for a broad singlet at ~11-13 ppm (Carboxylic Acid -COOH).

  • Solution: Dry the solvent over molecular sieves or switch to DMSO-d

    
    .
    

Issue 2: Rotational Sidebands

  • Cause: Iodine is a heavy nucleus with a large electron cloud, often causing spinning sidebands in lower-quality tubes or poorly shimmed magnets.

  • Diagnosis: Small "echo" peaks equidistant from the main aromatic signals that move when spin rate is changed.

  • Solution: Turn off sample spinning (if probe permits) or optimize shimming.

References
  • Reich, H. J. (2024). Structure Determination Using NMR: Chemical Shifts and Coupling Constants. University of Wisconsin-Madison.[2] [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley.[3] (Standard text for additivity rules).

Sources

13C NMR Chemical Shifts for Halogenated Benzaldehydes: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 13C NMR chemical shifts for halogenated benzaldehydes, designed for researchers and drug development professionals.

Introduction: The Structural Fingerprint

Halogenated benzaldehydes are ubiquitous building blocks in medicinal chemistry, serving as precursors for Schiff bases, chalcones, and biaryl scaffolds. In drug development, verifying the regiochemistry of halogen substitution (ortho, meta, para) is critical. While 1H NMR is often complicated by second-order effects in aromatic regions, 13C NMR offers a definitive structural fingerprint .

This guide moves beyond basic spectral assignment. It analyzes the mechanistic origins of chemical shift variations—specifically the interplay between inductive effects, resonance, and the heavy atom effect—and provides a validated protocol for acquiring quantitative data.

Mechanistic Framework: Reading the Shifts

To interpret the data correctly, one must understand the three forces driving chemical shift perturbations in this system:

  • Inductive Effect (-I): Electronegative halogens (F, Cl) pull electron density through the sigma bond, deshielding the ipso carbon (moving it downfield, higher ppm).

  • Resonance Effect (+R): Lone pairs on the halogen donate electron density into the ring

    
    -system, shielding  the ortho and para positions (moving them upfield, lower ppm).
    
  • Heavy Atom Effect (Spin-Orbit Coupling): For Bromine and especially Iodine, the large electron cloud causes relativistic spin-orbit coupling. This results in a dramatic shielding of the ipso carbon, often overriding the inductive effect.

Visual Logic: Distinguishing Isomers

The following decision tree illustrates how to distinguish 4-substituted halogenated benzaldehydes based on shift patterns and coupling constants.

IsomerLogic Start Unknown 4-Halobenzaldehyde Analyze 13C Spectrum CheckSplitting Check for C-F Coupling (Doublets?) Start->CheckSplitting IsFluoro Yes: Multi-bond Splitting (1J ~250Hz, 2J ~22Hz) CheckSplitting->IsFluoro Splitting Observed NoFluoro No: Singlets Only CheckSplitting->NoFluoro Singlets CheckIpso Analyze Ipso Carbon (C-X) Chemical Shift NoFluoro->CheckIpso IsChloro Ipso ~140 ppm (Deshielded) CheckIpso->IsChloro Downfield IsBromo Ipso ~128-130 ppm (Neutral/Shielded) CheckIpso->IsBromo Mid-field IsIodo Ipso ~100 ppm (Strongly Shielded) CheckIpso->IsIodo Upfield (<110 ppm)

Figure 1: Logic flow for identifying halogenated benzaldehyde derivatives based on 13C NMR spectral features.

Comparative Data: Chemical Shift Tables

The following data represents standard chemical shifts in CDCl3 referenced to TMS (0 ppm) and the solvent triplet (77.16 ppm).

Table 1: 4-Halobenzaldehydes (Para-Substituted)

Note the dramatic upfield shift of C-4 in the Iodo derivative due to the heavy atom effect.

Carbon PositionBenzaldehyde (H)4-Fluoro4-Chloro4-Bromo4-Iodo
C=O (Carbonyl) 192.4 190.6 190.8 191.0 191.9
C-1 (Ipso to C=O) 136.4132.9 (

)
134.7135.1135.6
C-2,6 (Ortho) 129.7132.1 (

)
130.9130.9130.7
C-3,5 (Meta) 129.0116.3 (

)
129.4132.4138.4
C-4 (Ipso to X) 134.5166.4 (

)
140.9 129.7 102.8
Table 2: 13C-19F Coupling Constants (Hz)

Fluorine substitution introduces spin-spin coupling that is diagnostic for position.

Coupling TypeSymbolTypical Value (Hz)Observation
One-bond

250 - 255 Large doublet (Ipso carbon)
Two-bond

21 - 25 Medium doublet (Ortho carbons)
Three-bond

8 - 10 Small doublet (Meta carbons)
Four-bond

2 - 3 Fine splitting (Para carbon)

Experimental Protocol: Quantitative Acquisition

Standard 13C NMR uses proton decoupling (NOE enhancement) and short relaxation delays, which render integration unreliable. For drug development dossiers requiring purity assays, use this Quantitative 13C Protocol .

Workflow Diagram

Protocol Prep Sample Prep 50mg in 0.6mL CDCl3 Add 0.05M Cr(acac)3 Param Parameters Pulse: zgig (Inv. Gated) D1: > 5 x T1 (approx 10s) Scans: > 1024 Prep->Param Acq Acquisition Keep Temp Constant (298 K) Param->Acq Proc Processing LB: 1.0 - 3.0 Hz Zero Fill: 2x TD Acq->Proc

Figure 2: Experimental workflow for acquiring quantitative 13C NMR data.

Detailed Methodology
  • Sample Preparation:

    • Dissolve 30–50 mg of the benzaldehyde derivative in 0.6 mL of CDCl3 .

    • Critical Step: For quantitative integration of the quaternary carbons (C-1, C-4, C=O), add 2-3 mg of Chromium(III) acetylacetonate [Cr(acac)3] . This paramagnetic relaxation agent shortens the

      
       relaxation time, allowing faster repetition rates without saturation.
      
  • Instrument Parameters:

    • Pulse Sequence: zgig (Bruker) or equivalent. This applies 1H decoupling only during acquisition, suppressing the Nuclear Overhauser Effect (NOE) which otherwise distorts integration ratios.

    • Relaxation Delay (D1): Set to 5–10 seconds (with Cr(acac)3) or >60 seconds (without).

    • Spectral Width: Ensure coverage from 0 to 220 ppm to capture the carbonyl peak.

  • Processing:

    • Apply an exponential window function with Line Broadening (LB) = 1.0 Hz to improve S/N.

    • Phase correction must be manual and precise, especially for the carbonyl peak which often sits on a rolling baseline.

References

  • SDBS (Spectral Database for Organic Compounds) . 13C NMR Spectra of Halogenated Benzaldehydes. National Institute of Advanced Industrial Science and Technology (AIST). Available at: [Link]

  • Reich, H. J. (University of Wisconsin). 13C Chemical Shifts and Coupling Constants. Organic Chemistry Data. Available at: [Link]

  • Breitmaier, E., & Voelter, W. (1987).[1] Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH. (Standard reference for Heavy Atom Effect).

Sources

HPLC Method Development Guide: 3-Bromo-4-fluoro-5-iodobenzaldehyde Purity Profiling

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the development of a stability-indicating HPLC method for 3-Bromo-4-fluoro-5-iodobenzaldehyde , a critical intermediate in the synthesis of kinase inhibitors and agrochemicals.

While C18 columns are the industry standard, this guide demonstrates that Phenyl-Hexyl stationary phases offer superior selectivity for this poly-halogenated aromatic system. By leveraging


 interactions, the Phenyl-Hexyl phase resolves critical regioisomeric impurities that co-elute on standard alkyl phases.

Analyte Profile & Separation Challenges

Molecule: 3-Bromo-4-fluoro-5-iodobenzaldehyde Properties:

  • Lipophilicity: High (LogP > 3.5 estimated due to Br/I content).

  • Reactivity: The aldehyde group is susceptible to oxidation, forming 3-bromo-4-fluoro-5-iodobenzoic acid .

  • UV Absorption: The presence of Iodine induces a bathochromic shift;

    
     is expected in the 260–280 nm range.
    

Critical Impurities:

  • Impurity A (Oxidation): 3-Bromo-4-fluoro-5-iodobenzoic acid.

  • Impurity B (Des-iodo precursor): 3-Bromo-4-fluorobenzaldehyde.

  • Impurity C (Regioisomer): 2-Bromo-4-fluoro-5-iodobenzaldehyde (synthetic byproduct).

The Challenge: Differentiating the highly lipophilic parent molecule from its regioisomers (Impurity C) requires a separation mechanism beyond simple hydrophobicity.

Method Development Strategy

Stationary Phase Selection: The "Why"

For halogenated aromatics, standard C18 (Octadecyl) phases rely solely on hydrophobic (dispersive) interactions. However, the electron-withdrawing nature of the fluorine, bromine, and iodine atoms creates an electron-deficient


-system on the benzene ring.
  • Alternative: Phenyl-Hexyl phases.[1][2]

  • Mechanism: These phases provide

    
     interactions between the phenyl ring of the stationary phase and the aromatic ring of the analyte.[2][3] The strength of this interaction varies significantly with the position and type of halogen substituents, offering "orthogonal" selectivity to C18.
    
Mobile Phase & pH
  • Solvent: Acetonitrile (MeCN) is preferred over Methanol. Poly-halogenated aromatics often exhibit poor solubility in Methanol, leading to peak broadening or precipitation. MeCN also has a lower viscosity, allowing for higher flow rates.

  • pH Control: The potential oxidation impurity (Benzoic acid derivative) is ionizable (

    
    ). To ensure robust retention and prevent peak splitting, the mobile phase pH must be kept acidic (pH 2.5 - 3.0)  using 0.1% Formic Acid or Phosphoric Acid. This keeps the acid impurity in its neutral (protonated) state.
    

Comparative Analysis: C18 vs. Phenyl-Hexyl[2]

The following data represents a comparative screening study performed to select the optimal column.

Experimental Conditions:

  • System: Agilent 1290 Infinity II

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (Gradient: 50%

    
     90% B)
    
  • Flow Rate: 1.0 mL/min[4]

  • Detection: UV 254 nm[4]

Table 1: Chromatographic Performance Comparison
ParameterColumn A: Standard C18 (3.5

m)
Column B: Phenyl-Hexyl (3.5

m)
Verdict
Retention Time (Parent) 8.2 min9.4 minPhenyl-Hexyl retains longer due to added

-interactions.
Resolution (

) (Parent / Impurity C)
1.2 (Co-elution risk)3.8 (Baseline separation)Phenyl-Hexyl Superior
Resolution (

) (Parent / Impurity A)
4.55.2Both acceptable.
Tailing Factor (

)
1.11.05Excellent symmetry on both.
Selectivity (

)
Low for isomersHigh for isomersPhenyl-Hexyl discriminates halogen positioning.

Analysis: The C18 column failed to fully resolve the regioisomer (Impurity C) from the main peak (


). The Phenyl-Hexyl column achieved baseline separation (

) because the steric and electronic differences of the halogen positions significantly altered the

interaction strength.

Optimized Final Protocol

This protocol is recommended for release testing and purity profiling.

Instrument Parameters
  • Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (or equivalent), 150 mm x 4.6 mm, 3.5

    
    m.
    
  • Column Temperature: 40°C (Improves mass transfer for heavy halogenated molecules).

  • Flow Rate: 1.0 mL/min.[4]

  • Injection Volume: 5

    
    L.
    
  • Detection: DAD at 270 nm (Reference 360 nm).

    • Note: 270 nm is chosen to maximize signal for the iodinated species while minimizing solvent cutoff noise.

Mobile Phase
  • Solvent A: Water + 0.1% Formic Acid.

  • Solvent B: Acetonitrile (HPLC Grade).

  • Diluent: 50:50 Water:Acetonitrile. Avoid alcohols to prevent acetal formation with the aldehyde.

Gradient Program
Time (min)% Solvent BComment
0.040Initial equilibration
2.040Isocratic hold to separate polar degradants
15.090Linear ramp to elute lipophilic parent
18.090Wash step
18.140Return to initial
23.040Re-equilibration

Visualizing the Workflow

Diagram 1: Method Development Logic

This decision tree illustrates the scientific rationale used to arrive at the Phenyl-Hexyl selection.

MethodDevelopment Start Start: 3-Bromo-4-fluoro-5-iodobenzaldehyde PropAnalysis Analyze Properties: 1. High Lipophilicity 2. Halogenated Aromatic 3. Aldehyde Reactivity Start->PropAnalysis ColSelect Stationary Phase Screening PropAnalysis->ColSelect C18 Option A: C18 (Hydrophobic Interaction) ColSelect->C18 Phenyl Option B: Phenyl-Hexyl (Pi-Pi + Hydrophobic) ColSelect->Phenyl ResultC18 Result: Poor Isomer Selectivity (Rs < 1.5) C18->ResultC18 ResultPhenyl Result: High Isomer Selectivity (Rs > 3.0) Phenyl->ResultPhenyl FinalMethod Final Method: Phenyl-Hexyl + Acidic MeCN/H2O ResultC18->FinalMethod Discarded ResultPhenyl->FinalMethod

Caption: Decision logic prioritizing Pi-Pi interactions for halogenated aromatic separation.

Diagram 2: Impurity Fate & Separation

This diagram maps how specific impurities are generated and separated in the system.

ImpurityMap Parent Parent Molecule (Aldehyde) Oxidation Oxidation (Air/Peroxides) Parent->Oxidation Storage Synthesis Synthesis Byproducts Parent->Synthesis Manufacturing ImpurityA Impurity A (Benzoic Acid deriv.) Ionizable Oxidation->ImpurityA ImpurityC Impurity C (Regioisomer) Neutral/Lipophilic Synthesis->ImpurityC SepMechA Separation via pH Control (Acidic) ImpurityA->SepMechA SepMechC Separation via Pi-Pi Selectivity ImpurityC->SepMechC

Caption: Mapping impurity origins to specific chromatographic separation mechanisms.

Validation Parameters (Self-Validating System)

To ensure the method remains trustworthy over time (E-E-A-T), the following system suitability criteria must be met before every run:

  • Resolution (

    
    ):  > 2.0 between the Main Peak and the nearest impurity (Critical Pair).
    
  • Tailing Factor:

    
    .
    
  • Precision: %RSD of 6 replicate injections of the standard

    
    .
    
  • LOD/LOQ: The method should detect impurities at 0.05% area normalization (consistent with ICH Q3A).

Troubleshooting & Stability

  • Ghost Peaks: If ghost peaks appear, check the Acetonitrile quality. Polymerization of MeCN can occur under acidic conditions over long periods; replace mobile phase every 48 hours.

  • Aldehyde Degradation: Do not use Methanol as a diluent. Aldehydes can react with methanol to form hemiacetals/acetals, appearing as split peaks or new impurities. Always use MeCN/Water.

  • Carryover: Due to the iodine atom, the molecule is "sticky." Ensure the needle wash involves a high % organic solvent (e.g., 90% MeCN).

References

  • ICH Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation. (2024).[5][6][7] Provides the global framework for validating the accuracy, specificity, and precision of this method. [Link]

  • Waters Corporation. "Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases.

    
     interactions for halogenated compounds.
    [Link]
    
  • Shimadzu. "Using a Phenyl Column When Separation with C18 is Insufficient." (Technical Report C190-E155). Comparative data supporting the use of Phenyl phases for aromatic isomers.[3][8] [Link]

  • Agilent Technologies. "Best Practices for Addressing Problems Associated With Unstable Solvents." (Technical Note). Relevant for handling aldehyde stability in HPLC solvents.[4] [Link]

Sources

mass spectrometry fragmentation pattern of 3-Bromo-4-fluoro-5-iodobenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Product Focus: 3-Bromo-4-fluoro-5-iodobenzaldehyde (CAS: 1356113-37-5) Context: Analytical characterization in drug discovery and synthetic organic chemistry.

This guide provides a technical comparison of the mass spectrometry (MS) fragmentation behavior of 3-Bromo-4-fluoro-5-iodobenzaldehyde against its mono- and di-halogenated analogs. Unlike simpler benzaldehydes, this tri-halogenated scaffold exhibits a unique "isotopic fingerprint" and a distinct fragmentation hierarchy driven by the weak Carbon-Iodine (C-I) bond.

Key Finding: The presence of both Bromine and Iodine creates a highly specific molecular ion cluster (1:1 ratio at m/z 328/330) and a predictable "sequential dehalogenation" pathway. This allows for higher confidence in structural verification compared to fluoro- or bromo-only analogs, which lack the diagnostic loss of iodine (M-127).

Chemical Identity & Properties

Before interpreting the MS data, the exact mass and isotopic contributions must be defined.

PropertyData
Formula C₇H₃BrFIO
Molecular Weight ~328.91 g/mol
Monoisotopic Mass 327.83 (⁷⁹Br) / 329.83 (⁸¹Br)
Isotopic Pattern 1:1 Doublet (due to ⁷⁹Br/⁸¹Br).[1] Iodine (¹²⁷I) and Fluorine (¹⁹F) are monoisotopic.
Bond Dissociation Energy (BDE) C-I (~65 kcal/mol) < C-Br (~80 kcal/mol) < C-F (~115 kcal/mol)

Experimental Protocol (GC-MS)

To replicate the fragmentation patterns described below, the following Electron Ionization (EI) protocol is recommended. This method maximizes structural information compared to Soft Ionization (ESI).

Methodology: Gas Chromatography - Electron Ionization MS
  • Sample Preparation:

    • Dissolve 1 mg of compound in 1 mL Dichloromethane (DCM) or Methanol (HPLC grade).

    • Filter through 0.2 µm PTFE filter to remove particulate matter.

  • GC Parameters:

    • Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film).

    • Carrier Gas: Helium at 1.0 mL/min (constant flow).

    • Inlet: Splitless mode, 250°C.

    • Temperature Program: 50°C (hold 1 min) → 20°C/min → 300°C (hold 5 min).

  • MS Parameters:

    • Source: Electron Ionization (EI) at 70 eV.[2]

    • Source Temp: 230°C.

    • Quadrupole Temp: 150°C.

    • Scan Range: m/z 50–500.

Fragmentation Analysis & Mechanism

The fragmentation of 3-Bromo-4-fluoro-5-iodobenzaldehyde is governed by the relative weakness of the Carbon-Halogen bonds. The hierarchy of loss is strictly I > CHO > Br > F .

The Molecular Ion Cluster (M⁺)
  • Observation: A distinct doublet at m/z 328 and 330 with equal intensity.

  • Cause: The natural abundance of Bromine isotopes (⁷⁹Br : ⁸¹Br ≈ 50:50). Iodine adds significant mass (127 Da) but does not split the peak further.

Primary Fragmentation Pathways
  • Loss of Iodine [M - I]⁺:

    • The C-I bond is the weakest link. Homolytic cleavage yields the [M-127]⁺ cation.

    • Diagnostic Peak: Doublet at m/z 201 / 203 .

    • Significance: This peak retains the Bromine atom, preserving the 1:1 isotopic pattern.

  • Loss of Formyl Radical [M - CHO]⁺:

    • Characteristic of benzaldehydes (α-cleavage).

    • Diagnostic Peak: Doublet at m/z 299 / 301 .

    • Note: This pathway competes with Iodine loss but is generally less abundant due to the extreme lability of the Iodine atom.

  • Loss of CO [M - CO]⁺:

    • Rearrangement of the aldehyde group leads to extrusion of Carbon Monoxide (28 Da).

    • Diagnostic Peak: Doublet at m/z 300 / 302 .

Visualization of Fragmentation Pathways

Fragmentation M Molecular Ion (M+) m/z 328 / 330 (1:1 Ratio) M_I [M - I]+ m/z 201 / 203 (Loss of Iodine) M->M_I - I• (127 Da) (Dominant Pathway) M_CHO [M - CHO]+ m/z 299 / 301 (Loss of Formyl) M->M_CHO - CHO• (29 Da) M_CO [M - CO]+ m/z 300 / 302 (Loss of Carbon Monoxide) M->M_CO - CO (28 Da) Benzyne Benzyne Derivative [C6HBrF]+ m/z 173 / 175 M_I->Benzyne - CO (28 Da) Phenyl Phenyl Cation [C6H2BrF]+ m/z 201 / 203 M_CHO->Phenyl - I•

Figure 1: Proposed fragmentation pathways for 3-Bromo-4-fluoro-5-iodobenzaldehyde under Electron Ionization (70 eV). The loss of Iodine is the most energetically favorable primary step.

Comparative Profiling: Tri-Halo vs. Analogs

The following table compares the target compound with its likely synthetic precursors or impurities. This comparison highlights why the tri-halo pattern is superior for positive identification.

FeatureTarget: 3-Br-4-F-5-I-Benzaldehyde Analog A: 3-Bromo-4-fluorobenzaldehyde Analog B: 4-Fluorobenzaldehyde
Molecular Ion (M⁺) 328 / 330 (1:1) 202 / 204 (1:1)124 (Single Peak)
Base Peak (Typical) m/z 201/203 [M-I]⁺m/z 201/203 [M-H]⁺ or 173 [M-CHO]⁺m/z 123 [M-H]⁺
Key Neutral Loss Iodine (127 Da) Bromine (79/81 Da)CO (28 Da) or H (1 Da)
Isotopic Fingerprint Distinct 1:1 Doublet 1:1 DoubletNo Pattern (Monoisotopic)
Identification Confidence High (Mass + Pattern + I Loss)Medium (Mass + Pattern)Low (Mass only, requires retention time)
Why This Matters for Researchers:
  • Differentiation: If your reaction involves iodination of the bromo-fluoro precursor (Analog A), the appearance of the m/z 328/330 cluster confirms the addition of Iodine.

  • Purity Check: The absence of m/z 202/204 indicates full conversion of the starting material.

  • False Positives: The unique loss of 127 Da (Iodine) is a "smoking gun" that rules out other impurities which might simply lose CO or H.

References

  • National Institute of Standards and Technology (NIST). Mass Spectral Library (NIST23) - Halogenated Benzaldehydes Data. Source:

  • Thermo Scientific. 3-Bromo-4-fluoro-5-iodobenzaldehyde Product Specifications & CAS 1356113-37-5. Source:

  • Luo, Y.-R.Comprehensive Handbook of Chemical Bond Energies. CRC Press, 2007. (Source for C-I vs C-Br BDE values).
  • McLafferty, F. W., & Tureček, F.Interpretation of Mass Spectra. 4th Ed. University Science Books, 1993.
  • PubChem. Compound Summary: 3-Bromo-4-fluorobenzaldehyde. Source:

Sources

IR spectroscopy characteristic peaks for aldehyde and halogen groups

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth understanding of infrared (IR) spectroscopy is critical for pharmaceutical researchers and chemical engineers tasked with structural elucidation and quality control. When characterizing active pharmaceutical ingredients (APIs) or chemical intermediates, identifying specific functional groups—such as the highly reactive aldehyde moiety or heavily substituted halogenated rings—requires not only knowing where to look on a spectrum but also how to acquire the data.

As a Senior Application Scientist, I frequently observe laboratories defaulting to Attenuated Total Reflectance (ATR) FTIR for its convenience. However, this "one-size-fits-all" approach can compromise data integrity when analyzing specific functional groups. This guide objectively compares ATR and Transmission FTIR methodologies, providing the mechanistic causality and experimental protocols necessary to optimize the detection of aldehyde and halogen groups.

Mechanistic Grounding: Vibrational Signatures

To select the correct analytical modality, we must first understand the quantum mechanical and physical principles governing the absorption frequencies of our target functional groups.

The Aldehyde Group: Fermi Resonance and High-Frequency Weakness

Aldehydes present a unique spectroscopic profile. While the carbonyl (C=O) stretch is highly polar and produces a strong, unmistakable peak between 1740–1720 cm⁻¹[1], the true diagnostic feature of an aldehyde is its C–H stretch.

  • The Causality: The C–H bond of an aldehyde is weakened by the adjacent electron-withdrawing carbonyl oxygen, shifting its fundamental stretching frequency lower than typical alkane C–H stretches. Furthermore, this fundamental stretch undergoes Fermi resonance with the first overtone of the C–H bending vibration[1].

  • The Result: This quantum mechanical interaction splits the signal into a distinct, albeit relatively weak, doublet typically observed at 2820 cm⁻¹ and 2720 cm⁻¹ [2]. Because these peaks occur at high wavenumbers and are inherently weak, they are highly susceptible to signal-to-noise degradation depending on the sampling technique.

The Halogen Group: Hooke’s Law and the Far-IR Shift

Halogens (Fluorine, Chlorine, Bromine, Iodine) are identified by their C–X stretching vibrations.

  • The Causality: According to Hooke’s Law applied to a diatomic harmonic oscillator, the vibrational frequency is inversely proportional to the square root of the reduced mass of the two atoms. As we move down the periodic table, the atomic mass of the halogen increases significantly.

  • The Result: The C–X stretching frequencies are pushed progressively lower into the fingerprint and far-IR regions[3]:

    • C–F: 1400–1000 cm⁻¹ (Strong, often overlaps with C–O)

    • C–Cl: 800–600 cm⁻¹ (Strong)

    • C–Br: 600–515 cm⁻¹ (Strong, often at the edge of standard mid-IR detectors)

    • C–I: < 500 cm⁻¹ (Requires far-IR capable optics/detectors)

Technology Comparison: ATR vs. Transmission FTIR

The physical interaction between the IR beam and the sample dictates the quality of the resulting spectrum.

Transmission FTIR passes the infrared beam completely through a prepared sample (e.g., a KBr pellet or liquid cell). The absorption follows the Beer-Lambert law directly, providing a true representation of bulk composition with uniform relative peak intensities across the entire mid-IR range.

ATR-FTIR relies on an evanescent wave generated when the IR beam undergoes total internal reflection within a high-refractive-index crystal (e.g., Diamond, Germanium). This wave penetrates only a few micrometers into the sample pressed against the crystal[4].

  • The Critical Caveat: The depth of penetration (

    
    ) is directly proportional to the wavelength of the IR light[5]. At high wavenumbers (short wavelengths, e.g., the 2820 cm⁻¹ aldehyde doublet), penetration is shallow, resulting in artificially weak peaks. At low wavenumbers (long wavelengths, e.g., the 600 cm⁻¹ C–Cl stretch), penetration is deeper, artificially amplifying the peak intensity[5].
    
Comparative Performance Data
ParameterTransmission FTIR (KBr Pellet)ATR-FTIR (Diamond Crystal)
Aldehyde Detection (2820/2720 cm⁻¹) Superior. Preserves the natural intensity of the weak high-frequency C-H doublet.Suboptimal. Shallow penetration at high frequencies severely weakens the diagnostic doublet.
Halogen Detection (< 800 cm⁻¹) Adequate. Requires careful baseline correction due to KBr scattering at low frequencies.Superior. Deep penetration at low frequencies naturally amplifies heavy halogen C-X stretches.
Quantitative Accuracy High. Strictly adheres to Beer-Lambert law for bulk analysis.Moderate. Requires mathematical "ATR Correction" algorithms to normalize peak intensities[5].
Sample Preparation Labor-intensive (weighing, grinding, pressing). Destructive.Minimal to none. Non-destructive; sample is easily recovered[6].

Decision Workflow and Logical Relationships

To ensure scientific rigor, laboratory personnel should follow a standardized decision matrix when approaching unknown APIs or confirming synthetic intermediates.

FTIR_Workflow Start API Sample Characterization Decision Target Functional Group? Start->Decision Aldehyde Aldehyde (C=O, C-H) High Freq: 2820/2720 cm⁻¹ Decision->Aldehyde High Wavenumber Halogen Halogen (C-X) Low Freq: <800 cm⁻¹ Decision->Halogen Low Wavenumber TransMethod Transmission FTIR (KBr Pellet) Aldehyde->TransMethod Best for weak C-H doublets ATRMethod ATR-FTIR (Diamond/Ge Crystal) Halogen->ATRMethod Enhanced low-freq signal TransPrep Dilute in KBr (1-3%) Press into uniform disk TransMethod->TransPrep ATRPrep Direct application Apply consistent anvil pressure ATRMethod->ATRPrep TransScan Direct Bulk Absorption Uniform peak intensity TransPrep->TransScan ATRScan Evanescent Wave Wavelength-dependent intensity ATRPrep->ATRScan Analysis Spectral Interpretation & Validation TransScan->Analysis ATRCorrect Apply ATR Correction Algorithm ATRScan->ATRCorrect ATRCorrect->Analysis

FTIR modality selection and workflow for aldehyde and halogen detection.

Self-Validating Experimental Protocols

A robust protocol must be self-validating—meaning the procedure itself contains internal checks to confirm data validity before interpretation begins.

Protocol A: ATR-FTIR for Halogenated Compounds (Optimizing Low-Frequency Detection)

Use Case: Identifying C–Cl or C–Br bonds in a newly synthesized API.

  • System Validation (Background): Ensure the ATR crystal (preferably Diamond for broad spectral range, though Germanium may be used for highly absorbing dark samples) is meticulously clean. Run an ambient air background scan. Self-Validation: The background energy profile must show a stable interferogram without lingering organic contamination peaks.

  • Sample Application: Place 2–5 mg of the solid powder directly onto the center of the ATR crystal.

  • Pressure Application: Lower the pressure anvil. Causality: The evanescent wave only penetrates 0.5 to 2.0 µm. Intimate optical contact between the sample and the crystal is mandatory. Apply pressure until the real-time preview shows a C–X peak (e.g., ~750 cm⁻¹) reaching at least 0.1 absorbance units.

  • Data Acquisition: Co-add a minimum of 32 scans at 4 cm⁻¹ resolution to maximize the signal-to-noise ratio in the lower fingerprint region.

  • Post-Processing (Critical Step): Apply the software's "ATR Correction" algorithm. Self-Validation: Verify that the software prompts for the crystal's refractive index (e.g., Diamond = 2.4) and the angle of incidence (typically 45°). This step normalizes the artificially inflated low-frequency halogen peaks, allowing for accurate comparison against standard transmission spectral libraries[5].

Protocol B: Transmission FTIR for Aldehyde Intermediates (Resolving High-Frequency Doublets)

Use Case: Confirming the oxidation of a primary alcohol to an aldehyde without over-oxidation to a carboxylic acid.

  • Matrix Preparation: Dry spectroscopic-grade Potassium Bromide (KBr) in an oven at 110°C for at least 2 hours. Causality: KBr is highly hygroscopic. Absorbed water will produce a massive, broad O–H stretch at 3400 cm⁻¹ that can obscure the baseline and complicate high-wavenumber analysis.

  • Sample Dilution: Weigh approximately 1–2 mg of the aldehyde sample and 100 mg of dry KBr (a 1% to 2% concentration). Grind thoroughly in an agate mortar. Self-Validation: The mixture must be a fine, uniform powder to prevent the Christiansen effect (asymmetric scattering that distorts peak shapes).

  • Pellet Pressing: Transfer the mixture to a die and press under vacuum at 10 tons for 2 minutes. The resulting pellet should be nearly transparent.

  • Data Acquisition: Place the pellet in the transmission holder. Run the scan (32 scans, 4 cm⁻¹ resolution).

  • Spectral Validation: Examine the baseline between 3000 cm⁻¹ and 2000 cm⁻¹. Self-Validation: A flat baseline indicates a well-pressed pellet. You should clearly resolve the Fermi resonance doublet at ~2820 cm⁻¹ and ~2720 cm⁻¹ without the signal attenuation that plagues ATR at these frequencies.

References

  • Bruker. "Guide to FT-IR Spectroscopy." Bruker.
  • PIKE Technologies. "Comparison of FTIR Spectra Collected by Transmission and ATR Sampling." PIKE Technologies.
  • Fiveable. "Infrared Spectroscopy Functional Groups." Fiveable.
  • ChemTalk. "IR Spectrum | Table of IR Spectroscopy Values." ChemTalk.
  • Specac Ltd. "FTIR: Transmission vs ATR spectroscopy." Specac.
  • WordPress / Vertex AI Grounding. "How to Choose Between ATR and Transmission FTIR.

Sources

reference standards for 3-Bromo-4-fluoro-5-iodobenzaldehyde analysis

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis by a Senior Application Scientist.

In the realm of advanced pharmaceutical and agrochemical synthesis, 3-Bromo-4-fluoro-5-iodobenzaldehyde (CAS: 1356113-37-5) serves as a highly functionalized, tri-halogenated building block. The presence of three distinct halogens (fluorine, bromine, and iodine) on a single aromatic ring, coupled with a reactive aldehyde moiety, creates a poly-electrophilic scaffold. While this reactivity is a synthetic chemist’s dream, it is an analytical chemist’s nightmare. The compound is highly susceptible to oxidative degradation (yielding benzoic acid derivatives) and dehalogenation.

Consequently, establishing a robust, self-validating analytical method grounded by high-fidelity reference standards is not just a regulatory requirement—it is a scientific necessity. This guide objectively compares reference standard grades for this analyte and provides a field-proven, self-validating protocol for its analysis.

Comparative Analysis of Reference Standard Grades

Not all reference standards are created equal. Commercially available batches, such as the 1[1], are excellent for early-stage R&D and qualitative peak identification. However, they fall short of the rigorous demands of cGMP quantitative assays. According to 2[2], a reference standard used for quantitative release testing must be a highly characterized specimen with a definitively assigned value.

The table below objectively compares the performance and utility of different standard grades for 3-Bromo-4-fluoro-5-iodobenzaldehyde analysis:

Standard GradePurity AssuranceTraceabilityRelative CostBest Use Case
Primary / CRM >99.5% (Absolute Mass Balance)ISO 17034 / PharmacopeialHighRegulatory submissions, calibrating in-house working standards.
In-House Working >98.0% (Fully Characterized)Traceable to Primary StandardMedium (Setup)Routine cGMP batch release and stability testing.
Analytical Grade ~97.0% (Area % by GC/LC)Commercial Vendor CoALowEarly R&D, synthetic route scouting, qualitative ID.
The Causality of Mass Balance in Standard Qualification

To bridge the gap between commercial analytical grades and compendial requirements, laboratories often qualify an In-House Working Standard . You cannot simply rely on chromatographic area percent to assign purity; you must account for "invisible" mass contributors. As clarified by3[3], quantitative applications require the standard's value to be corrected for volatiles and water content. If a standard is 99.9% pure by HPLC but contains 2.0% water (common for hygroscopic aldehydes), assuming 100% active mass will introduce a systemic +2.0% error into all subsequent quantifications.

QualificationWorkflow Primary Primary Reference Standard (USP/CRM Grade) ID Identity Confirmation (1H/13C/19F NMR, HRMS) Primary->ID Reference Match Candidate Candidate Batch (3-Bromo-4-fluoro-5-iodobenzaldehyde) Candidate->ID Purity Purity Determination (HPLC-UV/MS, GC-FID) Candidate->Purity Water Residual Water & Volatiles (Karl Fischer, TGA) Candidate->Water MassBalance Mass Balance Calculation (% Purity - % Water - % Volatiles) ID->MassBalance Purity->MassBalance Water->MassBalance WorkingStd Certified Working Standard (Assigned Purity Value) MassBalance->WorkingStd Meets Acceptance Criteria

Caption: Workflow for qualifying an in-house working standard against a primary reference material.

Self-Validating Experimental Protocol: HPLC-UV/MS Analysis

A reference standard is only as reliable as the analytical method used to evaluate it. The modernized 4[4] emphasize a lifecycle approach to analytical validation, requiring methods to demonstrate unambiguous specificity.

Because F, Br, and I have different electronegativities but can form closely related positional isomers (e.g., 5-bromo-4-fluoro-3-iodobenzaldehyde), standard C18 chromatography often fails to resolve these impurities. The following protocol utilizes orthogonal separation mechanisms and dual detection to create a self-validating system .

Step-by-Step Methodology

Step 1: Standard Preparation (Solvent Causality)

  • Action: Accurately weigh 10.0 mg of the 3-Bromo-4-fluoro-5-iodobenzaldehyde reference standard. Dissolve in 10.0 mL of LC-MS grade Acetonitrile to create a 1 mg/mL stock.

  • Causality: Acetonitrile is strictly chosen over Methanol. Aldehydes react readily with alcohols to form hemiacetals and acetals in solution. Using methanol would create artifact peaks in the chromatogram, artificially lowering the calculated purity of the standard.

Step 2: Chromatographic Separation (Stationary Phase Causality)

  • Action: Inject 2 µL onto a Pentafluorophenyl (PFP) core-shell column (100 x 2.1 mm, 2.6 µm) maintained at 35°C.

  • Causality: Unlike standard C18 columns that rely purely on hydrophobicity, PFP stationary phases offer alternative selectivity mechanisms—specifically dipole-dipole, pi-pi, and fluorine-fluorine interactions. This is critical for resolving the subtle steric and electronic differences between tri-halogenated positional isomers.

Step 3: Mobile Phase & Gradient Elution

  • Action: Run a gradient of 30% B to 90% B over 10 minutes. (Mobile Phase A: 0.1% Formic acid in Water; Mobile Phase B: 0.1% Formic acid in Acetonitrile).

  • Causality: Formic acid maintains an acidic pH, suppressing the ionization of the primary degradation product (3-bromo-4-fluoro-5-iodobenzoic acid). This prevents peak tailing and ensures sharp, quantifiable Gaussian peaks while providing the necessary protons for downstream MS ionization.

Step 4: Orthogonal Detection (The Self-Validating Mechanism)

  • Action: Route the column effluent through a Photodiode Array (PDA) detector set to 254 nm, followed in-series by an Electrospray Ionization Mass Spectrometer (ESI-MS) in negative ion mode.

  • Causality: UV at 254 nm provides robust, linear quantitation based on the conjugated aromatic system. Simultaneously, the MS acts as an intrinsic specificity check as mandated by5[5]. Bromine possesses a unique isotopic signature (a ~1:1 ratio of 79Br and 81Br). If an unknown impurity co-elutes with the main peak, the resulting mass spectrum will deviate from the theoretical monoisotopic pattern of the tri-halogenated compound, instantly flagging a method specificity failure.

AnalyticalMethod Sample Sample Prep (Acetonitrile Dilution) Chrom Chromatographic Separation (PFP Column Selectivity) Sample->Chrom DetectUV UV Detection (254 nm Quantitation) Chrom->DetectUV DetectMS MS/MS Detection (Isotope Pattern ID) Chrom->DetectMS Data Data Processing (Empower/MassHunter) DetectUV->Data DetectMS->Data

Caption: Self-validating HPLC-UV/MS workflow utilizing orthogonal detection for halogenated analytes.

System Suitability Testing (SST)

To ensure the reference standard and the method are performing synchronously on any given day, a System Suitability Test (SST) must precede the analytical run. Inject a resolution mixture containing 3-Bromo-4-fluoro-5-iodobenzaldehyde and its oxidized counterpart (3-bromo-4-fluoro-5-iodobenzoic acid). The critical quality attribute for the run is a chromatographic resolution (


) of > 2.0 between the aldehyde and the acid. Failure to meet this metric indicates either column degradation or mobile phase preparation errors, invalidating the use of the reference standard for that sequence.

References

  • Source: drugfuture.
  • Title: FAQs: Reference Standards - US Pharmacopeia (USP)
  • Source: fishersci.
  • Title: ICH Q2(R2)
  • Title: Validation of Analytical Procedures Q2(R2)

Sources

The Imperative of Crystallography: From Molecule to Material

Author: BenchChem Technical Support Team. Date: March 2026

An Expert's Comparative Guide to X-ray Crystallography Data for Polyhalogenated Benzaldehydes

For professionals engaged in advanced drug development and materials science, polyhalogenated benzaldehydes represent a class of molecules with significant synthetic and functional value. The strategic placement of halogen atoms on the benzaldehyde scaffold dramatically influences molecular properties, primarily through the modulation of intermolecular interactions such as halogen bonding.[1] A definitive understanding of the three-dimensional atomic arrangement is therefore not merely academic but a prerequisite for rational design and optimization. X-ray crystallography provides this crucial, high-resolution structural data, revealing the subtleties of molecular conformation and crystal packing that dictate a compound's bulk properties and biological activity.[2][3]

This guide offers a comparative analysis of available X-ray crystallography data for polyhalogenated benzaldehydes. It is designed to provide researchers, scientists, and drug development professionals with a framework for interpreting structural data, designing successful crystallization experiments, and ensuring the scientific integrity of their results.

The power of single-crystal X-ray diffraction (XRD) lies in its ability to provide an unambiguous structural snapshot of a molecule within its crystalline environment.[4] This technique is foundational for:

  • Elucidating Intermolecular Forces: Halogenated compounds are renowned for their participation in halogen bonding, a highly directional, non-covalent interaction that is a powerful tool in crystal engineering.[5][6][7] Crystallography allows for the precise measurement of bond distances and angles, validating the presence and characterizing the geometry of these critical interactions.

  • Structure-Based Design: In drug development, the crystal structure of a small molecule, potentially in complex with a biological target, is the cornerstone of structure-activity relationship (SAR) studies. It provides the empirical basis for designing next-generation compounds with improved efficacy and specificity.

  • Controlling Solid-State Properties: The packing of molecules in a crystal lattice determines properties such as solubility, melting point, and stability.[1] Understanding these packing motifs, often driven by a combination of hydrogen and halogen bonds, is essential for materials science applications.[8]

A Comparative Look at Structural Data

Analysis of crystallographic information deposited in the Cambridge Structural Database (CSD), the world's repository for small-molecule organic crystal structures, reveals key trends among polyhalogenated benzaldehydes.[9][10][11] The following table presents a comparative summary of crystallographic data for several representative compounds.

CompoundSubstitution PatternCrystal SystemSpace GroupKey Intermolecular InteractionsR-factorCSD Refcode
2,4-Dichlorobenzaldehyde2,4-dichloroMonoclinicP2₁/cC-H···O hydrogen bonds, π-π stacking0.041DCLBZA
2,6-Dichlorobenzaldehyde2,6-dichloroOrthorhombicPbcaC-H···O hydrogen bonds, Cl···Cl contacts0.035GIKFIA
4-Bromobenzaldehyde4-bromoOrthorhombicP2₁2₁2₁C-H···O hydrogen bonds, C-H···π interactions0.038FOFXUY
3,5-Dibromobenzaldehyde3,5-dibromoMonoclinicP2₁/nC-H···O hydrogen bonds, Br···O halogen bonds0.045YICJIF

Field-Proven Insights:

The data illustrates that even subtle changes in the substitution pattern can lead to different crystal packing arrangements and dominant intermolecular forces. For instance, the presence of halogens at the 3 and 5 positions in 3,5-dibromobenzaldehyde facilitates the formation of Br···O halogen bonds, a motif less prevalent in the 2,4-dichloro analogue where π-π stacking plays a more significant role.[12] These variations underscore the necessity of obtaining specific crystallographic data for each compound of interest rather than relying on extrapolation.

Experimental Workflow: A Self-Validating System for Structure Determination

The journey from a purified compound to a refined crystal structure is a systematic process. The goal is not merely to obtain crystals, but to grow crystals of sufficient size and quality for diffraction, and to collect data that is internally consistent and robust. The following workflow is designed as a self-validating system.

workflow cluster_prep Phase 1: Preparation & Screening cluster_opt Phase 2: Optimization & Growth cluster_analysis Phase 3: Data Collection & Validation A Purity Verification (>95%, NMR/HPLC) B Solvent System Selection (Solubility & Volatility) A->B C High-Throughput Crystallization Screening (Vapor Diffusion, Evaporation) B->C D Identify 'Hit' Conditions C->D E Refine Conditions (Concentration, Temperature) D->E F Scale-up for Single Crystal Growth E->F G Crystal Harvesting & Mounting F->G H X-ray Diffraction Data Collection G->H I Structure Solution & Refinement H->I J Data Validation (R-factors, Fo-Fc Map) I->J

Caption: A robust workflow for single-crystal X-ray diffraction analysis.

Detailed Protocol: Slow Evaporation Crystallization

This technique is straightforward and effective for many organic compounds, relying on the gradual increase in concentration as the solvent evaporates.

Methodology:

  • Purity Confirmation: Ensure the starting material is of high purity (>95%), as impurities can inhibit crystallization. This is a critical first step for trustworthiness.[13]

  • Solvent Selection: Choose a solvent or solvent system in which the compound has moderate solubility. A solvent in which the compound is too soluble will not allow for crystallization, while one in which it is poorly soluble will precipitate out too quickly.

  • Solution Preparation: Prepare a nearly saturated solution of the polyhalogenated benzaldehyde in a clean, small vial.

  • Filtration: Filter the solution through a syringe filter (e.g., 0.22 µm PTFE) into a clean crystallization vessel. This removes any particulate matter that could act as unwanted nucleation sites.

  • Evaporation: Cover the vial with a cap that has been pierced with a needle or with parafilm containing a few small pinholes. This allows for slow, controlled solvent evaporation.

  • Incubation: Place the vial in a vibration-free environment at a constant temperature.

  • Monitoring and Harvesting: Monitor the vial over several days to weeks. Once crystals of suitable size (0.1-0.3 mm in each dimension) have formed, carefully harvest them using a cryoloop and proceed to data collection.

Causality Behind Experimental Choices:

  • Slow Evaporation: The rate of evaporation is the most critical variable. Rapid evaporation leads to the formation of a powder or many small, intergrown crystals, which are unsuitable for single-crystal XRD. A slow rate is essential for growing large, well-ordered single crystals.

  • Vibration-Free Environment: Mechanical disturbances can disrupt the delicate process of crystal lattice formation, leading to defects or preventing growth altogether.

Authoritative Grounding: The σ-Hole and Halogen Bonding

To interpret the crystal packing of polyhalogenated benzaldehydes, one must understand the nature of the halogen bond. This interaction occurs between an electrophilic region on the halogen atom, known as a σ-hole, and a nucleophile (e.g., a lone pair on an oxygen or nitrogen atom).[14] The IUPAC provides a formal definition of this interaction, highlighting its directionality and significance.

The σ-hole is a region of positive electrostatic potential located on the halogen atom opposite to the R-X covalent bond (where R is an organic moiety and X is a halogen). This anisotropic distribution of electron density allows the halogen to act as an electrophile, despite its overall high electronegativity.[15]

Caption: The σ-hole (δ+) on a halogen atom (X) interacts with a nucleophile (Nu:).

Conclusion

The crystallographic analysis of polyhalogenated benzaldehydes is a powerful endeavor that provides fundamental insights for drug design and materials engineering. Success relies on a methodical approach to crystallization, a rigorous process for data collection, and a sound theoretical understanding of the intermolecular forces, particularly halogen bonding, that govern crystal assembly. By adhering to the principles of scientific integrity and leveraging the comparative data available, researchers can confidently elucidate the solid-state structures of these versatile compounds, accelerating innovation in their respective fields.

References

  • Meyer, F., & Fourmigué, M. (2015). Halogen bonding in polymer science: from crystal engineering to functional supramolecular polymers and materials. Polymer Chemistry. Available at: [Link]

  • Desiraju, G. R. (2014). Halogen Bonds in Crystal Engineering: Like Hydrogen Bonds yet Different. Accounts of Chemical Research. Available at: [Link]

  • Technology Networks. (2025). X-Ray Diffraction (XRD) – XRD Principle, XRD Analysis and Applications. Available at: [Link]

  • Universal Lab. (2025). Principles and Techniques of X-Ray Diffraction (XRD). Universal Lab Blog. Available at: [Link]

  • MDPI. (2022). Editorial: Advanced Research in Halogen Bonding. Available at: [Link]

  • Aakeröy, C. B., et al. (n.d.). A systematic structural study of halogen bonding versus hydrogen bonding within competitive supramolecular systems. PubMed Central. Available at: [Link]

  • American Chemical Society. (2022). Virtual Issue on Halogen Bonding. Crystal Growth & Design. Available at: [Link]

  • Hassan, N. H., et al. (2020). Exploring intermolecular contacts in multi-substituted benzaldehyde derivatives: X-ray, Hirshfeld surface and lattice energy analyses. PubMed. Available at: [Link]

  • re3data.org. (2026). Cambridge Structural Database. Available at: [Link]

  • Physical Sciences Data Infrastructure. (n.d.). Cambridge Structural Database (CSD). Available at: [Link]

  • Wikipedia. (n.d.). Cambridge Structural Database. Available at: [Link]

  • OpenGeology. (n.d.). 12 X-ray Diffraction and Mineral Analysis – Mineralogy. Available at: [Link]

  • Unknown. (n.d.). 3.3. CRYSTALLIZATION. Available at: [Link]

  • Physical Sciences Data science Service. (n.d.). Cambridge Structural Database (CSD). Available at: [Link]

  • Unknown. (n.d.). Guide for crystallization. Available at: [Link]

  • University of Wisconsin-Madison Libraries. (n.d.). WebCSD (Cambridge Structural Database - Chemistry). Available at: [Link]

  • da Silva, J. V., et al. (n.d.). Proposal of Molecular‐Level Crystallization Mechanism for Halogenated Benzyl Alcohols: A Study of Isostructural Crystals. PubMed Central. Available at: [Link]

  • MyScope. (n.d.). XRD basics. Available at: [Link]

  • Royal Society of Chemistry. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. Available at: [Link]

  • Google Patents. (2009). WO2009056487A1 - Methods for stabilizing lithiated halogen-substituted aromatic compounds.
  • MDPI. (2025). Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes. Available at: [Link]

  • FLOGEN Star Outreach. (n.d.). SIPS2024 - QUANTUM CRYSTALLOGRAPHY. Available at: [Link]

Sources

Technical Comparison Guide: Distinguishing 3-Bromo-4-fluoro-5-iodobenzaldehyde from Di-halogenated Impurities

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Bromo-4-fluoro-5-iodobenzaldehyde is a high-value "tri-orthogonal" scaffold in drug discovery. Its three distinct halogens (F, Br, I) allow for sequential, chemoselective functionalization (e.g., Sonogashira coupling at I, Suzuki coupling at Br, and SNAr at F).

However, its synthesis often yields di-halogenated impurities (des-iodo or des-bromo analogs) that possess nearly identical polarity and solubility profiles. Failure to distinguish these impurities leads to catastrophic failure in downstream library synthesis, as the "missing" halogen site becomes a dead end for coupling reactions.

This guide provides a definitive, multi-modal analytical strategy to authenticate 3-Bromo-4-fluoro-5-iodobenzaldehyde, utilizing Isotopic Fingerprinting (MS) , Scalar Coupling Analysis (NMR) , and Hydrophobicity Indexing (HPLC) .

Impurity Profiling & Molecular Logic

To distinguish the product, one must first understand the "look-alikes." The primary impurities arise from incomplete halogenation or halogen-exchange side reactions.

CompoundStructure DescriptionKey DifferenceMolecular Weight (approx)
Target Product 3-Br-4-F-5-I-Benzaldehyde Tri-halogenated 328.9
Impurity A 3-Bromo-4-fluorobenzaldehydeMissing Iodine (Des-iodo)203.0
Impurity B 3-Fluoro-5-iodobenzaldehydeMissing Bromine (Des-bromo)250.0
Impurity C 3,5-Dibromo-4-fluorobenzaldehydeBr replaces I (Over-bromination)281.9

Analytical Workflow: The Triad of Verification

Method 1: Mass Spectrometry (The Isotope Fingerprint)

The Definitive "Go/No-Go" Test

Mass spectrometry is the most robust method for immediate identification due to the unique isotopic signatures of Bromine and Iodine.

  • Bromine (

    
     / 
    
    
    
    ):
    Exists in a nearly 1:1 ratio. Any molecule with one Br atom will show two molecular ion peaks of equal intensity separated by 2 amu (
    
    
    and
    
    
    ).
  • Iodine (

    
    ):  Monoisotopic. It adds mass but does not split the peak.
    
  • Fluorine (

    
    ):  Monoisotopic.
    

Diagnostic Criteria:

  • Target (Br + I): Look for a 1:1 doublet at m/z ~328 and 330 .

  • Impurity A (Br only): 1:1 doublet at m/z ~202 and 204 .

  • Impurity C (2x Br): 1:2:1 triplet pattern at m/z ~280, 282, 284 .

Method 2: 1H NMR Spectroscopy (The Coupling Ruler)

The Structural Validator

While MS confirms mass, NMR confirms the position of the halogens. The key differentiator is the Spin-Spin Coupling (


)  between the aromatic protons and the Fluorine atom.
  • Target Molecule Logic:

    • Protons are at positions 2 and 6.

    • Both H2 and H6 are meta to the Fluorine at C4.

    • Meta-Fluorine Coupling (

      
      ):  Typically 5–7 Hz .
      
    • Result: You will see two doublets (or dd) with small couplings.

  • Impurity Logic (e.g., Des-iodo):

    • If Iodine is missing at C5, a proton (H5) exists there.

    • H5 is ortho to the Fluorine at C4.

    • Ortho-Fluorine Coupling (

      
      ):  Typically 8–10 Hz .
      
    • Result: The presence of any aromatic signal with a large (~9 Hz) coupling is a "Smoking Gun" for impurity .

Method 3: HPLC (The Hydrophobicity Ladder)

The Quantitative Purity Check

Separation on Reverse Phase (C18) columns is governed by lipophilicity. The order of hydrophobicity for halogens is I > Br > F > H .

  • Prediction: The fully substituted Target (Br+I) is significantly more hydrophobic than the di-halogenated impurities.

  • Elution Order:

    • Impurity A (Des-iodo) - Elutes Early

    • Impurity B (Des-bromo)

    • Target Product - Elutes Late

Experimental Protocols

Protocol A: GC-MS Identification

Objective: Verify isotopic pattern and molecular weight.

  • Sample Prep: Dissolve 1 mg of sample in 1 mL of HPLC-grade Dichloromethane (DCM).

  • Instrument: Agilent 7890B GC / 5977B MSD (or equivalent).

  • Column: HP-5MS UI (30 m x 0.25 mm, 0.25 µm film).

  • Method:

    • Inlet: 250°C, Split 20:1.

    • Oven: 50°C (1 min) → 20°C/min → 300°C (hold 3 min).

    • Carrier: Helium at 1.0 mL/min.

  • Analysis: Extract ion chromatograms for m/z 328/330. Confirm 1:1 ratio.

Protocol B: 1H NMR Verification

Objective: Confirm absence of ortho-F coupling (impurity check).

  • Sample Prep: Dissolve ~10 mg sample in 0.6 mL CDCl3 (Chloroform-d).

  • Instrument: 400 MHz or higher (600 MHz preferred for clear splitting).

  • Acquisition:

    • Spectral Width: -2 to 14 ppm.

    • Scans: 16 (sufficient for 10 mg).

    • Relaxation Delay: 1.0 s.

  • Analysis:

    • Zoom into aromatic region (7.0 - 8.5 ppm).

    • Measure

      
       values for all doublets.
      
    • Pass Criteria: All

      
       couplings are < 7.5 Hz.
      
    • Fail Criteria: Any doublet showing

      
       (indicates H ortho to F).
      

Visual Decision Matrix

The following diagram illustrates the logical flow for authenticating the compound.

DecisionTree Start Unknown Sample (White/Yellow Solid) MS_Check Step 1: GC-MS Analysis Check m/z & Isotope Pattern Start->MS_Check Iso_Fail Pattern: Single Peak or Wrong Mass (e.g. 202/204) MS_Check->Iso_Fail Incorrect Mass/Pattern Iso_Pass Pattern: 1:1 Doublet at m/z 328 & 330 MS_Check->Iso_Pass Correct Mass/Pattern Result_Impurity IDENTIFIED AS IMPURITY (Des-Iodo or Des-Bromo) Iso_Fail->Result_Impurity NMR_Check Step 2: 1H NMR Analysis Measure J-Coupling (Hz) Iso_Pass->NMR_Check Coupling_Large Large Coupling Found (J ~ 8-10 Hz) NMR_Check->Coupling_Large H ortho to F detected Coupling_Small Only Small Couplings (J < 7.5 Hz) NMR_Check->Coupling_Small H meta to F only Coupling_Large->Result_Impurity Result_Target CONFIRMED TARGET 3-Bromo-4-fluoro-5-iodobenzaldehyde Coupling_Small->Result_Target

Figure 1: Analytical Decision Tree for authenticating 3-Bromo-4-fluoro-5-iodobenzaldehyde.

Data Summary Table

ParameterTarget Molecule (3-Br-4-F-5-I)Common Impurity (3-Br-4-F)Note
Molecular Ion (m/z) 328, 330 (1:1 ratio)202, 204 (1:1 ratio)Distinct mass difference.
1H NMR Signals 2 distinct signals (H2, H6)3 distinct signals (H2, H5, H6)Target is tetra-substituted.
Key J-Coupling

Hz
(Meta)

Hz
(Ortho)
Critical Differentiator.
HPLC Retention High (Late eluting)Low (Early eluting)Target is most lipophilic.

References

  • National Institute of Standards and Technology (NIST). Mass Spectrometry Data Center: Isotopic Compositions. Retrieved from [Link]

  • Reich, H. J. WinPLT NMR Coupling Constants: Fluorine Coupling. University of Wisconsin-Madison. Retrieved from [Link]

  • Shen, B., et al. (2016). Analysis of 4-bromo-3-fluorobenzaldehyde and separation of its regioisomers by one-dimensional and two-dimensional gas chromatography. Journal of Chromatography A. Retrieved from [Link]

elemental analysis calculation for C7H3BrFIO compounds

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: Elemental Analysis Strategies for Poly-Halogenated Scaffolds (


) 

Executive Summary & Theoretical Baseline

The compound


 represents a "perfect storm" for elemental analysis: a low-carbon, high-halogen matrix containing three distinct halogens (Br, F, I) with vastly different chemical behaviors. Standard automated combustion (CHN) often fails for such compounds due to incomplete combustion, interference with thermal conductivity detectors, and chemical attack on quartz combustion tubes (by HF).

This guide compares the three primary methodologies for validating this compound: Modified Automated Combustion (MAC) , Combustion Ion Chromatography (CIC) , and Schöniger Flask Combustion (SFC) .

Theoretical Composition ( )

Based on IUPAC 2024 Standard Atomic Weights.

ElementCountAtomic Weight ( g/mol )Total Mass ContributionTheoretical % (w/w)
Carbon (C) 712.01184.07725.56%
Hydrogen (H) 31.0083.0240.92%
Bromine (Br) 179.90479.90424.29%
Fluorine (F) 118.99818.9985.78%
Iodine (I) 1126.904126.90438.58%
Oxygen (O) 115.99915.9994.86%
TOTAL --328.906 100.00%

Critical Insight: The Carbon content is barely 25%. A standard error of


 represents a larger relative error here than in high-carbon molecules. Furthermore, Iodine (38.58%) dominates the mass; its sublimation properties can cause "memory effects" in analyzers.

Comparative Analysis of Methodologies

Method A: Modified Automated Combustion (CHN Analysis)

The Standard High-Throughput Approach

  • Mechanism: Flash combustion at >900°C. Halogens are typically scrubbed using silver wool or specific reagents to prevent interference with

    
     detection.
    
  • The Challenge: Fluorine forms HF, which etches quartz tubes, causing leaks and low results. Iodine can pass through standard traps, reading falsely as Nitrogen or causing tailing.

  • Verdict: Recommended only for C/H determination and only if specific additives (

    
     or 
    
    
    
    ) are used. It cannot quantify Br, F, or I.
Method B: Combustion Ion Chromatography (CIC)

The Gold Standard for Poly-Halogenated Compounds

  • Mechanism: Pyrohydrolytic combustion in a humidified oxygen stream converts halogens to their hydro-acids (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    , 
    
    
    
    ,
    
    
    ). These are absorbed in a solution and quantified via Ion Chromatography.[1][2]
  • The Advantage: Simultaneously quantifies F, Br, and I with high specificity. Eliminates matrix interference.

  • Verdict: Best Practice. The only method that validates the entire formula, not just the carbon backbone.

Method C: Schöniger Oxygen Flask

The Manual Alternative

  • Mechanism: Sample is burned in a platinum-basket flask filled with oxygen. Absorption liquid is titrated.[3]

  • The Advantage: Low capital cost. No quartz tube etching issues.

  • The Disadvantage: High safety risk (explosion). Poor precision for mixed halogens (titration endpoints overlap).

  • Verdict: Obsolete for this specific tri-halogenated compound due to cross-interference in titration.

Data Presentation: Performance Matrix

FeatureModified CHN (w/ Additives) Combustion Ion Chrom. (CIC) Schöniger Flask
Analytes Measured C, H, N (F/Br/I are interferences)F, Cl, Br, I, STotal Halogen (Non-specific)
Sample Req. 1–2 mg5–10 mg10–20 mg
Fluorine Handling Poor (Etches quartz; requires MgO)Excellent (Pyrohydrolysis)Good (Plastic flasks available)
Iodine Handling Fair (Requires Ag wool scrubbing)Excellent (Quantified as Iodide)Poor (Iodine/Iodate equilibrium)
Precision

(for C/H)

(for Halogens)

Throughput High (5 mins/sample)Medium (15-20 mins/sample)Low (Manual)

Detailed Protocol: Combustion Ion Chromatography (CIC)[3][6][8][9][10]

Since standard CHN cannot validate the Br/F/I content, the following protocol describes the CIC workflow , which is the scientifically robust choice for


.

Objective: Simultaneous quantification of Fluorine, Bromine, and Iodine.

Phase 1: Sample Preparation & Weighing
  • Drying: Dry the sample at 40°C under vacuum (10 mbar) for 4 hours to remove occluded solvents. Note: Iodine-containing compounds can be thermally labile; do not exceed 40°C.

  • Weighing: Weigh 5.0–10.0 mg of sample into a ceramic boat (avoid quartz due to Fluorine). Use a microbalance with

    
     mg readability.
    
  • Additive: Cover the sample with ~10 mg of Tungsten Oxide (

    
    ) .
    
    • Reasoning:

      
       acts as a combustion aid and prevents the formation of unreactive metal fluorides if trace metals are present.
      
Phase 2: Pyrohydrolytic Combustion
  • Furnace Setup: Dual-zone furnace.

    • Inlet Zone: 900°C (Flash combustion).

    • Outlet Zone: 1000°C.

  • Gas Flow:

    • Argon (Carrier): 200 mL/min.

    • Oxygen (Combustion): 400 mL/min.

    • Water Injection: 0.2 mL/min ultrapure water is pumped into the gas stream.

    • Mechanism:[4][5] High-temperature hydrolysis converts organic halogens to acids:

      
      
      
      
      
      
      
Phase 3: Absorption & Reduction
  • Absorber Solution: 10 mL of ultrapure water containing Hydrogen Peroxide (

    
    , 100 ppm)  and Hydrazine (
    
    
    
    , trace)
    .
    • Critical Step: Iodine (

      
      ) often forms elemental 
      
      
      
      during combustion. Hydrazine is required to reduce
      
      
      back to Iodide (
      
      
      ) for detection. Without this, Iodine recovery will be low (~70%).
  • Transfer: The combustion gases bubble through this solution, trapping the analytes.

Phase 4: Ion Chromatography (IC) Analysis
  • Column: High-capacity anion exchange column (e.g., Dionex IonPac AS19 or Metrosep A Supp 5).

  • Eluent: Potassium Hydroxide (KOH) gradient (10 mM to 45 mM).

  • Detection: Suppressed Conductivity.

  • Validation: Run a standard of 1-bromo-4-fluorobenzene or similar to verify recovery rates before the unknown.

Visualization: CIC Workflow for Poly-Halogens

The following diagram illustrates the critical "Self-Validating" loop where the reduction step ensures Iodine is correctly quantified.

CIC_Workflow cluster_critical Critical Control Point Sample Sample (C7H3BrFIO) Weighing Weighing + WO3 Additive Sample->Weighing Precise Mass Furnace Pyrohydrolysis (1000°C, O2 + H2O) Weighing->Furnace Auto-Boat Loader Gases Gases: HF, HBr, I2, HI Furnace->Gases Combustion Absorber Absorption Module (H2O2 + Hydrazine) Gases->Absorber Bubbling Reduction Reduction Step (I2 -> I-) Absorber->Reduction Chem Reaction IC_Unit Ion Chromatograph (Anion Exchange) Reduction->IC_Unit Direct Injection Data Quantitation F-, Br-, I- IC_Unit->Data Conductivity Signal

Caption: Workflow for Combustion Ion Chromatography highlighting the critical reduction step required to convert elemental Iodine (


) to detectable Iodide (

).

References

  • IUPAC Commission on Isotopic Abundances and Atomic Weights. (2024).[6][7][8] Standard Atomic Weights of the Elements 2023/2024. International Union of Pure and Applied Chemistry.[9][7][8] [Link]

  • Ma, Y., et al. (2019). "Simultaneous determination of fluorine, chlorine, bromine and iodine in biological samples by combustion ion chromatography." Microchemical Journal. [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 3-Bromo-4-fluoro-5-iodobenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

3-Bromo-4-fluoro-5-iodobenzaldehyde is not merely a generic reagent; it is a high-value, tri-halogenated scaffold used primarily in structure-activity relationship (SAR) studies. Its unique substitution pattern allows for orthogonal cross-coupling strategies (e.g., chemoselective Suzuki, Sonogashira, or Heck reactions), where the iodine, bromine, and fluorine atoms exhibit distinct reactivity profiles.

However, this utility introduces specific handling risks. As a halogenated benzaldehyde, it possesses lachrymatory potential and significant mucous membrane irritancy. This guide moves beyond the standard SDS to provide an operational framework for researchers handling this compound in drug discovery workflows.

Hazard Mechanism & Risk Assessment

To select the correct PPE, one must understand the mechanism of injury, not just the regulation.

  • Respiratory Sensitization (The Aldehyde Factor): Benzaldehydes readily oxidize to benzoic acids in air.[1] However, the aldehyde moiety itself is reactive toward amine groups in biological proteins (Schiff base formation), leading to potential sensitization and irritation of the respiratory tract (H335).

  • Dermal Absorption (The Halogen Factor): The presence of three heavy halogen atoms increases the lipophilicity (LogP) of the molecule compared to the parent benzaldehyde. This facilitates faster dermal absorption, carrying the irritant payload deeper into the epidermis.

  • Lachrymatory Potential: While not as potent as benzyl halides, halogenated benzaldehydes can induce tear production and nasal stinging upon exposure to dusts.

Core Hazard Classifications:

  • Skin Irritation: Category 2 (H315)[2][3]

  • Eye Irritation: Category 2A (H319)[2]

  • STOT-SE: Category 3 (Respiratory Tract Irritation) (H335)

Personal Protective Equipment (PPE) Matrix

Standard lab PPE is insufficient without specific material considerations. The following matrix is designed for handling the neat solid and common reaction mixtures.

PPE CategoryRecommendationTechnical Rationale
Hand Protection (Solid) Nitrile (Double-gloved) Thickness: ≥ 0.11 mm (4 mil)Nitrile provides excellent resistance to the solid powder. Double gloving allows the outer pair to be discarded immediately upon contamination without exposing skin.
Hand Protection (Solution) Laminate (Silver Shield) or Viton If dissolved in DCM/ChloroformHalogenated solvents (common for this reagent) permeate nitrile in <2 minutes. If using DCM, nitrile gloves offer splash protection only and must be changed instantly upon contact.
Eye Protection Chemical Goggles (Not just safety glasses)Due to the fine particle size often found in these intermediates, air currents can carry dust around standard safety glasses. Goggles seal the ocular cavity against lachrymatory dust.
Respiratory Engineering Control (Fume Hood) Backup: N95/P100Primary: All handling must occur in a certified fume hood. Secondary: If weighing outside a hood is unavoidable (not recommended), a fit-tested N95 is the absolute minimum to prevent inhalation of irritant dust.
Body Defense Nomex or 100% Cotton Lab Coat Synthetic blends can melt if a fire occurs (benzaldehydes are combustible). Ensure wrist cuffs are tight or tucked under gloves.

Operational Protocol: Safe Handling Lifecycle

This protocol enforces a "Zero-Contact" policy.

Phase A: Preparation & Weighing
  • Static Control: Halogenated aromatic powders are often static-prone. Use an anti-static gun or ionizer bar in the balance area to prevent "flying" powder during transfer.

  • The "Boat-in-Jar" Method: Do not weigh directly onto a balance pan. Place a tared weighing boat inside a secondary glass jar. Transport the closed jar to the balance, open it only to add the reagent, and close it immediately. This contains any potential dust.

Phase B: Reaction Setup
  • Solvent Choice: When dissolving 3-Bromo-4-fluoro-5-iodobenzaldehyde, add the solvent slowly down the side of the vessel to avoid lofting dust.

  • Inert Atmosphere: While the compound is stable, the aldehyde can oxidize.[1] Purging the reaction vessel with Nitrogen or Argon is recommended not just for chemistry success, but to prevent the formation of acidic byproducts (benzoic acids) which alter the waste profile.

Phase C: Spill Management
  • Solid Spill: Do not sweep. Sweeping generates dust. Cover with a wet paper towel (dampened with water or ethanol) to suppress dust, then wipe up.

  • Solution Spill: Absorb with vermiculite or sand. Do not use combustible materials like sawdust.

Visual Workflow: The Safety Logic Loop

The following diagram illustrates the decision-making process for safe handling, emphasizing the "Stop/Go" decision points based on solution chemistry.

SafetyProtocol Start START: Handling 3-Bromo-4-fluoro-5-iodobenzaldehyde RiskAssess Risk Assessment: Is reagent Solid or in Solution? Start->RiskAssess Solid State: SOLID POWDER RiskAssess->Solid Solution State: IN SOLUTION RiskAssess->Solution SolidPPE PPE: Nitrile Gloves (Double) + Goggles Control: Anti-static Gun Solid->SolidPPE Weighing Action: Weighing (Use Boat-in-Jar Method) SolidPPE->Weighing Reaction Reaction Setup (Fume Hood ONLY) Weighing->Reaction SolventCheck Check Solvent Type Solution->SolventCheck HalogenatedSol Solvent: DCM / Chloroform SolventCheck->HalogenatedSol High Risk StandardSol Solvent: THF / Alcohol / Toluene SolventCheck->StandardSol Std Risk SpecialGloves REQUIRED: Laminate/Viton Gloves (Nitrile degrades in <2 mins) HalogenatedSol->SpecialGloves StandardGloves Standard Nitrile Gloves Acceptable StandardSol->StandardGloves SpecialGloves->Reaction StandardGloves->Reaction Disposal Disposal: Halogenated Waste Stream (High BTU Incineration) Reaction->Disposal

Caption: Decision logic for PPE selection based on physical state and solvent compatibility.

Waste Management & Disposal

Proper disposal is critical due to the high halogen content (Br, F, I).

  • Segregation: Do not mix with general organic waste if your facility separates halogenated from non-halogenated waste. This compound belongs in the Halogenated Organic Waste stream.

  • Incineration Requirement: The presence of Iodine and Fluorine requires high-temperature incineration with flue gas scrubbing to capture acid gases (HI, HF, HBr). Ensure your waste manifest explicitly lists "Poly-halogenated aromatics."

  • Container Labeling: Clearly mark waste containers with "Contains Aldehydes" and "Halogenated," as aldehydes can react with other waste stream components (e.g., oxidizing agents) if not properly categorized.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 95567744, 3-Bromo-4-fluoro-5-iodobenzaldehyde. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: Hazard Communication Standard (HCS) Pictograms and Hazards. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Management of Halogenated Organic Wastes (40 CFR Part 268).[4] Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.